molecular formula C10H9BrN2O B1526463 [4-(4-Bromopyrazol-1-yl)phenyl]methanol CAS No. 1184193-54-1

[4-(4-Bromopyrazol-1-yl)phenyl]methanol

Cat. No.: B1526463
CAS No.: 1184193-54-1
M. Wt: 253.09 g/mol
InChI Key: RUROEWUAPHWLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Bromopyrazol-1-yl)phenyl]methanol ( 1184193-54-1) is a brominated pyrazole derivative of high interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C10H9BrN2O and a molecular weight of 253.10 g/mol, features a benzyl alcohol group linked to a 4-bromopyrazole moiety, a structure frequently employed as a key synthetic intermediate or building block . Its primary research value lies in its potential application in the synthesis of more complex, biologically active molecules. The reactive bromine atom on the pyrazole ring allows for further functionalization via metal-catalyzed cross-coupling reactions, while the hydroxymethyl group on the phenyl ring can be oxidized to a carboxylic acid or serve as a point for ether or ester formation. Related structural analogs, such as 4-(4-Bromopyrazol-1-yl)benzoic acid, are utilized in developing inhibitors for various biological targets . Compounds within this chemical class have been investigated as potential glycosidase inhibitors, with relevant research disclosed in patents covering treatments for neurodegenerative diseases, including Alzheimer's disease and tauopathies . This product is provided exclusively for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

[4-(4-bromopyrazol-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-6,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUROEWUAPHWLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of [4-(4-Bromopyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of [4-(4-Bromopyrazol-1-yl)phenyl]methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details a robust two-step synthetic pathway, commencing with the N-arylation of 4-bromopyrazole to furnish the key intermediate, 4-(4-bromopyrazol-1-yl)benzaldehyde, followed by its selective reduction to the target benzylic alcohol. This guide emphasizes the rationale behind the chosen synthetic strategies, offering insights into reaction mechanisms and optimization. Furthermore, it outlines a comprehensive analytical workflow for the structural elucidation and purity assessment of the synthesized compound, incorporating spectroscopic and spectrometric techniques. Detailed experimental protocols, data interpretation, and visual representations of the chemical and procedural workflows are provided to ensure reproducibility and facilitate the application of this knowledge in research and development settings.

Introduction: Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery and materials science, renowned for its diverse biological activities and versatile chemical properties.[1] Pyrazole derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[2][3] The presence of a bromine atom on the pyrazole ring, as in the title compound, offers a valuable synthetic handle for further functionalization through various cross-coupling reactions, enabling the exploration of a broader chemical space for structure-activity relationship (SAR) studies.[4]

This compound, in particular, combines the reactive potential of the bromopyrazole moiety with a phenylmethanol group, a common structural motif in biologically active molecules. This guide provides a detailed roadmap for the efficient synthesis and rigorous characterization of this compound, empowering researchers to access this valuable building block for their scientific endeavors.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence involving the formation of a key aldehyde intermediate followed by a selective reduction. This strategy allows for a modular and controlled synthesis, ensuring high purity of the final product.

Step 1: Synthesis of 4-(4-Bromopyrazol-1-yl)benzaldehyde

The initial and crucial step involves the formation of the C-N bond between the pyrazole nitrogen and the phenyl ring. Two prominent and effective methods for this transformation are the Chan-Lam coupling and the Suzuki-Miyaura N-arylation.

The Chan-Lam coupling is a powerful copper-catalyzed reaction that forms a C-N bond between a nitrogen nucleophile (in this case, 4-bromopyrazole) and an arylboronic acid.[5][6] This reaction is often favored for its operational simplicity, as it can be performed under aerobic conditions.[1][7]

  • Reaction Rationale: The reaction is believed to proceed through a copper(II)-mediated oxidative coupling. The copper catalyst coordinates with both the pyrazole and the arylboronic acid, facilitating the formation of the new C-N bond. The presence of a base is crucial for the deprotonation of the pyrazole N-H, enhancing its nucleophilicity.

The Suzuki-Miyaura coupling, traditionally known for C-C bond formation, can also be adapted for N-arylation.[8] This palladium-catalyzed reaction offers a robust alternative, particularly when dealing with sensitive functional groups.[9]

  • Reaction Rationale: The catalytic cycle of the Suzuki-Miyaura N-arylation involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with the deprotonated pyrazole and subsequent reductive elimination to yield the N-arylated product. The choice of ligand is critical to prevent side reactions like debromination.[10]

A plausible and efficient approach for the synthesis of the aldehyde intermediate is the reaction of 4-bromopyrazole with 4-fluorobenzaldehyde. This nucleophilic aromatic substitution is a practical alternative to coupling reactions, especially when the aryl partner is activated towards substitution.

  • Reaction Rationale: In the presence of a suitable base, 4-bromopyrazole acts as a nucleophile, attacking the electron-deficient carbon atom of 4-fluorobenzaldehyde, leading to the displacement of the fluoride ion and the formation of the desired N-aryl bond.

Step 2: Reduction of 4-(4-Bromopyrazol-1-yl)benzaldehyde

The final step in the synthesis is the selective reduction of the aldehyde functionality in 4-(4-bromopyrazol-1-yl)benzaldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mildness and high selectivity for aldehydes and ketones.[11][12]

  • Reaction Rationale: Sodium borohydride is a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate. Subsequent protonation of the alkoxide during the workup yields the desired alcohol. This method is highly efficient and generally provides clean conversion with minimal side products.[13][14]

Diagram of the Synthetic Pathway:

Synthesis_Pathway cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Reduction 4-Bromopyrazole 4-Bromopyrazole Aldehyde_Intermediate 4-(4-Bromopyrazol-1-yl)benzaldehyde 4-Bromopyrazole->Aldehyde_Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->Aldehyde_Intermediate Final_Product This compound Aldehyde_Intermediate->Final_Product NaBH4 Solvent (e.g., MeOH/THF)

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Synthesis of 4-(4-Bromopyrazol-1-yl)benzaldehyde

Materials:

  • 4-Bromopyrazole

  • 4-Fluorobenzaldehyde

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add 4-fluorobenzaldehyde (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(4-bromopyrazol-1-yl)benzaldehyde.

Synthesis of this compound

Materials:

  • 4-(4-Bromopyrazol-1-yl)benzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Ammonium Chloride (NH₄Cl), saturated aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(4-bromopyrazol-1-yl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or flash column chromatography to obtain pure this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals include those for the pyrazole ring protons, the aromatic protons on the phenyl ring, the methylene protons of the alcohol, and the hydroxyl proton.

  • ¹³C NMR: The carbon-13 NMR spectrum will show the number of chemically non-equivalent carbon atoms in the molecule. This helps to confirm the carbon framework of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key characteristic absorptions to look for in the IR spectrum of this compound include:

  • A broad O-H stretching vibration for the alcohol group.

  • C-H stretching vibrations for the aromatic and pyrazole rings.

  • C=C and C=N stretching vibrations characteristic of the aromatic and pyrazole rings.

  • A C-O stretching vibration for the alcohol.

  • A C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the molecule.

Table 1: Summary of Expected Characterization Data

Analytical Technique Expected Observations
¹H NMR Signals corresponding to pyrazole, phenyl, methylene, and hydroxyl protons.
¹³C NMR Resonances for all unique carbon atoms in the pyrazole and phenylmethanol moieties.
IR Spectroscopy Characteristic peaks for O-H, C-H (aromatic), C=C, C=N, C-O, and C-Br bonds.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and characterization process, emphasizing the decision-making and validation steps.

Workflow cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase Start Starting Materials: 4-Bromopyrazole 4-Fluorobenzaldehyde N_Arylation Step 1: N-Arylation (e.g., Nucleophilic Substitution) Start->N_Arylation TLC_Monitor1 Monitor Reaction (TLC) N_Arylation->TLC_Monitor1 Workup_Purification1 Workup & Purification (Extraction, Chromatography) TLC_Monitor1->Workup_Purification1 Reaction Complete Aldehyde_Intermediate Intermediate: 4-(4-Bromopyrazol-1-yl)benzaldehyde Workup_Purification1->Aldehyde_Intermediate Reduction Step 2: Reduction (NaBH4) Aldehyde_Intermediate->Reduction TLC_Monitor2 Monitor Reaction (TLC) Reduction->TLC_Monitor2 Workup_Purification2 Workup & Purification (Quenching, Extraction, Recrystallization) TLC_Monitor2->Workup_Purification2 Reaction Complete Final_Product Final Product: This compound Workup_Purification2->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR IR IR Spectroscopy Final_Product->IR MS Mass Spectrometry (HRMS) Final_Product->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Logical workflow for synthesis and characterization.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route to this compound, a valuable building block for further chemical exploration. By providing a clear rationale for the chosen methodologies, along with comprehensive experimental protocols and characterization guidelines, this document serves as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science. The successful synthesis and characterization of this compound will enable the development of novel molecules with potentially significant biological and material properties.

References

  • Antilla, J. C., & Buchwald, S. L. (2001). Copper(II)-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Letters, 3(13), 2077–2079.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Google Patents. (2019). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Finar, I. L. (1973). Organic Chemistry, Volume 1: The Fundamental Principles (6th ed.). Longman.
  • Mondal, B., & Bora, U. (2015). A quick Chan-Lam C–N and C–S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I. RSC Advances, 5(104), 85801-85805.
  • UCLA Department of Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • D’hooge, M., & De Kimpe, N. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. The Journal of Organic Chemistry, 80(10), 5124-5134.
  • ResearchGate. (2019). Reduction using sodium borohyride?. Retrieved from [Link]

  • Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2013). Pyrazole and its biological activities: A review. ChronoPhysiology and Therapy, 3, 1-13.
  • International Journal for Multidisciplinary Research. (2026). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Synthesis of dialdehyde: (I) 4-bromobenzaldehyde.... Retrieved from [Link]

  • MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... Retrieved from [Link]

  • SciELO. (n.d.). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH4. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

  • MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chemistry 233 Chapter 13: NMR Spectroscopy Problem Set. Retrieved from [Link]

  • MDPI. (n.d.). N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of [4-(4-Bromopyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[4-(4-Bromopyrazol-1-yl)phenyl]methanol is a heterocyclic compound featuring a brominated pyrazole moiety linked to a phenylmethanol group. This unique structural combination imparts a range of physicochemical properties that are of significant interest to researchers in medicinal chemistry and materials science. The presence of the pyrazole ring, a common motif in many pharmaceuticals, combined with the reactive benzylic alcohol and the synthetically versatile bromo-substituent, makes this molecule a valuable building block for the synthesis of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the key physicochemical properties of [4--(4-Bromopyrazol-1-yl)phenyl]methanol, detailed experimental protocols for their determination, and insights into the structural rationale behind these characteristics.

Molecular Structure and Key Physicochemical Properties

The foundational attributes of this compound are summarized below. While some properties are empirically determined, others are estimated based on the analysis of structurally related compounds.

PropertyValue/DescriptionSource/Method
CAS Number 1184193-54-1
Molecular Formula C₁₀H₉BrN₂O[2]
Molecular Weight 253.1 g/mol [2]
Melting Point Estimated: 115-125 °CBased on similar structures[3]
Solubility Predicted to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, acetone) and sparingly soluble in water.[4]
logP (Octanol/Water) Estimated: ~1.7-2.0Based on similar structures[5]
Structural Analysis Workflow

The following diagram illustrates the logical flow for characterizing the key physicochemical properties of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Assessment Purification->Solubility LogP LogP Determination Purification->LogP NMR NMR Spectroscopy (1H and 13C) Purification->NMR MassSpec Mass Spectrometry Purification->MassSpec IR IR Spectroscopy Purification->IR G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Reduction A 4-Hydrazinobenzoic acid C 1-(4-Carboxyphenyl)-1H-pyrazole A->C + B (Acid catalyst, Reflux) B Malondialdehyde E 1-(4-Carboxyphenyl)-4-bromo-1H-pyrazole C->E + D (Solvent, e.g., CCl4) D N-Bromosuccinimide (NBS) G This compound E->G + F (Anhydrous THF) F Lithium aluminum hydride (LAH)

Caption: A potential three-step synthesis of the target compound.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 1-(4-Carboxyphenyl)-1H-pyrazole. To a solution of 4-hydrazinobenzoic acid in a suitable solvent such as ethanol, add an equimolar amount of malondialdehyde and a catalytic amount of a mineral acid (e.g., HCl). Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). [6]2. Step 2: Synthesis of 1-(4-Carboxyphenyl)-4-bromo-1H-pyrazole. Dissolve the product from Step 1 in a suitable solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) portion-wise while irradiating with a UV lamp or in the presence of a radical initiator. Monitor the reaction by TLC until the starting material is consumed. [7][8]3. Step 3: Synthesis of this compound. Suspend the brominated pyrazole from Step 2 in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Cool the mixture in an ice bath and slowly add a solution of lithium aluminum hydride (LAH) in THF. Allow the reaction to proceed until the carboxylic acid is fully reduced to the alcohol. Quench the reaction carefully with water and a base, then extract the product with an organic solvent.

Physicochemical Property Determination

Melting Point

The melting point of a solid is a critical indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0 °C. [9] Experimental Protocol: Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm. [10]3. Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased rapidly to about 20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute. [10][11]4. Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. [10]

Solubility

The solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays. Pyrazole derivatives generally exhibit good solubility in organic solvents and limited solubility in water. [4][12] Experimental Protocol: Qualitative Solubility Determination

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

  • Procedure: To approximately 2-3 mg of the compound in a small test tube, add 0.5 mL of the solvent dropwise with agitation.

  • Observation: Observe if the solid dissolves completely. If it does, the compound is considered soluble. If not, the mixture can be gently heated to assess temperature effects on solubility.

Lipophilicity: LogP

The partition coefficient (P) or its logarithm (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. [13]A positive logP value indicates higher lipophilicity (hydrophobicity), while a negative value indicates higher hydrophilicity. [13]The estimated logP of ~1.7 for a closely related analog suggests that this compound is moderately lipophilic. [5] Experimental Protocol: Shake-Flask Method for LogP Determination

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Sample Preparation: A known amount of the compound is dissolved in one of the phases.

  • Partitioning: The solution is added to the other phase in a separatory funnel and shaken vigorously for a set period to allow for equilibrium to be reached.

  • Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated using the formula: logP = log₁₀([concentration in octanol] / [concentration in water]).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. [3] Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~7.8-8.0s1HH on C5 of pyrazoleProtons on pyrazole rings typically appear in this region.
~7.6-7.8s1HH on C3 of pyrazoleDeshielded due to the adjacent nitrogen atoms.
~7.5-7.7d2HAr-H ortho to pyrazoleAromatic protons deshielded by the pyrazole ring.
~7.3-7.5d2HAr-H ortho to CH₂OHAromatic protons adjacent to the methanol group.
~4.7s2H-CH₂OHBenzylic protons, typically appear in this region.
~1.8-2.2br s1H-OHChemical shift can vary depending on concentration and solvent.

Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz):

Chemical Shift (δ, ppm)AssignmentJustification
~140-145C3 of pyrazoleDeshielded carbon in the pyrazole ring.
~135-140C5 of pyrazoleDeshielded carbon in the pyrazole ring.
~130-135Ar-C attached to pyrazoleQuaternary aromatic carbon.
~125-130Ar-CHAromatic methine carbons.
~120-125Ar-C attached to CH₂OHQuaternary aromatic carbon.
~115-120C4 of pyrazole (C-Br)Carbon attached to bromine, deshielded.
~60-65-CH₂OHBenzylic carbon.

NMR Data Interpretation Workflow

G cluster_nmr NMR Analysis A 1H NMR Data D Structure Elucidation A->D B 13C NMR Data B->D C 2D NMR (COSY, HSQC) C->D

Caption: Workflow for NMR-based structure elucidation.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. This guide has outlined its key physicochemical properties and provided detailed protocols for their experimental determination. The presence of multiple functional groups offers a platform for diverse chemical modifications, making it an attractive starting material for the development of new molecules with tailored properties for pharmaceutical and material science applications. The data and methodologies presented herein serve as a valuable resource for researchers working with this and related compounds.

References

  • University of Calgary. Melting point determination. [Link]

  • SSERC. Melting point determination. [Link]

  • Solubility of Things. Pyrazole. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Ma, S., et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 2021, 6(1), 1-32. [Link]

  • ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • PubChem. (4-Bromophenyl)-(1-methylpyrazol-4-yl)methanol. [Link]

  • Bouziane, A., et al. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 2021, 15(1), 1-14. [Link]

Sources

A Guide to the Orthogonal Structural Analysis and Confirmation of [4-(4-Bromopyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The definitive structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. For heterocyclic building blocks such as [4-(4-Bromopyrazol-1-yl)phenyl]methanol, an unambiguous confirmation of its molecular architecture is paramount to ensure the integrity of subsequent research and the predictability of its behavior in synthetic and biological systems. This technical guide presents a comprehensive, orthogonal approach to the structural verification of this target compound. We move beyond a simple recitation of techniques to provide a field-proven, self-validating workflow that integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each protocol is detailed with an emphasis on the causal logic behind experimental choices, ensuring that the resulting data provides a cohesive and irrefutable confirmation of the molecular structure.

Introduction: The Imperative for Rigorous Characterization

This compound is a bifunctional molecule featuring a brominated pyrazole ring linked to a benzyl alcohol moiety. This combination of a halogenated N-heterocycle and a reactive benzylic alcohol makes it a valuable intermediate for creating diverse molecular scaffolds in medicinal chemistry and materials science. The bromine atom provides a handle for cross-coupling reactions, the pyrazole core is a common pharmacophore, and the methanol group allows for further functionalization.

Given its potential, any ambiguity in its structure—such as the position of the bromine atom or the connectivity of the rings—could lead to significant wasted resources and misleading downstream results. Therefore, a multi-faceted, orthogonal analytical strategy is not just recommended; it is essential. Orthogonal methods provide independent, complementary data points that, when combined, create a validation network that minimizes the risk of misinterpretation.[1] This guide details such a strategy.

The Analytical Workflow: An Orthogonal Approach

The confirmation of the structure of this compound relies on a logical progression of analyses. Each technique answers a different fundamental question about the molecule's identity and structure.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Structural Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) 'Connectivity & Framework' Purification->NMR Purified Sample MS Mass Spectrometry (HRMS) 'Molecular Formula & Weight' Purification->MS Purified Sample FTIR FTIR Spectroscopy 'Functional Group ID' Purification->FTIR Purified Sample Confirmation Data Integration & Unambiguous Structure Confirmation NMR->Confirmation Convergent Data MS->Confirmation Convergent Data FTIR->Confirmation Convergent Data

Figure 1: Orthogonal workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of a molecule in solution.[2] We employ both ¹H and ¹³C NMR to build a complete picture of the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Protons

Causality & Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and their relative abundance (integration). For this compound, we expect distinct signals for each proton on the pyrazole and phenyl rings, as well as the benzylic CH₂ and hydroxyl OH protons.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.4 Singlet (s) 1H H-5 (Pyrazole) Proton on a C=C bond adjacent to two nitrogen atoms, deshielded.
~7.9 Singlet (s) 1H H-3 (Pyrazole) Proton on a C=C bond adjacent to a nitrogen atom.
~7.8 Doublet (d) 2H Ar-H (ortho to pyrazole) Deshielded by the electron-withdrawing pyrazole ring.
~7.5 Doublet (d) 2H Ar-H (ortho to CH₂OH) Shielded relative to the other aromatic protons.
~5.4 Triplet (t) 1H -OH Exchangeable proton, coupling to the adjacent CH₂.

| ~4.6 | Doublet (d) | 2H | -CH₂OH | Benzylic protons coupled to the hydroxyl proton. |

Note: In CDCl₃, the -OH proton may appear as a broad singlet and may not show coupling to the -CH₂ group, which would then appear as a singlet.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Causality & Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule. The chemical shift indicates the type of carbon (aliphatic, aromatic, etc.). This technique is crucial for confirming the total number of carbons and the presence of quaternary carbons (like C-4 of the pyrazole ring) that are invisible in ¹H NMR.

Expected ¹³C NMR Data (100 MHz, DMSO-d₆):

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~142 C-5 (Pyrazole) Aromatic carbon adjacent to two nitrogens.
~140 C-Ar (ipso, attached to pyrazole) Aromatic quaternary carbon.
~138 C-Ar (ipso, attached to CH₂OH) Aromatic quaternary carbon.
~128 C-3 (Pyrazole) Aromatic carbon in the pyrazole ring.
~127 C-Ar (CH) Aromatic methine carbons.
~120 C-Ar (CH) Aromatic methine carbons.
~93 C-4 (Pyrazole, attached to Br) Quaternary carbon attached to bromine, significantly shielded.

| ~62 | -CH₂OH | Aliphatic carbon attached to an oxygen atom. |

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire 1024-4096 scans, as the ¹³C nucleus is less sensitive.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H, 39.52 for ¹³C).

Mass Spectrometry (MS): Molecular Weight and Formula

Causality & Rationale: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an ~1:1 ratio), creates a highly characteristic isotopic pattern that serves as a powerful diagnostic tool.[3]

Expected HRMS (ESI+) Data:

  • Molecular Formula: C₁₀H₉BrN₂O

  • Calculated Monoisotopic Mass: 251.9902 m/z for [M+H]⁺ (with ⁷⁹Br)

  • Calculated Monoisotopic Mass: 253.9881 m/z for [M+H]⁺ (with ⁸¹Br)

  • Key Observation: The spectrum must show two peaks of nearly identical intensity separated by ~2 m/z units, corresponding to the [M+H]⁺ ions containing ⁷⁹Br and ⁸¹Br, respectively. The measured mass should be within 5 ppm of the calculated mass.

MS_Logic Molecule This compound C₁₀H₉BrN₂O Ionization Ionization (e.g., ESI+) Forms [M+H]⁺ Molecule->Ionization Detector High-Resolution Mass Analyzer Ionization->Detector Isotopes Natural Isotopes ⁷⁹Br (~50.7%) ⁸¹Br (~49.3%) Isotopes->Molecule Inherent Property Result Mass Spectrum Shows two peaks: [M(⁷⁹Br)+H]⁺ at ~252.0 m/z [M(⁸¹Br)+H]⁺ at ~254.0 m/z (Intensity Ratio ≈ 1:1) Detector->Result Produces

Figure 2: Logic diagram for mass spectrometry analysis.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.

  • Infusion: Infuse the sample solution directly into the electrospray source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the spectrum in positive ion mode. Set the mass range to scan from m/z 100 to 500.

  • Data Analysis: Identify the molecular ion cluster ([M+H]⁺). Compare the measured accurate mass and isotopic distribution with the theoretical values calculated for the proposed formula C₁₀H₉BrN₂O.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Causality & Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[4][5] This technique is excellent for rapidly confirming the presence of the key -OH group from the alcohol and verifying the aromatic nature of the rings.

Expected FTIR Data (ATR):

Wavenumber (cm⁻¹) Vibration Type Assignment
3400–3200 (broad) O-H stretch Alcohol -OH group.[6]
3150–3000 C-H stretch Aromatic C-H (phenyl and pyrazole).
2950–2850 C-H stretch Aliphatic C-H (-CH₂-).
1600–1450 C=C / C=N stretch Aromatic and pyrazole ring skeletal vibrations.
~1050 C-O stretch Primary alcohol C-O bond.

| ~600-500 | C-Br stretch | Carbon-bromine bond. |

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum.

  • Data Acquisition: Co-add 16-32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Label the significant peaks and assign them to the corresponding functional group vibrations.

Integrated Analysis and Final Confirmation

The true power of this orthogonal approach lies in the synthesis of all data. The structure of This compound is unequivocally confirmed when:

  • HRMS establishes the correct molecular formula, C₁₀H₉BrN₂O, confirmed by the characteristic bromine isotopic pattern.

  • FTIR confirms the presence of the key hydroxyl (-OH) and aromatic functionalities.

  • ¹H and ¹³C NMR provide the definitive framework, showing the correct number of proton and carbon environments and establishing the connectivity between the 4-bromopyrazole ring, the para-substituted phenyl ring, and the methanol group. The chemical shifts and splitting patterns align perfectly with the proposed structure, ruling out other isomers.

Conclusion

By systematically applying the orthogonal techniques of NMR, MS, and FTIR, we have constructed a robust and self-validating dossier for the structural confirmation of this compound. This guide provides not only the expected data but also the underlying scientific rationale for each step, empowering researchers to apply these principles with confidence. Adherence to this rigorous analytical workflow ensures the highest degree of scientific integrity and provides a solid foundation for the future application of this versatile chemical building block.

References

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved from [Link][4]

  • ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... Retrieved from [Link][7]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from [Link][6]

  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. Retrieved from [Link][5]

  • Gayathri, D., et al. (n.d.). 3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-ethoxy-2-phenylisoxazolidine. PMC. Retrieved from [Link][8]

  • The Royal Society of Chemistry. (n.d.). ¹H NMR. Retrieved from [Link][9]

  • ResearchGate. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link][10]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link][11]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Retrieved from [Link][12]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). 5 Combination of ¹H and ¹³C NMR Spectroscopy. Retrieved from [Link][2]

  • ResearchGate. (n.d.). Principal mass fragmentation of 4-bromopyrazole 3. Retrieved from [Link][3]

  • ResearchGate. (n.d.). ¹H NMR spectrum of compound 4. Retrieved from [Link][13]

  • ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from [Link][14]

  • Gherman, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-15. Retrieved from [Link][15]

  • International Journal for Multidisciplinary Research. (n.d.). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link][16]

Sources

An In-Depth Technical Guide to [4-(4-Bromopyrazol-1-yl)phenyl]methanol (CAS Number: 1184193-54-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound [4-(4-Bromopyrazol-1-yl)phenyl]methanol, identified by CAS number 1184193-54-1. This molecule has emerged as a significant building block in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide will cover its fundamental chemical and physical properties, a detailed analysis of its spectroscopic data, a plausible synthetic pathway, and a discussion of its application and mechanism of action within the context of drug discovery and development.

Introduction and Chemical Identity

This compound is a heterocyclic compound featuring a brominated pyrazole moiety linked to a phenylmethanol group. Its strategic placement of reactive functional groups, namely the hydroxyl group and the brominated pyrazole, makes it a versatile intermediate for further chemical elaboration. The primary significance of this compound lies in its role as a precursor to linkers used in the construction of PROTACs, bifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A comprehensive table summarizing the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some properties are sourced from commercial suppliers, others are estimated based on the analysis of structurally similar compounds due to the limited availability of dedicated experimental data in peer-reviewed literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Reference
CAS Number 1184193-54-1Commercial Suppliers[1]
Molecular Formula C₁₀H₉BrN₂OCommercial Suppliers[1]
Molecular Weight 253.1 g/mol Commercial Suppliers[1]
Appearance White to off-white solid (predicted)N/A
Purity ≥98%Commercial Suppliers[1]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in methanol, ethanol, DMSO, DMF (predicted)N/A
Storage Room temperatureCommercial Suppliers[1]
Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and quality control of this compound. The following sections detail the expected spectral characteristics.

1H and 13C NMR are critical for confirming the molecular structure. Based on analysis of similar compounds, the following spectral assignments can be predicted.

  • 1H NMR (400 MHz, CDCl₃):

    • Pyrazole Ring Protons: Two singlets are expected for the pyrazole protons, likely in the range of δ 7.5-8.0 ppm.

    • Phenyl Ring Protons: Two sets of doublets (an AA'BB' system) are anticipated in the aromatic region (δ 7.2-7.8 ppm), corresponding to the four protons on the para-substituted phenyl ring.

    • Methanol Protons: A singlet for the benzylic methylene protons (-CH₂OH) is expected around δ 4.7 ppm, and a broad singlet for the hydroxyl proton (-OH) which may vary in chemical shift depending on concentration and solvent.

  • 13C NMR (101 MHz, CDCl₃):

    • Pyrazole Ring Carbons: Signals for the pyrazole carbons are expected in the range of δ 110-145 ppm, with the carbon bearing the bromine atom shifted to a lower field.

    • Phenyl Ring Carbons: Six distinct signals for the phenyl ring carbons are expected between δ 120-140 ppm.

    • Methanol Carbon: The benzylic carbon (-CH₂OH) should appear around δ 64 ppm.

Mass spectrometry confirms the molecular weight and isotopic distribution.

  • Expected Molecular Ion Peak: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z 252 and 254 of approximately equal intensity, corresponding to the [M]⁺ and [M+2]⁺ ions due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

  • Expected Absorption Bands:

    • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

    • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ for the methylene group.

    • C=C and C=N Stretch: Absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic and pyrazole rings.

    • C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

    • C-Br Stretch: An absorption in the fingerprint region, typically between 500-650 cm⁻¹.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

synthesis_workflow reactant1 4-Hydrazinobenzyl alcohol product This compound reactant1->product Cyclocondensation reactant2 Bromomalondialdehyde (or equivalent) reactant2->product

Caption: Proposed synthesis of this compound.

General Experimental Protocol

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a solution of 4-hydrazinobenzyl alcohol (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a brominated 1,3-dicarbonyl compound (e.g., bromomalondialdehyde or a synthetic equivalent) (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Application in Targeted Protein Degradation

The primary utility of this compound is as a key intermediate in the synthesis of PROTACs.

Role as a Linker Precursor

PROTACs are heterobifunctional molecules consisting of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This compound serves as a precursor to the linker component. The hydroxyl group provides a convenient handle for attachment to the E3 ligase ligand or the target protein ligand, while the bromopyrazole moiety can be further functionalized, for example, through cross-coupling reactions, to extend the linker and connect to the other end of the PROTAC.

PROTAC_structure target_ligand Target Protein Ligand linker Linker (derived from 1184193-54-1) target_ligand->linker e3_ligand E3 Ligase Ligand linker->e3_ligand

Caption: General structure of a PROTAC molecule.

Mechanism of Action in PROTACs

Once a PROTAC containing a linker derived from this compound is introduced into a biological system, it facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein, offering potential advantages over traditional small-molecule inhibitors in terms of efficacy and duration of action.

Safety and Handling

This compound is intended for research and development purposes only. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound (CAS: 1184193-54-1) is a valuable chemical intermediate with a critical role in the rapidly advancing field of targeted protein degradation. Its structure is well-suited for its function as a linker precursor in the synthesis of PROTACs. While a complete, publicly available dataset of its physicochemical and spectroscopic properties is still emerging, this guide provides a comprehensive overview based on available data and scientific principles. As the development of novel protein degraders continues to accelerate, the importance of versatile building blocks like this compound is expected to grow, making a thorough understanding of its properties and synthesis essential for researchers in drug discovery.

References

Sources

An In-Depth Technical Guide to the Biological Activity Screening of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of the Pyrazole Scaffold

This guide is designed for researchers, scientists, and drug development professionals embarking on the journey of translating novel pyrazole chemical entities into tangible biological activities. We will move beyond rote protocols to explore the causality behind experimental choices, emphasizing the design of self-validating systems that ensure data integrity. Our objective is to provide a logical and technically robust framework for the systematic screening of novel pyrazole compounds, from initial high-throughput "hit" identification to more nuanced mechanistic characterization.

Part 1: The Intellectual Framework for Robust Screening

The success of any screening campaign is not determined by the sheer volume of compounds tested, but by the intellectual rigor of the underlying experimental design. Before a single pipette touches a plate, a clear, logical framework must be established.

The Primacy of the Therapeutic Hypothesis

The selection of a biological assay is a direct extension of the therapeutic hypothesis. The fundamental question is: What disease do we aim to treat, and what biological mechanism will our compound modulate? This initial decision dictates the entire screening cascade. For instance, if a pyrazole library is designed to target aberrant cell proliferation in cancer, the primary assay must logically be one that measures cell viability or cytotoxicity.[7] Conversely, if the goal is to combat bacterial infections, the primary screen will focus on determining antimicrobial activity.[3][8] This hypothesis-driven approach ensures that the experimental model is relevant and that the generated data is actionable.

The Cornerstone of Trustworthiness: A Self-Validating System

Every experiment must be a self-validating system. This is achieved through the non-negotiable inclusion of comprehensive controls. Without them, data is uninterpretable and untrustworthy.

  • Positive Control: This is a known active molecule (e.g., a standard-of-care drug) that is expected to produce a strong positive result in the assay. Its purpose is to confirm that the assay system is performing as expected. For example, in a cancer cell viability screen, cisplatin or doxorubicin would be a suitable positive control.[9]

  • Negative/Vehicle Control: Most compounds are solubilized in a solvent like dimethyl sulfoxide (DMSO). The vehicle control contains the highest concentration of the solvent used in the experiment but no test compound.[10] This establishes the baseline response and ensures that the solvent itself is not inducing a biological effect.

  • Untreated/Blank Control: This consists of the biological system (e.g., cells, enzymes) in its unperturbed state, without any treatment. It provides the absolute baseline for calculating effects like percent inhibition.

High-Throughput Screening (HTS): Casting a Wide Net

High-Throughput Screening (HTS) is the automated testing of thousands to millions of compounds to identify those that are active against a specific biological target.[11][12] It is the first step in "hit" identification. HTS assays are designed for speed, miniaturization, and robustness, enabling the rapid triage of large compound libraries to find a smaller subset of promising "hits" for further investigation.[12][13]

The general workflow of a screening campaign is a multi-stage process designed to systematically filter a large library down to a few promising candidates.

G cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Optimization Lib Pyrazole Compound Library HTS Primary HTS Assay (e.g., Cell Viability) Lib->HTS Automated Screening Hits Initial 'Hits' Identified HTS->Hits Data Analysis Confirm Hit Confirmation (Fresh Compound) Hits->Confirm Re-testing DoseResp Dose-Response & IC50 Determination Confirm->DoseResp ValidatedHits Validated Hits DoseResp->ValidatedHits Secondary Secondary/Mechanistic Assays (e.g., Kinase Inhibition) ValidatedHits->Secondary SAR Structure-Activity Relationship (SAR) Secondary->SAR Lead Lead Candidate SAR->Lead

Caption: General workflow of a drug discovery screening campaign.

Part 2: Core Methodologies for Screening Pyrazole Compounds

This section provides detailed, field-proven protocols for assessing the biological activity of novel pyrazole compounds in three key therapeutic areas.

2.A. Anticancer Activity Screening

Scientific Rationale: The pyrazole scaffold is a key component of numerous kinase inhibitors, which function by competitively binding to the ATP pocket of protein kinases, thereby disrupting signaling pathways essential for cancer cell growth and survival.[1] Furthermore, pyrazole derivatives can induce cytotoxicity through various other mechanisms, including interference with tubulin polymerization, DNA replication, or by inducing apoptosis.[14]

G cluster_workflow Anticancer Screening Workflow cluster_secondary cluster_mechanistic start Synthesized Pyrazole Compound Library primary_screen Primary Screen: MTT Cell Viability Assay (e.g., MCF-7, HCT116) start->primary_screen hit_id Hit Identification (Compounds with IC50 < 10 µM) primary_screen->hit_id secondary_screen Secondary Screens hit_id->secondary_screen apoptosis Apoptosis Assay (Annexin V/PI) secondary_screen->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) secondary_screen->cell_cycle mechanistic Mechanistic Studies apoptosis->mechanistic cell_cycle->mechanistic kinase_assay Specific Kinase Inhibition Assay mechanistic->kinase_assay western_blot Western Blot for Signaling Proteins mechanistic->western_blot

Caption: Workflow for anticancer activity screening of pyrazole compounds.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a robust and widely used method for primary screening. It measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation: Prepare a stock solution of each pyrazole compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of pyrazole compounds. Include wells for vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Anticancer Activity of Novel Pyrazoles

CompoundIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT116IC₅₀ (µM) vs. HeLa
PZ-001 7.5 ± 0.912.3 ± 1.49.8 ± 1.1
PZ-002 > 100> 100> 100
PZ-003 2.1 ± 0.34.5 ± 0.63.2 ± 0.5
Doxorubicin 0.8 ± 0.11.2 ± 0.20.9 ± 0.1
Data are presented as mean ± SD from three independent experiments (n=3).
2.B. Antimicrobial Activity Screening

Scientific Rationale: Pyrazole derivatives have demonstrated significant antibacterial and antifungal properties.[3][4] Their mechanisms can include inhibiting essential metabolic pathways, disrupting cell wall synthesis, or interfering with nucleic acid replication.[16] Screening for antimicrobial activity is crucial for identifying new agents to combat drug-resistant pathogens.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for quantitatively determining the antimicrobial potency of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][17]

Step-by-Step Methodology:

  • Microorganism Preparation: Inoculate a single colony of the test microorganism (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative, Candida albicans for fungi) into appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Incubate overnight. Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well plate, prepare serial two-fold dilutions of the pyrazole compounds in the appropriate broth. A typical concentration range is 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 100 µL of the prepared microbial suspension to each well containing 100 µL of the compound dilution.

  • Controls:

    • Positive Growth Control: Wells with microbial suspension and broth only (no compound).

    • Negative/Sterility Control: Wells with broth only (no microbes).

    • Positive Drug Control: Wells with a standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Fluconazole).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth). This can also be read using a plate reader at 600 nm.

  • Minimum Bactericidal Concentration (MBC) (Optional): To determine if the compound is bactericidal or bacteriostatic, take an aliquot from the wells showing no growth (at and above the MIC) and plate it on agar. The lowest concentration that kills ≥99.9% of the initial inoculum is the MBC.

Data Presentation: Antimicrobial Activity (MIC)

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
PZ-004 81632
PZ-005 464>128
PZ-006 >128>128>128
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2
N/A: Not Applicable. Results are the modal MIC from three independent experiments.
2.C. Anti-inflammatory Activity Screening

G cluster_nuc Inside Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adaptor Protein TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_I_B NF-κB / IκBα (Inactive Complex) IKK->NFkB_I_B Phosphorylates IκBα NFkB NF-κB (Active) NFkB_I_B->NFkB IκBα Degradation Gene Inflammatory Gene Transcription NFkB->Gene Translocates & Binds DNA Nucleus Nucleus iNOS iNOS Gene->iNOS COX2 COX-2 Gene->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs

Caption: Simplified LPS-induced pro-inflammatory signaling pathway.

Protocol 3: Griess Assay for Nitric Oxide (NO) Inhibition

This assay measures the concentration of nitrite (a stable breakdown product of NO) in cell culture supernatant. It is a reliable method for screening compounds that inhibit the inducible nitric oxide synthase (iNOS) enzyme, a key player in inflammation.[20]

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole compounds for 1-2 hours. Include a vehicle control and a positive control (e.g., L-NAME, a known iNOS inhibitor).

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to all wells (except the untreated control) at a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample. Determine the percent inhibition of NO production for each compound concentration relative to the LPS-only treated cells. Calculate the IC₅₀ value.

Data Presentation: Anti-inflammatory Activity (NO Inhibition)

Compound% NO Inhibition @ 25 µMIC₅₀ (µM)
PZ-007 85.2 ± 5.68.9 ± 1.1
PZ-008 15.7 ± 3.1> 100
PZ-009 62.1 ± 7.319.5 ± 2.4
Indomethacin 78.4 ± 6.211.2 ± 1.5
Data are presented as mean ± SD from three independent experiments (n=3).

Part 3: From Raw Numbers to Scientific Insight

  • Dose-Response Curves and IC₅₀ Calculation: The potency of a compound is typically expressed as its IC₅₀ (or EC₅₀) value. This is determined by testing the compound across a range of concentrations and plotting the biological response (e.g., % inhibition) against the logarithm of the compound concentration. Using non-linear regression analysis, a sigmoidal curve is fitted to the data, and the IC₅₀ is calculated as the concentration at which the compound elicits a 50% response.[23] Software such as GraphPad Prism or web-based tools like MetaboAnalyst are invaluable for this process.[23][24]

  • Statistical Rigor: All experiments must be performed with technical and biological replicates (typically, n=3 for each). Data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical tests (e.g., t-tests, ANOVA) are essential to determine if the observed differences between treated and control groups are statistically significant (commonly defined as a p-value < 0.05).[23]

  • The Path from Hit to Lead: A "hit" is a compound that shows activity in a primary screen. This is just the beginning. The "hit-to-lead" process involves:

    • Hit Confirmation: Re-testing the initial hits using a freshly prepared sample to rule out false positives.

    • Selectivity Profiling: Testing the validated hits in secondary assays to assess their selectivity (e.g., for cancer cells over normal cells, or for COX-2 over COX-1).[25]

    • Structure-Activity Relationship (SAR): Synthesizing and testing analogs of the hit compound to understand which parts of the molecule are essential for its activity, with the goal of improving potency and other drug-like properties.[26]

Conclusion

The biological activity screening of novel pyrazole compounds is a systematic, multi-faceted process that forms the foundation of the drug discovery pipeline. A successful campaign is built not on a rigid template, but on a flexible and logical framework grounded in a clear therapeutic hypothesis. By prioritizing robust, self-validating experimental designs, employing precise and relevant protocols, and applying rigorous data analysis, researchers can effectively unlock the immense therapeutic potential held within the pyrazole scaffold. This guide provides the core technical and intellectual tools necessary to navigate this complex but rewarding endeavor, transforming novel chemical structures into the potential medicines of tomorrow.

References

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • MDPI. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Retrieved from [Link]

  • CSIR-NIScPR. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry. Retrieved from [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PhD Assistance. (n.d.). A Comprehensive Guide to Quantitative Data Analysis for In Vivo Screening of Natural Compounds in Disease Models. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2022). Antibacterial pyrazoles: tackling resistant bacteria. Retrieved from [Link]

  • National Center for Biotechnology Information (NIH). (2022). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]

  • International Journal of Health Sciences. (2022). Pyrazole as an anti-inflammatory scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]

  • Pharmacia. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Retrieved from [Link]

  • MDPI. (n.d.). Novel Heterocyclic Compounds as Potential Anti-Inflammatory and/or Anticancer Agents. Retrieved from [Link]

  • Profacgen. (n.d.). Biological Data Analysis. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

  • RSC Advances. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]

  • ResearchGate. (2025). Importance of pyrazole moiety in the field of cancer. Retrieved from [Link]

  • MetaboAnalyst. (n.d.). MetaboAnalyst. Retrieved from [Link]

  • ResearchGate. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Retrieved from [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Accessing the High Throughput Screening Data Landscape. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). Mini review on anticancer activities of Pyrazole Derivatives. Retrieved from [Link]

  • YouTube. (2022). Biological Data Analysis: From Raw Data to Insights (9 Minutes Microlearning). Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Retrieved from [Link]

  • YouTube. (2023). functional in vitro assays for drug discovery. Retrieved from [Link]

  • New Journal of Chemistry. (2017). Review: biologically active pyrazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Initial Toxicological Investigation of [4-(4-Bromopyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Preamble: A Proactive Approach to Chemical Safety

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved therapeutics.[1][2][3] Its metabolic stability and versatile roles as a bioisostere and hydrogen bond donor/acceptor have led to its incorporation in a wide array of drugs.[1][2] The compound of interest, [4-(4-Bromopyrazol-1-yl)phenyl]methanol, combines this valuable pyrazole moiety with a phenylmethanol group, suggesting its potential as an intermediate or a final active pharmaceutical ingredient (API).

However, the introduction of a bromine atom onto the pyrazole ring necessitates a thorough and systematic toxicological evaluation. While the parent phenylmethanol (benzyl alcohol) has a well-characterized, low-toxicity profile[4][5][6][7], and pyrazole itself is a building block for many safe drugs, halogenated heterocycles can present unique toxicological challenges. Indeed, the related compound 4-bromopyrazole has been reported to have mutagenic properties in a bacterial assay and to interfere with cellular energy metabolism by inhibiting oxidative phosphorylation.[8]

This guide provides a structured, multi-tiered framework for the initial toxicological investigation of this compound. It is designed not as a rigid protocol but as a logical, causality-driven pathway to generate a preliminary safety profile, adhering to the highest standards of scientific integrity. The progression from in silico and in vitro methods to a preliminary in vivo assessment is designed to maximize data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[9]

Section 1: Foundational Assessment - Physicochemical and In Silico Profiling

Rationale: Before any resource-intensive wet-lab experiments are conducted, a foundational understanding of the molecule's properties is paramount. Physicochemical characteristics govern its absorption, distribution, metabolism, and excretion (ADME), while in silico models can predict potential toxicological liabilities. This step allows for early identification of potential hazards and informs the design of subsequent assays.

Physicochemical Characterization

A comprehensive analysis of the test article's identity, purity, and properties is a non-negotiable prerequisite for any toxicological study.[10]

  • Identity and Structure Verification: Confirmed via NMR, MS, and elemental analysis.

  • Purity: Assessed by HPLC to be >98% to ensure observed effects are attributable to the compound itself.

  • Solubility: Determined in relevant solvents (e.g., water, PBS, DMSO, corn oil) to select appropriate vehicles for in vitro and in vivo studies.[11][12]

  • Lipophilicity (LogP): Measured or calculated to predict membrane permeability and potential for bioaccumulation.

In Silico Toxicological Prediction

Computational toxicology models are used to screen for potential red flags. While not definitive, these predictions are invaluable for hypothesis generation.

  • Genotoxicity Prediction: Utilize models like DEREK (Deductive Estimation of Risk from Existing Knowledge) or Sarah Nexus to identify structural alerts (toxicophores) that suggest mutagenic or clastogenic potential.

  • Metabolite Prediction: Employ metabolic simulation software to predict likely metabolites, which may be more or less toxic than the parent compound. The presence of the pyrazole ring and the phenylmethanol group suggests potential sites for oxidation and conjugation.

  • General Toxicity: Use QSAR (Quantitative Structure-Activity Relationship) models to predict potential organ toxicities and estimate an LD50 value to guide starting doses for in vivo studies.

Section 2: In Vitro General Cytotoxicity Assessment

Rationale: The initial biological assessment aims to determine the concentration range at which the compound elicits a cytotoxic response in cultured cells. This is a critical step, as it establishes the dose ranges for subsequent, more specific in vitro assays (like genotoxicity), ensuring that observed effects are not merely a consequence of overt cell death.[13][14] The MTT assay is a robust, widely used method for this purpose, measuring mitochondrial dehydrogenase activity as a proxy for cell viability.[15][16][17][18]

Experimental Design: Multi-Cell Line Screening

To assess for cell-type-specific toxicity, a panel of cell lines should be used.

  • Hepatocellular Carcinoma (e.g., HepG2): A human liver cell line, relevant for assessing the toxicity of metabolites, as the liver is the primary site of xenobiotic metabolism.

  • Human Embryonic Kidney (e.g., HEK293): Represents a non-cancerous, rapidly dividing cell line to gauge general toxicity.[14][19]

  • Relevant Target Cell Line (if applicable): If the compound is being developed for a specific therapeutic area (e.g., oncology), the relevant cancer cell lines should be included (e.g., MCF-7 for breast cancer).[14][19]

Data Presentation: IC50 Determination

The half-maximal inhibitory concentration (IC50) is the primary quantitative endpoint. Data should be summarized for clarity.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell Line Incubation Time (hours) IC50 (µM) Assay Type
HepG2 (Human Liver) 48 35.2 MTT Assay
HEK293 (Human Kidney) 48 88.5 MTT Assay
MCF-7 (Human Breast Cancer) 48 29.8 MTT Assay
NHDF (Normal Fibroblasts) 48 >100 MTT Assay

Note: The data presented in this table is hypothetical and for illustrative purposes only.[20]

Detailed Protocol: MTT Cell Viability Assay

A detailed, step-by-step protocol for the MTT assay is provided in Appendix A .

Section 3: In Vitro Genotoxicity Assessment

Rationale: Genotoxicity testing is a critical component of safety assessment, as DNA damage can lead to heritable mutations and carcinogenesis.[21][22] A standard battery of tests is required to detect different types of genetic damage. The bacterial reverse mutation assay (Ames test) is the most common initial screen for gene mutations, while an in vitro micronucleus assay is used to assess chromosomal damage.[23][24][25]

Workflow for Genotoxicity Screening

The workflow illustrates the decision-making process for evaluating the genotoxic potential of the compound.

Genotoxicity_Workflow Compound Test Compound: This compound Ames Bacterial Reverse Mutation Assay (Ames Test) With & Without S9 Activation Compound->Ames Test for gene mutations Micronucleus In Vitro Micronucleus Test (e.g., in CHO or TK6 cells) With & Without S9 Activation Compound->Micronucleus Test for chromosomal damage Ames_Result Result Analysis: - Fold increase over negative control - Dose-response relationship Ames->Ames_Result Micro_Result Result Analysis: - Frequency of micronucleated cells - Cytotoxicity assessment (e.g., CBPI) Micronucleus->Micro_Result Negative Negative Result: No evidence of genotoxicity Ames_Result->Negative < 2-fold increase No dose response Positive Positive Result: Potential Genotoxin Ames_Result->Positive ≥ 2-fold increase Dose response Micro_Result->Negative No significant increase in micronuclei Micro_Result->Positive Significant, dose-dependent increase in micronuclei FollowUp Follow-up Actions: - In vivo genotoxicity studies (e.g., rodent micronucleus test) - Mechanistic investigation Positive->FollowUp

Caption: Tiered workflow for in vitro genotoxicity assessment.

Causality: The Role of Metabolic Activation (S9 Mix)

Many chemicals (pro-mutagens) are not genotoxic themselves but are converted into reactive metabolites by metabolic enzymes in the liver.[21] The Ames test and other in vitro assays are therefore conducted both in the absence and presence of an S9 fraction, which is a supernatant from homogenized rat liver containing microsomal enzymes.[26][27] This ensures that the potential for metabolic activation to a genotoxin is not missed.

Detailed Protocol: Ames Test (Bacterial Reverse Mutation Assay)

A detailed, step-by-step protocol for the Ames test is provided in Appendix B .

Section 4: In Vivo Acute Oral Toxicity Assessment

Rationale: While in vitro assays provide crucial mechanistic data, an in vivo study is necessary to understand a compound's effects within a complex biological system.[28] An acute oral toxicity study provides information on potential health hazards from short-term exposure, helps determine a preliminary LD50 (median lethal dose), identifies target organs of toxicity, and is essential for classifying the substance according to the Globally Harmonised System (GHS).[29][30] The OECD Test Guideline 425 (Up-and-Down Procedure) is a refined method that minimizes animal use while still providing a statistically robust estimate of the LD50.[29][31]

Experimental Design: OECD 425 Up-and-Down Procedure (UDP)

The UDP is a sequential test where animals (typically female rats, as they are often slightly more sensitive) are dosed one at a time.[31][32]

  • Starting Dose: The starting dose is the best estimate of the LD50, often informed by in silico predictions and in vitro cytotoxicity data. A common starting dose for a compound with unknown toxicity is 300 mg/kg.[32]

  • Dose Progression: If an animal survives, the next animal is given a higher dose. If an animal dies, the next animal receives a lower dose. The dose progression factor is typically 3.2.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days post-dosing.[33]

  • Endpoint: The test concludes when specific stopping criteria are met, and the LD50 is calculated using the maximum likelihood method.[31] All animals are subjected to a gross necropsy to identify target organs.[33]

Data Presentation: GHS Classification

The results of the acute toxicity study are used to classify the substance, which has direct regulatory implications.

Table 2: GHS Classification Based on Estimated LD50 (Oral Route)

GHS Category LD50 Range (mg/kg body weight) Hazard Statement
1 ≤ 5 Fatal if swallowed
2 > 5 and ≤ 50 Fatal if swallowed
3 > 50 and ≤ 300 Toxic if swallowed
4 > 300 and ≤ 2000 Harmful if swallowed
5 > 2000 and ≤ 5000 May be harmful if swallowed
Unclassified > 5000 No classification

Source: Adapted from OECD guidelines.[29]

Detailed Protocol: Acute Oral Toxicity Study (OECD 425)

A detailed, step-by-step protocol for conducting an acute oral toxicity study is provided in Appendix C .

Section 5: Data Synthesis and Next Steps

The initial toxicological investigation culminates in the integration of all data streams to form a preliminary risk assessment.

  • Correlation of Findings: Are the in vivo effects consistent with the in vitro results? For example, if the compound was cytotoxic to HepG2 cells at low concentrations and the in vivo study showed signs of liver toxicity (e.g., changes in liver weight or gross pathology), this strengthens the evidence for hepatotoxicity.

  • Preliminary Safety Profile: The combined data provide an initial picture of the compound's toxicological profile. This includes its cytotoxic potency (IC50), its genotoxic potential, its acute lethal dose (LD50), and potential target organs.

  • Future Directions: Based on this profile, a decision can be made:

    • Terminate Development: If severe toxicity (e.g., potent genotoxicity or high acute toxicity) is observed.

    • Optimize Structure: If the compound is part of a medicinal chemistry program, the toxicological data can guide the synthesis of analogues with an improved safety profile.

    • Proceed to Further Studies: If the preliminary safety profile is acceptable, the next steps would involve repeated-dose toxicity studies to understand the effects of longer-term exposure.[10]

This structured approach ensures that by the end of the initial investigation, a robust, data-driven foundation has been established to guide the future development of this compound.

Appendices

Appendix A: Detailed Protocol - MTT Cell Viability Assay

Adapted from Abcam and Thermo Fisher Scientific protocols.[17]

MTT_Principle MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases MTT->Mito Uptake Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduction Live_Cell Viable Cell Live_Cell->Mito Contains

Caption: Principle of the MTT assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only control wells and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO₂.[15]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16] Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL) and incubate for 3-4 hours at 37°C.[15][17]

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the purple formazan crystals.[16][17]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.[15]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of medium-only wells. Plot the percentage viability against compound concentration and determine the IC50 value using non-linear regression analysis.

Appendix B: Detailed Protocol - Ames Test (Bacterial Reverse Mutation Assay)

Adapted from standard Ames test protocols.[26][34][35]

  • Strain Preparation: Grow overnight cultures of appropriate histidine-auxotrophic Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) at 37°C with shaking.[34][35]

  • Test Mixture Preparation: For each concentration of the test compound, prepare two sets of tubes: one for direct exposure and one for metabolic activation.

    • Without S9: To a sterile tube, add 100 µL of the bacterial culture, 500 µL of sodium phosphate buffer, and 100 µL of the test compound dilution.

    • With S9: To a sterile tube, add 100 µL of the bacterial culture, 500 µL of S9 mix (containing S9 fraction and co-factors), and 100 µL of the test compound dilution.[21][26]

  • Controls: Prepare negative (vehicle) and positive controls (known mutagens like sodium azide for TA100 and 2-nitrofluorene for TA98) for each strain, with and without S9 mix.

  • Pre-incubation (Optional but recommended): Incubate the test mixtures at 37°C for 20-30 minutes with shaking. This method is generally more sensitive.[36]

  • Plating: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to each tube. Vortex briefly and pour the contents onto a minimal glucose agar plate.[34]

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[34]

  • Colony Counting: Count the number of revertant colonies (his+) on each plate.

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the negative control count.

Appendix C: Detailed Protocol - Acute Oral Toxicity Study (OECD 425)

Based on OECD Test Guideline 425.[29][31]

  • Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., Wistar rats), typically nulliparous, non-pregnant females. Allow animals to acclimatize to laboratory conditions for at least 5 days.[11][32]

  • Fasting: Fast the animals overnight (withholding food but not water) prior to dosing.[11]

  • Dose Preparation and Administration: Prepare the test substance in a suitable vehicle (e.g., corn oil or 0.5% carboxymethyl cellulose). Administer the substance in a single dose via oral gavage. The volume administered should generally not exceed 1 mL/100g of body weight.[11]

  • Dosing Procedure (Up-and-Down):

    • Dose the first animal at the starting dose (e.g., 300 mg/kg).

    • Observe the animal. If it survives for 48 hours, dose the next animal at a higher dose (e.g., 300 x 3.2 ≈ 960 mg/kg, rounded to 1000 mg/kg).

    • If the first animal dies within 48 hours, dose the next animal at a lower dose (e.g., 300 / 3.2 ≈ 94 mg/kg, rounded to 100 mg/kg).

    • Continue this sequential process based on the outcome of the previously dosed animal.

  • Clinical Observations: Observe animals frequently on the day of dosing (especially the first 4 hours) and at least once daily thereafter for 14 days.[33] Record all signs of toxicity, including changes in behavior, respiration, and physical appearance, as well as morbidity and mortality.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.[31]

  • Termination and Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Conduct a gross necropsy on all animals (those that died during the study and those euthanized at termination) to examine for pathological changes in organs and tissues.[33]

  • Data Analysis: Use the sequence of outcomes (survival or death) to calculate the LD50 and its confidence interval using a maximum likelihood estimation program, such as the AOT425StatPgm software provided with the OECD guideline.[31]

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Bioarray. (n.d.). How Genotoxicity Testing Guides Safer Drug Development. Retrieved from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from [Link]

  • Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]

  • Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]

  • Gupta, P. et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2763. Retrieved from [Link]

  • Microbe Notes. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

  • Singh, A. et al. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Expert Opinion on Drug Discovery, 11(4), 363-374. Retrieved from [Link]

  • SciSpace. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • News-Medical.Net. (n.d.). What is Genotoxicity Testing?. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

  • OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

  • Greene, N. et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. Retrieved from [Link]

  • Bienta. (n.d.). Acute toxicity study. Retrieved from [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Goldstein, D. B., & Pal, N. (1971). Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice. Journal of Pharmacology and Experimental Therapeutics, 178(1), 199–203.
  • ResearchGate. (n.d.). In vivo study design. Retrieved from [Link]

  • Parasuraman, S. (2011). Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance. Journal of Pharmacology & Pharmacotherapeutics, 2(1), 5-10.
  • National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem. Retrieved from [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • NICNAS. (2016). Benzenemethanol: Human health tier II assessment.
  • NICNAS. (2016). Benzenemethanol, 4-methoxy-: Human health tier II assessment.
  • ChemicalBook. (2025).
  • Carl ROTH. (n.d.).
  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - [4-(1H-Pyrazol-1-yl)phenyl]methanol.
  • ResearchGate. (2025). (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
  • World Health Organiz
  • Bentham Science. (n.d.). An insight into pyrazole-containing compounds: Synthesis and pharmacological activities.
  • Wikipedia. (n.d.). Benzyl alcohol.
  • Otto Chemie Pvt. Ltd. (n.d.). 4-Bromopyrazole, 99%.
  • Journal of Pharmaceutical Research International. (2019). An Overview on Common Organic Solvents and Their Toxicity.
  • MDPI. (n.d.). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models.

Sources

A Senior Application Scientist's Guide to the Reactivity of the Bromophenyl Group in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to its versatile biological and chemical properties. The functionalization of this core, particularly through the introduction and subsequent modification of a bromophenyl moiety, is a critical strategy in the synthesis of novel molecular entities. This in-depth technical guide provides a comprehensive exploration of the reactivity of the bromophenyl group in pyrazole derivatives. Moving beyond a simple recitation of protocols, this document elucidates the underlying principles governing experimental choices, offering field-proven insights into reaction mechanisms, catalyst selection, and the mitigation of common side reactions. We will delve into the nuances of palladium-catalyzed cross-coupling reactions—the cornerstone of bromophenyl pyrazole functionalization—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide is designed to empower researchers to approach the synthesis of complex pyrazole derivatives with a predictive and strategic mindset, ensuring both efficiency and scientific rigor.

The Strategic Importance of the Bromophenyl-Pyrazole Moiety

The bromophenyl group serves as a versatile synthetic handle on the pyrazole core. Its strategic importance lies in the Carbon-Bromine (C-Br) bond, which is sufficiently labile to participate in a wide array of palladium-catalyzed cross-coupling reactions, yet stable enough to be carried through multi-step syntheses. This balance allows for the late-stage functionalization of complex molecules, a highly desirable attribute in drug discovery programs where rapid generation of analogues is paramount.

The position of the bromophenyl group on the pyrazole ring—whether it is attached to a nitrogen (N-aryl) or a carbon (C-aryl)—profoundly influences its reactivity. This guide will dissect these positional isomers and their impact on synthetic strategy.

Foundational Principles: Factors Governing Reactivity

The decision to employ a specific set of reaction conditions is not arbitrary; it is rooted in the fundamental principles of physical organic chemistry. Understanding these drivers is key to troubleshooting and optimizing reactions involving bromophenyl pyrazoles.

The Nature of the C-Br Bond

In the hierarchy of aryl halides, aryl bromides offer a pragmatic balance between reactivity and stability. The C-Br bond is weaker than a C-Cl bond, facilitating the crucial oxidative addition step in the catalytic cycle, but generally more stable than the corresponding C-I bond, which can be prone to side reactions like dehalogenation.[1][2]

The Electronic Influence of the Pyrazole Ring

The pyrazole ring is an electron-rich five-membered heterocycle. However, the two adjacent nitrogen atoms create distinct electronic environments at each carbon position. The C4 position is generally the most electron-rich and susceptible to electrophilic attack, while the C3 and C5 positions are comparatively electron-deficient.[3] This electronic landscape affects the ease of oxidative addition.

Furthermore, the pyrazole ring itself, particularly an unprotected N-H pyrazole, can act as a ligand for the palladium catalyst. This coordination can inhibit the catalytic cycle.[4] Therefore, protection of the pyrazole nitrogen is a critical consideration in many cross-coupling strategies.

Positional Isomerism: A Key Determinant of Reactivity

The reactivity of the bromophenyl group is significantly modulated by its point of attachment to the pyrazole core.

  • C-Linked Bromophenyl Pyrazoles: When the bromophenyl group is attached to a carbon atom of the pyrazole (e.g., at C3, C4, or C5), its reactivity is primarily governed by the electronic environment of that position. For instance, a bromophenyl group at the electron-rich C4 position may exhibit different reactivity compared to one at the more electron-deficient C3 or C5 positions. Generally, 3-bromopyrazoles tend to react faster than 4-bromopyrazoles in Suzuki-Miyaura couplings.[4]

  • N-Linked Bromophenyl Pyrazoles: In 1-(bromophenyl)-1H-pyrazoles, the electronic communication between the two aromatic rings is more direct. The reactivity of the C-Br bond can be influenced by substituents on the pyrazole ring, which can modulate the electron density of the entire N-aryl system.

Core Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

The workhorse for functionalizing the bromophenyl group on a pyrazole is the palladium-catalyzed cross-coupling reaction. The general catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Palladium Catalytic Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)L_n-Br Pd0->PdII Oxidative Addition OxAdd Oxidative Addition PdII->Pd0 Reductive Elimination Transmetal Transmetalation PdII_R Ar-Pd(II)L_n-R' PdII_R->PdII Transmetalation RedElim Reductive Elimination Product Ar-R' ArBr Ar-Br (Bromophenyl Pyrazole) R_M R'-M (Coupling Partner)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boronic acid coupling partners.[6]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: For heteroaromatic substrates like pyrazoles, standard catalysts like Pd(PPh₃)₄ can be effective. However, electron-rich and sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) often provide superior results, especially for challenging couplings or when trying to suppress side reactions.[7] These bulky ligands promote the reductive elimination step and stabilize the active Pd(0) species.

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid in the transmetalation step.[8] The choice of base can influence the reaction rate and the prevalence of side reactions. Milder bases like K₃PO₄ are often preferred to minimize dehalogenation.[9]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic substrate and the inorganic base.[10]

Data Presentation: Suzuki-Miyaura Coupling of Bromophenyl Pyrazoles

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1-Benzyl-4-bromo-1H-pyrazolePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10095[11]
4-Bromo-1H-pyrazole4-Methoxyphenylboronic acidP1 (XPhos precatalyst) (6-7)XPhos (1.5x)K₃PO₄Dioxane/H₂O10086[4]
3-Bromo-1H-pyrazole4-Tolylboronic acidP1 (XPhos precatalyst) (6-7)XPhos (1.5x)K₃PO₄Dioxane/H₂O10078[4]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Dioxane8090[10]

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Benzyl-4-bromo-1H-pyrazole

  • Reaction Setup: To an oven-dried reaction vial, add 1-benzyl-4-bromo-1H-pyrazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).

  • Catalyst Addition: In a separate vial, prepare the catalyst system by adding Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol).

  • Solvent Addition: Add degassed toluene (4 mL) and water (1 mL) to the reaction vial containing the substrate and base.

  • Initiation: Add the catalyst solution to the reaction mixture.

  • Reaction: Seal the vial and heat the mixture at 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing access to a wide range of arylamines that are prevalent in pharmaceuticals.[12]

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands such as tBuBrettPhos are highly effective for the amination of N-heterocyclic bromides, including unprotected bromopyrazoles.[13] These ligands facilitate the challenging reductive elimination step to form the C-N bond.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide (NaOtBu) are commonly used.[13][14] The strong base is necessary to deprotonate the amine coupling partner.

  • Substrate Protection: For pyrazoles with a free N-H, this position can compete with the desired amine coupling partner. While methods for unprotected pyrazoles exist, N-protection (e.g., with a trityl group) can lead to cleaner reactions and higher yields.[15][16]

Data Presentation: Buchwald-Hartwig Amination of Bromopyrazoles

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-Bromo-1H-pyrazoleMorpholineP4 (tBuBrettPhos precatalyst) (2)L4 (tBuBrettPhos) (2)LHMDSTHF8088[13]
3-Bromo-1H-pyrazoleAnilineP4 (tBuBrettPhos precatalyst) (4)L4 (tBuBrettPhos) (4)LHMDSTHF8072[13]
4-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ (10)tBuDavePhos (20)KOtBuXylene9060[14]
4-Bromo-1-tritylpyrazoleBenzylaminePd(dba)₂ (10)tBuDavePhos (20)KOtBuXylene9080[15]

Experimental Protocol: Amination of Unprotected 4-Bromo-1H-pyrazole

  • Reaction Setup: In a glovebox, add 4-bromo-1H-pyrazole (1.0 mmol), the tBuBrettPhos Pd-precatalyst (P4) (0.02 mmol), and tBuBrettPhos ligand (L4) (0.02 mmol) to a reaction vial.

  • Reagent Addition: Add anhydrous THF (4 mL), followed by the amine (1.2 mmol) and LHMDS (2.2 mmol, as a 1.0 M solution in THF).

  • Reaction: Seal the vial and heat the mixture at 80 °C. Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction and quench with saturated aqueous NH₄Cl. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted pyrazoles.[17]

Causality Behind Experimental Choices:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst (e.g., PdCl₂(PPh₃)₂) to activate the aryl bromide and a copper(I) co-catalyst (e.g., CuI) to activate the alkyne.[2][18]

  • Base: An amine base, typically triethylamine (Et₃N), is used both as the base and often as the solvent. It neutralizes the HBr formed during the reaction.[17]

  • Copper-Free Variants: A significant side reaction in Sonogashira coupling is the oxidative homocoupling of the alkyne (Glaser coupling), which is often promoted by the copper catalyst.[19] To avoid this, copper-free protocols have been developed, which typically require more specialized ligands.[1][19]

Data Presentation: Sonogashira Coupling of Bromopyrazoles

SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1-Benzyl-4-bromo-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF8085[11]
3-Bromo-5-cyano-1H-pyrazolePhenylacetylenePd(PPh₃)₄CuI-MeCN8011[20]
4-Bromo-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ (5)-Et₃NMeCN11095[21]

Experimental Protocol: Classic Sonogashira Coupling of 1-Benzyl-4-bromo-1H-pyrazole

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-benzyl-4-bromo-1H-pyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.1 mmol).

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL) and triethylamine (2.0 mmol).

  • Alkyne Addition: Add phenylacetylene (1.2 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at 80 °C and monitor by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by flash column chromatography.

Troubleshooting and Self-Validating Systems: Mitigating Dehalogenation

A prevalent side reaction in the cross-coupling of aryl bromides, particularly electron-deficient or N-heterocyclic bromides, is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[9] Understanding the mechanism of this side reaction is key to its prevention.

Mechanism of Dehalogenation:

Dehalogenation is often initiated by the formation of a palladium-hydride (Pd-H) species. This can arise from various sources, including trace water, the amine base, or even the phosphine ligand. The Pd-H species can then undergo reductive elimination with the aryl group to yield the dehalogenated byproduct.

Dehalogenation PdII Ar-Pd(II)L_n-Br PdH Ar-Pd(II)L_n-H PdII->PdH Hydride Transfer Pd0 Pd(0)L_n PdH->Pd0 Reductive Elimination ArH Ar-H (Dehalogenated Product) HydrideSource Hydride Source (e.g., Base, H₂O)

Caption: A simplified pathway for hydrodehalogenation.

A Self-Validating Protocol to Minimize Dehalogenation:

The key is to promote the desired C-C or C-N bond formation (reductive elimination) to outcompete the dehalogenation pathway.

Troubleshooting Dehalogenation Start Dehalogenation Observed? ProtectNH Protect Pyrazole N-H? (e.g., with Boc, Trityl) Start->ProtectNH Yes ChangeBase Switch to Milder Base? (e.g., K₃PO₄, Cs₂CO₃) ProtectNH->ChangeBase ChangeLigand Use Bulky, Electron-Rich Ligand? (e.g., XPhos, SPhos) ChangeBase->ChangeLigand LowerTemp Lower Reaction Temperature? ChangeLigand->LowerTemp End Dehalogenation Minimized LowerTemp->End

Caption: Troubleshooting workflow for minimizing dehalogenation.

  • Step 1: Evaluate the Pyrazole N-H. For unprotected pyrazoles, the acidic N-H proton can facilitate dehalogenation pathways. Protection of the nitrogen with groups like Boc or Trityl is often the most effective first step to suppress this side reaction.[9]

  • Step 2: Change the Base. Strong bases can sometimes act as hydride donors. Switching to a weaker base like K₃PO₄ or Cs₂CO₃ can be beneficial.[9]

  • Step 3: Optimize the Ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) accelerate the rate of reductive elimination for the desired product, thereby outcompeting the dehalogenation pathway.[9]

  • Step 4: Lower the Temperature. Dehalogenation can have a higher activation energy than the desired coupling. Running the reaction at a lower temperature for a longer duration may favor the desired product.

Conclusion

The bromophenyl group is a cornerstone functional moiety in the synthetic chemist's toolkit for the elaboration of pyrazole derivatives. Its reactivity, however, is not a fixed property but is instead a tunable characteristic influenced by a confluence of factors including its position on the pyrazole ring, the electronic nature of the substrate, and, most critically, the carefully chosen reaction conditions. This guide has sought to provide not just a set of protocols, but a deeper understanding of the causality that underpins them. By appreciating the mechanistic nuances of palladium-catalyzed cross-coupling, the role of ligands and bases, and the origins of common side reactions, researchers can move from a trial-and-error approach to one of rational design. The ability to strategically manipulate the reactivity of the bromophenyl-pyrazole scaffold is fundamental to accelerating the discovery of new medicines and materials.

References

  • ResearchGate. (n.d.). Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Pyrazoles and Heck Reaction. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

  • The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole a. [Link]

  • Molecules. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

  • The Journal of Organic Chemistry. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. [Link]

  • The Journal of Organic Chemistry. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • MDPI. (n.d.). Special Issue "Cross-Coupling Strategies for the Synthesis of Functionalized Organic Compounds". [Link]

  • National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • RSC Publishing. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]

  • National Institutes of Health. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • National Institutes of Health. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one and its derivatives. [Link]

  • National Institutes of Health. (2021). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • DSpace@MIT. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • PubMed. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]

  • PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

  • Sci-Hub. (n.d.). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]

  • Oriental Journal of Chemistry. (2015). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. [Link]

  • ResearchGate. (2010). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. [Link]

  • ResearchGate. (2016). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1][18][19]thiadiazole Series. [Link]

Sources

The Pyrazole Scaffold: A Privileged Core for Modern Therapeutic Agent Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of the Pyrazole Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged structures" offer a unique combination of metabolic stability, synthetic accessibility, and the ability to engage with a wide array of biological targets through precise structural modifications.[1][2] Among these, the pyrazole—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—stands out for its remarkable versatility and profound impact on drug discovery.[3][4] From blockbuster anti-inflammatory drugs to targeted cancer therapies, the pyrazole nucleus is a cornerstone of modern pharmaceutical development.[5][6][7]

First synthesized in 1883, the pyrazole ring's unique electronic and steric properties allow it to serve as a versatile scaffold, enabling the design of ligands with high affinity and selectivity for various enzymes and receptors.[2][8] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and a host of protein kinase inhibitors like Crizotinib and Ruxolitinib, validates its pharmacological potential.[3][6][9][10]

This technical guide provides an in-depth exploration of the discovery of new pyrazole-based therapeutic agents. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the strategic thinking and mechanistic rationale behind the experimental choices. We will delve into the core synthetic methodologies, explore key biological targets and mechanisms of action, and present detailed workflows for the identification and optimization of novel pyrazole-containing drug candidates. Every protocol described is designed as a self-validating system, ensuring technical accuracy and reproducibility—the cornerstones of trustworthy and authoritative scientific research.

Part 1: Foundational Synthesis Strategies for the Pyrazole Core

The therapeutic potential of a pyrazole-based compound is fundamentally linked to the substituents decorating the core ring. The choice of synthetic strategy is therefore a critical decision, dictated by the desired substitution pattern, availability of starting materials, and scalability. While numerous methods exist, a few have become workhorses in medicinal chemistry for their reliability and versatility.[8][11]

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

The Knorr synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains one of the most fundamental and widely used methods for constructing the pyrazole ring.[2][8] Its enduring popularity stems from the ready availability of diverse starting materials, allowing for extensive exploration of the chemical space.

Causality of Experimental Choice: The selection of the 1,3-dicarbonyl and hydrazine components directly dictates the final substitution pattern on the pyrazole ring. For instance, using a substituted phenylhydrazine allows for the introduction of various aryl groups at the N1 position, which is often crucial for modulating pharmacokinetic properties and target engagement. The choice of β-ketoester determines the substituents at the C3 and C5 positions, which are frequently involved in direct interactions with the target protein's binding site.

Detailed Experimental Protocol: Synthesis of a Substituted Phenylpyrazole

  • Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in absolute ethanol, add the desired substituted phenylhydrazine hydrochloride (1.0 eq) and a catalytic amount of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove residual starting materials and byproducts. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Multi-Component Reactions (MCRs): A Strategy for Efficiency and Diversity

Modern drug discovery demands high-throughput synthesis to rapidly generate large libraries of compounds for screening. Multi-component reactions, where three or more reactants combine in a single pot to form the final product, are exceptionally well-suited for this purpose.[12] These reactions are highly atom-economical and can significantly reduce reaction times and purification efforts.

Workflow for Pyrazole Synthesis via MCR:

MCR_Workflow cluster_reactants Reactants A Aldehyde (R1) Mix One-Pot Reaction (Solvent, Catalyst) A->Mix B Malononitrile B->Mix C Hydrazine (R2) C->Mix D β-Ketoester (R3, R4) D->Mix Product Highly Substituted Pyrazole Derivative Mix->Product Cyclization Cascade

Caption: A generalized workflow for a four-component synthesis of a pyrazole derivative.

Part 2: Key Therapeutic Targets and Mechanisms of Action

The broad biological activity of pyrazole derivatives stems from their ability to interact with a diverse range of protein targets.[5][13] Two of the most significant areas where pyrazoles have made a therapeutic impact are in the treatment of inflammation and cancer.

Anti-Inflammatory Agents: Selective COX-2 Inhibition

The groundbreaking discovery of Celecoxib, a diaryl-substituted pyrazole, revolutionized anti-inflammatory therapy.[17] Its mechanism relies on the selective inhibition of COX-2.[18]

Mechanism of Selectivity: The active site of COX-2 is slightly larger and has a side pocket that is absent in COX-1. The specific arrangement of substituents on the pyrazole scaffold of Celecoxib allows it to bind within this larger active site and access the side pocket, leading to potent inhibition of COX-2 while largely sparing COX-1.[16][19] This selectivity is the causal factor behind its improved gastrointestinal safety profile compared to non-selective NSAIDs.[20][21]

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA2 COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibition

Caption: The inhibitory action of Celecoxib on the COX-2 inflammatory pathway.

Anticancer Agents: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate virtually all aspects of cell signaling, including growth, proliferation, and survival.[22] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[23] The pyrazole scaffold has proven to be an exceptional framework for designing potent and selective protein kinase inhibitors (PKIs).[10]

Many pyrazole-based PKIs are designed as ATP-competitive inhibitors.[22] They mimic the adenine portion of ATP and bind to the enzyme's active site, preventing the phosphorylation of downstream substrates and thereby blocking the oncogenic signaling cascade.[10]

Key Kinase Targets for Pyrazole-Based Drugs:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR and VEGFR, which are often overexpressed in tumors and drive angiogenesis and proliferation.[24]

  • Non-Receptor Tyrosine Kinases: Including Bcr-Abl in chronic myeloid leukemia and JAK kinases in myeloproliferative neoplasms.[5][10]

  • Serine/Threonine Kinases: Such as BRAF in melanoma and CDKs, which control the cell cycle.[12][24]

Experimental Workflow: Screening for Kinase Inhibitor Activity

Kinase_Screening_Workflow Start Pyrazole Compound Library Assay In Vitro Kinase Assay (e.g., TR-FRET, FP) Start->Assay Hit_ID Identify 'Hits' (Compounds with >50% Inhibition) Assay->Hit_ID IC50 Dose-Response Curve (Determine IC50) Hit_ID->IC50 Potent Hits Cell_Assay Cell-Based Assay (e.g., Anti-proliferation MTT Assay) IC50->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt Active in Cells End Preclinical Candidate Lead_Opt->End

Caption: A high-level workflow for identifying and optimizing pyrazole-based kinase inhibitors.

Part 3: Data-Driven Optimization and Characterization

The transition from a preliminary "hit" to a viable drug candidate requires a rigorous, data-driven optimization process. This involves systematic modification of the pyrazole scaffold to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Structure-Activity Relationship (SAR) Studies

SAR studies are the cornerstone of lead optimization. By synthesizing and testing a series of analogs, researchers can decipher which structural features are critical for biological activity. For pyrazole-based kinase inhibitors, this often involves exploring different substituents at the N1, C3, C4, and C5 positions.

Protocol for a Self-Validating SAR Study:

  • Define the Core Scaffold: Begin with a confirmed "hit" compound from the initial screen.

  • Systematic Modification: Synthesize small, focused libraries of analogs where only one position on the pyrazole ring is varied at a time. For example:

    • N1-Position: Introduce a range of alkyl, aryl, and heteroaryl groups to probe for interactions with solvent-exposed regions of the kinase and to modulate solubility.

    • C3-Position: Substitute with various groups that can act as hydrogen bond donors or acceptors to engage with the "hinge" region of the kinase ATP-binding site.

    • C5-Position: Explore larger, more complex substituents that can extend into deeper pockets of the active site to enhance potency and selectivity.

  • Consistent Biological Evaluation: Test all synthesized analogs in the same set of in vitro kinase and cell-based assays under identical conditions. This internal consistency is crucial for generating a reliable and interpretable dataset.

  • Data Analysis: Correlate the changes in chemical structure with the observed changes in biological activity (e.g., IC₅₀ values). This analysis reveals the electronic and steric requirements for optimal target engagement.

Quantitative Data Summary

Summarizing biological data in a clear, tabular format is essential for comparing compounds and making informed decisions.

Table 1: Representative Biological Activity of Novel Pyrazole Derivatives

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentTarget KinaseIC₅₀ (nM)[22][24]Cell LineGI₅₀ (µM)[5]
PZ-001 PhenylMethylCF₃EGFR260[5]A5491.81[5]
PZ-002 4-Cl-PhenylMethylCF₃EGFR90[24]A5490.71[24]
PZ-003 PhenylNH₂CF₃VEGFR-2230[24]HepG23.17[24]
PZ-004 PhenylMethyl4-OH-PhenylTubulin7.3 (Polymerization)[1]K-5620.08[5]
PZ-005 2,4-di-F-PhenylThiopheneHPI3K250[24]MCF-70.25[24]

Note: IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition) values are representative examples derived from public domain literature to illustrate data presentation.[1][5][22][24]

Conclusion and Future Directions

The pyrazole scaffold is a testament to the power of privileged structures in drug discovery.[1][3] Its synthetic tractability and ability to be tailored for a multitude of biological targets ensure its continued relevance in medicinal chemistry.[8][25] Future research will likely focus on several key areas:

  • Novel Scaffolds: Developing new pyrazole-fused heterocyclic systems to explore novel chemical space and intellectual property.[1]

  • Targeted Therapies: Designing highly selective inhibitors for specific kinase isoforms or mutant proteins to enable personalized medicine approaches.[22]

  • Multi-Target Agents: Engineering single pyrazole-based molecules that can modulate multiple disease-relevant targets, a promising strategy for complex diseases like cancer and neuroinflammation.[24]

  • Sustainable Synthesis: Advancing green chemistry approaches, such as microwave-assisted and mechanochemical synthesis, to create pyrazole libraries more efficiently and with less environmental impact.[12]

By integrating rational design, efficient synthesis, and rigorous biological evaluation, the discovery of novel pyrazole-based therapeutic agents will continue to address unmet medical needs and advance the frontiers of pharmacotherapy.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). PubMed. Retrieved January 21, 2026, from [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). PubMed. Retrieved January 21, 2026, from [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023). Mini-Reviews in Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Ovid. Retrieved January 21, 2026, from [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). PubMed. Retrieved January 21, 2026, from [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved January 21, 2026, from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2026). IJFMR. Retrieved January 21, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International Journal of Health Sciences. Retrieved January 21, 2026, from [Link]

  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Recent advances in the therapeutic applications of pyrazolines. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Examples of pyrazole-containing drugs and their pharmacological activities. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. Retrieved January 21, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Retrieved January 21, 2026, from [Link]

  • Celecoxib. (n.d.). NCBI Bookshelf. Retrieved January 21, 2026, from [Link]

  • COX 2-selective NSAIDs: biology, promises, and concerns. (1999). PubMed. Retrieved January 21, 2026, from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • List of COX-2 Inhibitors + Uses, Types & Side Effects. (2023). Drugs.com. Retrieved January 21, 2026, from [Link]

  • Selective COX-2 inhibitors: Are they safer NSAIDs? (n.d.). NCBI Bookshelf. Retrieved January 21, 2026, from [Link]

  • Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

A Strategic Guide to the Preliminary In-Vitro Evaluation of [4-(4-Bromopyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rationale for Investigation

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Its unique five-membered heterocyclic structure offers a versatile template for chemical modification, enabling the fine-tuning of pharmacological profiles. The subject of this guide, [4-(4-Bromopyrazol-1-yl)phenyl]methanol, is a novel entity featuring this core. The structure combines three key motifs: the pyrazole ring, a bromine substituent which can modulate electronic properties and offer a handle for further synthesis, and a phenylmethanol group that can influence solubility and hydrogen bonding interactions.

Given the prevalence of pyrazole derivatives in oncology, this guide proposes a comprehensive and logical in-vitro screening cascade designed to rigorously assess the preliminary anticancer potential of this compound. This document serves as a strategic roadmap for researchers, moving from initial synthesis and broad cytotoxicity screening to more nuanced mechanistic and functional assays. The causality behind each experimental choice is explained to provide a framework for generating a robust, decision-enabling dataset.

Proposed Synthesis of the Target Compound

As no established synthesis for this compound is documented, a plausible and efficient multi-step synthetic route is proposed below. This pathway relies on well-established, high-yielding reactions, ensuring a reliable supply of the target molecule for biological evaluation.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Bromination cluster_3 Step 4: Reduction A p-Hydrazinobenzaldehyde C Intermediate Hydrazone A->C Condensation B Malondialdehyde precursor B->C D 4-(Pyrazol-1-yl)benzaldehyde C->D Cyclization F 4-(4-Bromopyrazol-1-yl)benzaldehyde D->F Electrophilic Substitution E N-Bromosuccinimide (NBS) E->F H This compound (Final Product) F->H Aldehyde Reduction G Sodium Borohydride (NaBH4) G->H

Caption: Proposed multi-step synthesis pathway.

  • Pyrazole Ring Construction: The synthesis begins with the condensation of (4-formylphenyl)hydrazine with a 1,3-dicarbonyl equivalent, such as malondialdehyde, to form 4-(pyrazol-1-yl)benzaldehyde. This is a classic and efficient method for constructing the 1-substituted pyrazole ring system.[4][5]

  • Regioselective Bromination: The pyrazole ring is activated towards electrophilic substitution. Treatment with a mild brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent (e.g., chloroform or acetic acid) is expected to selectively install a bromine atom at the C4 position of the pyrazole ring, yielding 4-(4-bromopyrazol-1-yl)benzaldehyde.

  • Aldehyde Reduction: The final step involves the selective reduction of the benzaldehyde functional group to the corresponding primary alcohol. This can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. This method is highly effective for reducing aldehydes without affecting the aromatic rings or the C-Br bond.

PART 1: Primary Screening – Cytotoxicity and Selectivity

Directive: The initial objective is to ascertain whether the compound exhibits cytotoxic activity against cancer cells and to quantify its therapeutic window by comparing its effect on non-malignant cells. A high selectivity index is a primary gatekeeping parameter for further development.[6]

Workflow for Primary Cytotoxicity Screening

G A Prepare Cell Cultures (Cancer Panel & Non-Malignant Control) B Seed Cells in 96-well Plates A->B C Treat with Compound (Serial Dilutions) B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F G Data Analysis: - Plot Dose-Response Curves - Calculate IC50 Values F->G H Calculate Selectivity Index (SI) SI = IC50(Non-Malignant) / IC50(Cancer) G->H I Decision Gate: Proceed if Potent (IC50 < 10 µM) and Selective (SI > 2) H->I

Caption: High-throughput primary screening workflow.

Core Assay: Luminescent Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous method ideal for high-throughput screening. It quantifies ATP, an indicator of metabolically active, viable cells.[7][8] The "add-mix-measure" format minimizes pipetting steps and provides a rapid, sensitive readout of cytotoxicity.[9]

Experimental Protocol: CellTiter-Glo® Assay
  • Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, HCT116 colon, A549 lung) and a non-malignant human cell line (e.g., MCF-10A breast epithelial) into opaque-walled 96-well plates at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final treatment concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Add the diluted compound, a vehicle control (DMSO), and a positive control (e.g., Doxorubicin) to the appropriate wells. Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plates to room temperature for 30 minutes.[8]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[9]

    • Add a volume of reagent equal to the volume of media in each well (e.g., 100 µL reagent to 100 µL media).[8]

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[7]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control. Plot the normalized viability versus log[concentration] and fit a sigmoidal dose-response curve to calculate the IC50 value for each cell line.

Data Presentation: Hypothetical Cytotoxicity Profile
Cell LineTypeIC50 (µM)Selectivity Index (SI) vs. MCF-10A
MCF-7 Breast Cancer2.512.0
HCT116 Colon Cancer5.15.9
A549 Lung Cancer8.33.6
MCF-10A Non-Malignant30.0-

PART 2: Mechanistic Elucidation

Directive: If the compound demonstrates selective cytotoxicity, the subsequent imperative is to investigate the underlying mechanism of cell death. The primary hypotheses to test are the induction of apoptosis and/or the disruption of normal cell cycle progression.

Workflow for Mechanistic Studies

G cluster_0 Apoptosis Pathway cluster_1 Cell Cycle Pathway A Treat Cells with Compound (1x and 2x IC50) B Harvest & Stain with Annexin V-FITC and PI A->B C Analyze by Flow Cytometry B->C D Quantify: - Viable - Early Apoptotic - Late Apoptotic/Necrotic C->D E Treat Cells with Compound (1x and 2x IC50) F Fix Cells & Stain DNA with Propidium Iodide (PI) E->F G Analyze by Flow Cytometry F->G H Quantify Cell Distribution: - G0/G1 Phase - S Phase - G2/M Phase G->H

Caption: Parallel workflows for apoptosis and cell cycle analysis.

Assay 1: Apoptosis Detection by Annexin V/PI Staining

This assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[2]

Experimental Protocol: Annexin V/PI Assay

  • Cell Treatment: Seed the most sensitive cancer cell line (e.g., MCF-7) and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI solution according to the kit manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add additional binding buffer and analyze immediately by flow cytometry.

Assay 2: Cell Cycle Analysis

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[11] Accumulation of cells in a specific phase suggests the compound may be interfering with cell cycle checkpoints.[1]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Fixation: Harvest cells and fix them in ice-cold 70% ethanol, which permeabilizes the membrane while preserving DNA integrity.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[11]

  • Incubation: Incubate for 30 minutes in the dark.

  • Analysis: Analyze the DNA content by flow cytometry, using the fluorescence intensity to distinguish between cell cycle phases.[12]

Data Presentation: Hypothetical Mechanistic Data

Table 2: Apoptosis Analysis in MCF-7 Cells (24h Treatment)

Treatment Viable Cells (%) Early Apoptotic (%) Late Apoptotic (%)
Vehicle 95.1 2.5 2.4

| Compound (IC50) | 55.3 | 35.8 | 8.9 |

Table 3: Cell Cycle Distribution in MCF-7 Cells (24h Treatment)

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle 58.2 25.1 16.7

| Compound (IC50) | 15.4 | 20.5 | 64.1 |

PART 3: Advanced Functional Characterization

Directive: To further characterize the compound's anticancer potential, its effect on cell migration and invasion—key processes in metastasis—should be evaluated.

Assay 1: Cell Migration (Scratch Wound Healing Assay)

This straightforward assay assesses the ability of a cell population to collectively migrate and close a manually created "wound" in a confluent monolayer.[13][14]

Experimental Protocol: Scratch Assay

  • Monolayer Culture: Grow cells to full confluency in a 24-well plate.

  • Scratch Creation: Create a uniform, straight scratch through the center of the monolayer using a sterile pipette tip.[15]

  • Washing: Gently wash with media to remove detached cells.

  • Treatment: Add fresh media containing the compound at sub-lethal concentrations (e.g., 0.25x and 0.5x IC50) to avoid confounding cytotoxicity with anti-migratory effects.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) until the gap in the control wells is closed.

  • Analysis: Quantify the area of the gap at each time point using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure.[16]

Assay 2: Cell Invasion (Transwell Invasion Assay)

This assay measures the ability of cells to invade through a basement membrane barrier, mimicking a crucial step of metastasis.[17] It uses a two-chamber system where cells must degrade a layer of extracellular matrix (ECM) gel to migrate towards a chemoattractant.[18][19]

Experimental Protocol: Transwell Invasion Assay

  • Chamber Preparation: Coat the porous membrane of Transwell inserts (8 µm pores) with a layer of Matrigel® or a similar ECM component.

  • Cell Seeding: Seed serum-starved cells into the upper chamber in serum-free medium containing the test compound.

  • Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).

  • Incubation: Incubate for 24-48 hours.

  • Quantification:

    • Remove non-invading cells from the top surface of the membrane with a cotton swab.

    • Fix and stain the cells that have invaded to the bottom surface of the membrane with crystal violet.

    • Elute the dye and measure absorbance or count the stained cells under a microscope.

Hypothetical Signaling Pathway Inhibition

Many pyrazole-based inhibitors target protein kinases involved in proliferation and migration signaling. A plausible hypothesis is that this compound could interfere with a pathway such as the PI3K/Akt/mTOR axis, which is frequently dysregulated in cancer and controls cell growth, survival, and motility.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Migration Cell Migration Akt->Migration Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the preliminary in-vitro characterization of this compound. By progressing from broad cytotoxicity screening to specific mechanistic and functional assays, this workflow enables a robust evaluation of its anticancer potential. Positive results from this cascade—specifically, high potency, cancer cell selectivity, induction of apoptosis or cell cycle arrest, and inhibition of migration/invasion—would provide a strong rationale for advancing the compound into more complex studies. Subsequent steps would include target deconvolution studies to identify its molecular target(s), in-vivo efficacy trials in xenograft models, and comprehensive ADME/Toxicity profiling.

References

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Cen, Y., et al. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111(1), 28.7.1-28.7.12.
  • Bio-protocol. (n.d.). Scratch Wound Healing Assay. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Martínez-Poveda, B., et al. (2019). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Pharmaceutical Design, 25(30), 3244-3253.
  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
  • SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
  • Arkat USA, Inc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • Martinotti, S., & Ranzato, E. (2019). Scratch Wound Healing Assay. Methods in Molecular Biology, 1983, 243-248.
  • Moodle@Units. (n.d.). In vitro wound-healing assay also known as the scratch assay. Retrieved from [Link]

  • CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay. Retrieved from [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106.
  • Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays. Retrieved from [Link]

  • SnapCyte. (n.d.). Transwell Migration and Invasion Assay - the complete breakdown. Retrieved from [Link]

  • JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Retrieved from [Link]

  • Patel, R., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Journal of Saudi Chemical Society, 19(5), 546-555.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • Li, Y., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(9), 10582-10595.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Abd, A. H., et al. (2023). MTT (Assay protocol). Protocols.io.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(4), 1034.
  • Beilstein-Institut. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

Sources

Methodological & Application

Synthetic Routes for [4-(4-Bromopyrazol-1-yl)phenyl]methanol Derivatives: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1] This five-membered heterocyclic ring, featuring two adjacent nitrogen atoms, serves as a versatile scaffold for the development of therapeutic agents targeting a broad spectrum of diseases. Marketed drugs containing the pyrazole moiety are utilized as anti-inflammatory, anticancer, and analgesic agents, underscoring the privileged nature of this structural motif in drug design.[1] The introduction of a bromine atom at the 4-position of the pyrazole ring provides a valuable synthetic handle for further functionalization through various cross-coupling reactions, allowing for the exploration of chemical space and the optimization of biological activity.[2]

This application note provides a comprehensive guide to the synthesis of [4-(4-Bromopyrazol-1-yl)phenyl]methanol and its derivatives. This particular scaffold combines the key features of a 4-bromopyrazole unit with a phenylmethanol moiety, a common pharmacophore in its own right. The synthetic strategies detailed herein are designed to be robust and adaptable, enabling researchers in drug development to efficiently access these valuable compounds for biological evaluation. We will delve into the mechanistic rationale behind the chosen synthetic routes, provide detailed, step-by-step protocols, and discuss the characterization of the target molecules.

Strategic Overview of Synthetic Pathways

The synthesis of this compound derivatives can be strategically approached through a convergent synthesis. The most logical and versatile method involves the initial construction of a key intermediate, 4-(4-bromopyrazol-1-yl)benzoic acid, followed by the reduction of the carboxylic acid to the corresponding benzyl alcohol. This approach allows for the late-stage introduction of the methanol functionality and facilitates the synthesis of a variety of derivatives by modifying the starting materials.

An alternative, though potentially more complex, route could involve the use of a pre-functionalized (4-(hydroxymethyl)phenyl)hydrazine as a starting material for the pyrazole ring formation. However, this may necessitate the use of protecting groups for the hydroxyl functionality during the pyrazole synthesis and subsequent bromination steps. Therefore, this guide will focus on the more robust and widely applicable two-step approach starting from 4-bromopyrazole.

G cluster_0 Retrosynthetic Analysis Target Molecule This compound Derivatives Key Intermediate 4-(4-Bromopyrazol-1-yl)benzoic Acid Target Molecule->Key Intermediate Reduction Starting Materials 4-Bromopyrazole + 4-Functionalized Phenyl Halide/Boronic Acid Key Intermediate->Starting Materials N-Arylation

Caption: Retrosynthetic analysis of the target molecule.

Core Synthetic Strategy: From Benzoic Acid to Benzyl Alcohol

The primary synthetic route is outlined below, commencing with the crucial C-N bond formation to link the 4-bromopyrazole and the phenyl ring, followed by the functional group transformation to yield the desired benzyl alcohol.

G A 4-Bromopyrazole C 4-(4-Bromopyrazol-1-yl)benzonitrile A->C N-Arylation (e.g., Ullmann Condensation) B 4-Fluorobenzonitrile B->C D 4-(4-Bromopyrazol-1-yl)benzoic Acid C->D Hydrolysis E This compound D->E Reduction (e.g., LiAlH4)

Caption: Key steps in the primary synthetic route.

Part 1: Synthesis of the Key Intermediate: 4-(4-Bromopyrazol-1-yl)benzoic Acid

The formation of the C-N bond between the pyrazole nitrogen and the phenyl ring is a critical step. Two highly effective and widely used methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Mechanistic Insight:

  • Ullmann Condensation: This classic copper-catalyzed reaction typically involves the coupling of an amine (in this case, the N-H of 4-bromopyrazole) with an aryl halide. The mechanism is thought to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the pyrazole and subsequent reductive elimination. The use of a ligand can facilitate the reaction by stabilizing the copper intermediates.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a broader substrate scope and often proceeds under milder conditions. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated pyrazole, and finally, reductive elimination to form the desired N-arylpyrazole and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for the efficiency of this reaction.

Experimental Protocol 1: Ullmann-Type N-Arylation of 4-Bromopyrazole

This protocol describes a copper-catalyzed N-arylation of 4-bromopyrazole with 4-fluorobenzonitrile, followed by hydrolysis to the benzoic acid.

Materials:

  • 4-Bromopyrazole

  • 4-Fluorobenzonitrile

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment

Procedure:

  • N-Arylation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 eq), 4-fluorobenzonitrile (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) and stir the mixture at 120-140 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(4-bromopyrazol-1-yl)benzonitrile.

  • Hydrolysis:

    • Dissolve the 4-(4-bromopyrazol-1-yl)benzonitrile in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (e.g., 5-10 eq) and reflux the mixture for 6-12 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-(4-bromopyrazol-1-yl)benzoic acid.

Part 2: Reduction of 4-(4-Bromopyrazol-1-yl)benzoic Acid to this compound

The reduction of the carboxylic acid to a primary alcohol is a standard transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this purpose. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), can also be employed and may offer milder reaction conditions.[3]

Mechanistic Insight:

The reduction of a carboxylic acid with LiAlH₄ proceeds in several steps. Initially, the acidic proton of the carboxylic acid reacts with a hydride to form hydrogen gas and a lithium carboxylate salt. This is followed by the coordination of the aluminum hydride to the carbonyl oxygen and subsequent hydride transfers to the carbonyl carbon. The reaction ultimately yields an aluminum alkoxide intermediate, which upon aqueous workup, is hydrolyzed to the primary alcohol.[4][5]

Experimental Protocol 2: LiAlH₄ Reduction of 4-(4-Bromopyrazol-1-yl)benzoic Acid

Materials:

  • 4-(4-Bromopyrazol-1-yl)benzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions and purification equipment

Procedure:

  • Reduction:

    • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 4-(4-bromopyrazol-1-yl)benzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

  • Workup:

    • Cool the reaction mixture to 0 °C.

    • Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of ethyl acetate, followed by the cautious addition of water. (Caution: This is a highly exothermic reaction that produces hydrogen gas. Perform in a well-ventilated fume hood).

    • A common and safe workup procedure (Fieser workup) involves the sequential addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ in grams used.

    • Alternatively, a saturated aqueous solution of sodium sulfate decahydrate or Rochelle's salt can be added until a granular precipitate forms.

    • Stir the resulting slurry vigorously for 30 minutes.

    • Add anhydrous magnesium sulfate to the mixture to ensure complete removal of water.

    • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Data Presentation: Summary of Synthetic Steps and Expected Yields

The following table summarizes the key transformations and provides a range of expected yields based on literature precedents for similar reactions. Actual yields will vary depending on the specific substrate, reaction scale, and purification efficiency.

StepTransformationReagents and ConditionsExpected Yield
1 N-Arylation of 4-Bromopyrazole4-Fluorobenzonitrile, CuI, K₂CO₃, DMF, 120-140 °C60-80%
2 Hydrolysis of NitrileNaOH, EtOH/H₂O, Reflux85-95%
3 Reduction of Carboxylic AcidLiAlH₄, THF, Reflux70-90%

Characterization and Validation

The identity and purity of the synthesized compounds should be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and intermediates. The ¹H NMR spectrum of this compound is expected to show characteristic signals for the pyrazole protons, the aromatic protons on the phenyl ring, the benzylic methylene protons, and the hydroxyl proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and pyrazole rings, and C-Br stretch.

  • Melting Point (MP): A sharp melting point is indicative of a pure crystalline solid.

Conclusion and Future Perspectives

This application note has detailed a reliable and versatile synthetic route for the preparation of this compound and its derivatives. The presented two-step strategy, involving an initial N-arylation followed by reduction, provides a robust framework for accessing these valuable compounds. The provided experimental protocols, along with mechanistic insights, are intended to empower researchers in medicinal chemistry and drug discovery to synthesize these molecules for further biological investigation.

The 4-bromopyrazole moiety serves as a key building block that can be further elaborated through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to generate a diverse library of compounds. The phenylmethanol core can also be modified to explore structure-activity relationships. The inherent biological potential of the pyrazole scaffold suggests that the derivatives of this compound are promising candidates for the development of novel therapeutic agents.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on their Biological Activities. Current Topics in Medicinal Chemistry, 17(2), 213-233.
  • Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron, 35(5), 567-607.
  • Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
  • Laha, J. K., & Maji, A. (2013). Copper-Catalyzed N-Arylation of Azoles. The Journal of Organic Chemistry, 78(10), 4994-5002.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Copper-Catalyzed N-Arylation of Amides and Carbamates. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Anhydrides. Journal of the American Chemical Society, 69(5), 1197-1199.
  • Carril, M., et al. (2007). A Reassessment of the Copper-Catalyzed N-Arylation of Azoles: A Comparison with the Palladium-Catalyzed Protocol. The Journal of Organic Chemistry, 72(8), 2987-2997.
  • Prepp. (2023). Benzoic Acid Reaction with LiAlH4: Product Explained. Available at: [Link]

  • Quora. (2013). What is the full mechanism for the reduction of a carboxylic acid by LiAlH4?. Available at: [Link]

Sources

Application Note: Suzuki-Miyaura Coupling with [4-(4-Bromopyrazol-1-yl)phenyl]methanol for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry, for its remarkable ability to form carbon-carbon bonds with high functional group tolerance.[1][2] This application note provides a detailed guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of [4-(4-Bromopyrazol-1-yl)phenyl]methanol , a versatile building block containing a key pyrazole heterocycle. We delve into the mechanistic underpinnings of the reaction, offer robust, step-by-step protocols, and present a systematic approach to troubleshooting, enabling researchers to efficiently synthesize complex biaryl structures crucial for drug discovery and development.[3][4][5]

Introduction: The Strategic Importance of Biaryl Pyrazoles

The construction of biaryl and heteroaryl-aryl motifs is a recurring theme in medicinal chemistry. These scaffolds are prevalent in a vast array of approved drugs and clinical candidates.[2][5] The Suzuki-Miyaura reaction, awarded the Nobel Prize in Chemistry in 2010, offers an unparalleled method for creating these C(sp²)–C(sp²) bonds from organoboron compounds and organic halides.[6][7]

The substrate at the heart of this guide, this compound, is of significant interest. It combines three key structural features:

  • An aryl bromide , the electrophilic partner in the coupling.

  • A pyrazole ring , a nitrogen-containing heterocycle frequently found in pharmacologically active compounds.[8][9]

  • A benzylic alcohol , which serves as a versatile functional handle for subsequent synthetic transformations.

This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to successfully employ this substrate in complex molecular syntheses.

The Catalytic Engine: Mechanism and Key Parameters

A successful Suzuki coupling hinges on the interplay of several key components. Understanding their roles is critical for both execution and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11]

Suzuki_Miyaura_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle cluster_base Base Activation pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R¹-X (Aryl Bromide) pd_complex R¹-Pd(II)L₂-X (Aryl-Palladium Complex) ox_add->pd_complex dummy1 pd_complex->dummy1 transmetal Transmetalation pd_complex2 R¹-Pd(II)L₂-R² (Di-organic Complex) transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim R¹-R² (Product) red_elim->pd0 dummy1->transmetal R²-B(OR)₃⁻ (Activated Boronate) dummy2 R²-B(OH)₂ R²-B(OH)₂ Base (e.g., CO₃²⁻) Base (e.g., CO₃²⁻) R²-B(OH)₂->Base (e.g., CO₃²⁻) R²-B(OR)₃⁻ R²-B(OR)₃⁻ Base (e.g., CO₃²⁻)->R²-B(OR)₃⁻

Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

  • The Palladium Catalyst & Ligand: The active catalyst is a Palladium(0) species, typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄.[12][13] The ligands, most often phosphines, are not mere spectators. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the cycle. For heteroaromatic substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior to simpler ones like PPh₃, as they can accelerate the rate-limiting oxidative addition and reductive elimination steps.[14][15]

  • The Base: The base is essential; it activates the organoboron species to form a more nucleophilic boronate complex, which is required for the transmetalation step.[16][17] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically impact reaction efficiency and must be matched to the substrate and solvent system.[17]

  • The Solvent System: Suzuki couplings are famously versatile in their solvent tolerance.[7] Biphasic systems, such as 1,4-dioxane/water or toluene/water, are very common. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[18]

Protocol I: General Suzuki-Miyaura Coupling of this compound

This protocol provides a reliable starting point for coupling with a variety of aryl- and heteroarylboronic acids.

Materials and Reagents
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.2–1.5 equiv)

  • Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Ligand: SPhos or XPhos (2.2-4.4 mol% relative to Pd metal)

  • Base: K₃PO₄ (Potassium phosphate) (2.0–3.0 equiv)

  • Solvents: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v), degassed

  • Equipment: Schlenk flask or reaction vial with screw cap, magnetic stir bar, inert gas line (Argon or Nitrogen), heating mantle or oil bath, TLC plates or LC-MS for monitoring.

Step-by-Step Experimental Procedure

Workflow Figure 2: Experimental Workflow Summary A 1. Assemble Reaction (Substrate, Boronic Acid, Base) B 2. Add Solvents (Dioxane/Water) A->B C 3. Degas Mixture (Ar sparging for 15-20 min) B->C D 4. Add Catalyst & Ligand (Under positive Ar pressure) C->D E 5. Heat Reaction (80-100 °C, monitor by TLC/LCMS) D->E F 6. Work-up (Quench, Extract with EtOAc) E->F G 7. Purify (Flash Column Chromatography) F->G H Product G->H

Caption: A streamlined workflow from reaction setup to product isolation.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 253 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (424 mg, 2.0 mmol, 2.0 equiv).

    • Causality Note: Using finely ground base increases its surface area, improving reaction kinetics. K₃PO₄ is a moderately strong base often effective for heteroaromatic couplings.[17]

  • Inerting the System: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Through a septum, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

    • Causality Note: Degassing is critical . Dissolved oxygen can oxidize and deactivate the Pd(0) catalyst, leading to reaction failure.[14]

  • Degassing the Mixture: Sparge the resulting slurry with the inert gas via a needle submerged in the liquid for 15-20 minutes.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 8.2 mg, 0.02 mmol, 2 mol%). Briefly flush the vial with inert gas. Quickly add the catalyst/ligand solids to the reaction flask against a positive pressure of inert gas.

    • Causality Note: Adding the catalyst last to the degassed mixture minimizes its exposure to any residual oxygen. Buchwald-type ligands like SPhos are highly effective for coupling electron-rich aryl bromides and can prevent common side reactions.[19]

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir vigorously overnight (12-18 hours).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC (staining with KMnO₄ can help visualize the product) or LC-MS to confirm consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[10]

Optimization and Troubleshooting

Even robust protocols can require optimization. The following table provides a guide for addressing common issues.

Problem Potential Cause(s) Recommended Troubleshooting Actions Rationale
No or Low Conversion 1. Inactive Catalyst• Ensure rigorous inert atmosphere techniques; use freshly opened/stored catalyst and ligand.[14] • Screen other catalyst systems (e.g., Pd(PPh₃)₄, or a pre-formed catalyst like XPhos Pd G3).Oxygen deactivates Pd(0) catalysts. Different catalyst systems have varying activities for specific substrates.[20]
2. Incorrect Base/Solvent• Screen other bases: Cs₂CO₃ (stronger, more soluble) or K₂CO₃.[17] • Vary the solvent ratio or try an alternative like Toluene/Water or DMF.Base strength and solubility are critical for activating the boronic acid. The optimal choice is substrate-dependent.[7][17]
Significant Dehalogenation 1. Catalyst/Ligand Choice• Switch to a bulkier, more electron-rich ligand like XPhos or SPhos if not already in use.Some ligands are more prone to promoting β-hydride elimination pathways that can lead to dehalogenation. Bulky ligands can disfavor these pathways.[6]
(Bromine replaced by H)2. Reaction Conditions• Lower the reaction temperature. • Use a milder base like KF.[16][21]Harsher conditions can sometimes promote side reactions. KF is a mild base that can be effective while minimizing decomposition.[16]
Homocoupling of Boronic Acid 1. Presence of Oxygen• Improve degassing procedure of solvents and the reaction mixture.Oxygen can promote the oxidative homocoupling of boronic acids, especially in the presence of Pd(II) species.[6]
2. Catalyst Generation Issue• Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly rather than a Pd(II) salt like Pd(OAc)₂.Pd(II) precatalysts can sometimes lead to higher rates of homocoupling before the active Pd(0) is formed.[20]
Protodeborylation 1. Unstable Boronic Acid• Use the corresponding boronic ester (e.g., a pinacol ester, BPin) instead of the boronic acid.Boronic esters are generally more stable to hydrolysis (protodeborylation) under reaction conditions than free boronic acids.[6]
(Boronic acid replaced by H)2. Excess Water/High Temp• Reduce the amount of water in the solvent system or run under anhydrous conditions if possible (requires specific bases like KF).The presence of water and heat can accelerate the undesired cleavage of the C-B bond.[20]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and highly adaptable reaction for the synthesis of complex molecular architectures. Success lies in a firm understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the maintenance of an inert atmosphere. By using the protocols and troubleshooting guide provided, researchers in drug discovery and synthetic chemistry can confidently leverage this reaction to accelerate their research programs and build valuable molecular scaffolds.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... Retrieved from [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Coordination Chemistry Reviews, 248(1-2), 1-208.
  • Semerena, L., & Isambert, N. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 173.
  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • MDPI. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 124(47), 13678–13688.
  • National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In D. Blakemore (Ed.), Synthetic Methods in Drug Discovery: Volume 1.
  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supramolecular palladium(II) pincer complex as a recyclable catalyst for Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2013). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • YouTube. (2020). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • ARKIVOC. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

Sources

Application Notes and Protocols for [4-(4-Bromopyrazol-1-yl)phenyl]methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of [4-(4-Bromopyrazol-1-yl)phenyl]methanol

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a privileged heterocyclic motif, integral to a multitude of approved therapeutic agents.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings have cemented its role in drug design.[2] The strategic introduction of a bromine atom at the 4-position of the pyrazole ring, as seen in this compound, creates a highly versatile intermediate. This bromine atom serves as a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse molecular architectures.[3][4] Furthermore, the benzyl alcohol moiety provides a site for further functionalization or can act as a crucial pharmacophoric element.

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of this compound, highlighting its role as a key building block in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in both synthetic and biological systems.

PropertyValueSource
Molecular FormulaC₁₀H₉BrN₂OCalculated
Molecular Weight253.10 g/mol Calculated
AppearanceOff-white to pale yellow solid (predicted)
SolubilitySoluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water (predicted)
Melting PointNot available
LogP2.5 (predicted)

Synthesis and Characterization: A Proposed Route

While a direct, dedicated synthesis for this compound is not extensively reported in the literature, a plausible and efficient synthetic pathway can be designed based on established organic chemistry principles. The proposed synthesis involves a two-step sequence starting from commercially available precursors: the N-arylation of 4-bromopyrazole with a suitable phenyl precursor, followed by the reduction of a carbonyl group.

Protocol 1: Synthesis of this compound

This protocol details a potential two-step synthesis: an Ullmann condensation followed by a sodium borohydride reduction.

Step 1: N-Arylation via Ullmann Condensation

The Ullmann condensation is a classic and effective method for the formation of C-N bonds, particularly for the N-arylation of heterocycles like pyrazole.[5][6]

  • Reaction Scheme: 4-Bromopyrazole + 4-Fluorobenzaldehyde → 4-(4-Bromopyrazol-1-yl)benzaldehyde

  • Reagents and Materials:

    • 4-Bromopyrazole

    • 4-Fluorobenzaldehyde

    • Copper(I) iodide (CuI)

    • L-Proline

    • Potassium carbonate (K₂CO₃)

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromopyrazole (1.0 eq), 4-fluorobenzaldehyde (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

    • Add anhydrous DMSO to the flask.

    • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(4-Bromopyrazol-1-yl)benzaldehyde.

Step 2: Reduction to Benzyl Alcohol

The reduction of the aldehyde to the corresponding benzyl alcohol can be readily achieved using a mild reducing agent like sodium borohydride.[7]

  • Reaction Scheme: 4-(4-Bromopyrazol-1-yl)benzaldehyde → this compound

  • Reagents and Materials:

    • 4-(4-Bromopyrazol-1-yl)benzaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Deionized water

    • Dichloromethane

  • Procedure:

    • Dissolve 4-(4-Bromopyrazol-1-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the isotopic pattern of bromine.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the O-H stretch of the alcohol.

Application in Medicinal Chemistry: A Versatile Intermediate for Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the C4 position of the pyrazole is particularly amenable to palladium-catalyzed cross-coupling reactions.[3]

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Arylated Pyrazole Derivatives

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[8][9] This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

  • Reaction Scheme: this compound + Arylboronic Acid → [4-(4-Arylpyrazol-1-yl)phenyl]methanol

  • Reagents and Materials:

    • This compound

    • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

    • Potassium carbonate (K₂CO₃) or another suitable base

    • 1,4-Dioxane and water (solvent mixture)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq).

    • Add the base (e.g., K₂CO₃, 2.0-3.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired [4-(4-arylpyrazol-1-yl)phenyl]methanol.

Diagrams

Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Reduction 4-Bromopyrazole 4-Bromopyrazole Intermediate_Aldehyde 4-(4-Bromopyrazol-1-yl)benzaldehyde 4-Bromopyrazole->Intermediate_Aldehyde CuI, L-Proline, K2CO3, DMSO 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde->Intermediate_Aldehyde Target_Molecule This compound Intermediate_Aldehyde->Target_Molecule NaBH4, Methanol

Caption: Proposed two-step synthesis of this compound.

Application in Suzuki Coupling

Suzuki_Coupling Starting_Material This compound Coupled_Product [4-(4-Arylpyrazol-1-yl)phenyl]methanol Derivatives Starting_Material->Coupled_Product Pd(OAc)2, Ligand, Base Arylboronic_Acid Ar-B(OH)2 Arylboronic_Acid->Coupled_Product

Caption: Suzuki-Miyaura cross-coupling of the target molecule.

Potential Biological Activities and Therapeutic Targets

The pyrazole nucleus is associated with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1][10] The derivatization of this compound via cross-coupling reactions opens avenues to a wide range of potential therapeutic agents.

  • Kinase Inhibitors: Many kinase inhibitors incorporate the N-aryl pyrazole scaffold. The synthesized derivatives could be screened against various kinases implicated in cancer and inflammatory diseases.

  • COX-2 Inhibitors: Celecoxib, a well-known anti-inflammatory drug, features a 1,5-diarylpyrazole core. The arylated products from the Suzuki coupling could be investigated for their potential as selective COX-2 inhibitors.[2]

  • Anticancer Agents: The pyrazole moiety is present in several anticancer drugs.[11] The novel compounds could be evaluated for their cytotoxic activity against various cancer cell lines.

  • Antimicrobial Agents: Pyrazole derivatives have shown promising antibacterial and antifungal activities.[12]

The benzyl alcohol functionality can also be further modified, for example, by etherification or esterification, to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Conclusion

This compound represents a strategically important and versatile building block for medicinal chemistry. Its synthesis, although not directly reported, can be achieved through established and reliable synthetic methodologies. The presence of both a reactive bromine atom and a modifiable benzyl alcohol group makes it an ideal starting material for the generation of diverse libraries of compounds for drug discovery programs. The protocols and insights provided in this document are intended to empower researchers to harness the full potential of this valuable intermediate in their quest for novel therapeutic agents.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions of 4-Bromopyrazoles.
  • BenchChem. (2025). Application Notes and Protocols: Ullmann Condensation for the Synthesis of Ethyl 4-(1H-pyrazol-1-yl)
  • CC. (n.d.). Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. Available at: [Link]

  • Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available at: [Link]

  • Asian Journal of Organic Chemistry. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. PubMed. Available at: [Link]

  • MDPI. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • ResearchGate. (n.d.). Scope of arylboronic acids. Reaction conditions: 1a (0.5 mmol), 2a–2j.... Available at: [Link]

  • ResearchGate. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Available at: [Link]

  • ChemBK. (2024). (4-aminophenyl)methanol. Available at: [Link]

  • ResearchGate. (2004). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Available at: [Link]

  • Henri, J. T., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Organic Letters, 17(10), 2538-2541.
  • BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
  • BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

  • International Journal for Multidisciplinary Research. (2026). Synthesis of Pyrazole Derivatives A Review. Available at: [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • Google Patents. (2015). CN104262176A - Method for preparing 4-aminobenzyl alcohol.
  • Organic-Reaction.com. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

  • RSC Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

  • Google Patents. (1968). US3379620A - Process for producing 4-aminobenzyl alcohol derivatives.
  • Molecules. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid.... Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Available at: [Link]

  • ResearchGate. (2022). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies.
  • MDPI. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available at: [Link]

  • Journal of Pharmacy and Bioallied Sciences. (2015). Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Benzyl alcohol transformation to derivative 7a as a function of time employing catalyst 4. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Substituted 3-Nitrophenyl Carbonyl Compounds from Benzyl Alcohols. Available at: [Link]

  • Google Patents. (2004). CN1503772A - The production method of benzyl alcohols.
  • Google Patents. (1983). CA1150316A - Process for the preparation of benzyl alcohol derivatives.

Sources

Protocol for the functionalization of the methanol group in [4-(4-Bromopyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chemical Derivatization of [4-(4-Bromopyrazol-1-yl)phenyl]methanol

Introduction

The compound this compound is a valuable heterocyclic building block. The pyrazole core is a prevalent scaffold in molecules exhibiting a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] The presence of a bromine atom on the pyrazole ring provides a handle for further modifications, such as palladium-catalyzed cross-coupling reactions, making it a versatile intermediate in complex molecule synthesis.[1][3]

This guide provides detailed protocols for the targeted functionalization of the benzylic methanol group. Mastery of these transformations allows for the synthesis of a diverse array of derivatives, including aldehydes, ethers, esters, and halides, thereby expanding the utility of this core structure in drug discovery and materials science. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each experimental step.

Selective Oxidation to [4-(4-Bromopyrazol-1-yl)benzaldehyde

The selective oxidation of a primary benzylic alcohol to an aldehyde is a cornerstone transformation in organic synthesis. It is crucial to employ mild conditions to prevent over-oxidation to the carboxylic acid.[4] Traditional methods often rely on hazardous heavy-metal reagents like pyridinium chlorochromate (PCC).[5] Here, we present a greener and highly selective alternative using a molybdate-based catalyst activated by hydrogen peroxide, which serves as both the activator and a safe solvent.[4][5]

Rationale for Method Selection

This protocol is chosen for its high selectivity for the aldehyde, environmental compatibility (avoiding chlorinated solvents and chromium reagents), and operational simplicity. The catalytic system ensures efficient conversion without significant formation of the corresponding benzoic acid derivative.[4] The catalyst itself is prepared from readily available and inexpensive precursors.

Experimental Protocol: Molybdate-Catalyzed Oxidation

Part A: Preparation of Tetrakis(benzyltriethylammonium) Octamolybdate Catalyst

  • Step 1: In a 20 mL vial, dissolve sodium molybdate dihydrate (0.30 g, 1.2 mmol) and 4 M HCl (0.5 mL, 2.0 mmol) in approximately 1 mL of deionized water.

  • Step 2: In a separate vial, dissolve benzyltriethylammonium chloride (BTEAC) (0.525 g, 2.30 mmol) in approximately 3 mL of deionized water with stirring.

  • Step 3: Heat the BTEAC solution to 70 °C with stirring.

  • Step 4: Add the molybdate solution dropwise to the heated BTEAC solution. Stir for an additional 5 minutes.

  • Step 5: Remove the mixture from heat and cool to room temperature. Collect the resulting solid precipitate by vacuum filtration, washing with ~5 mL of cold deionized water. The catalyst can be used immediately (wet) or dried for later use.[4][5]

Part B: Oxidation of this compound

  • Step 1: Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 g, 3.74 mmol) and the prepared octamolybdate catalyst (0.1 g, ~2 mol%).

  • Step 2: Reagent Addition: Add 15% (w/w) aqueous hydrogen peroxide (1.0 mL, ~4.4 mmol) to the flask.

  • Step 3: Reflux: Heat the mixture to a gentle reflux for 60-90 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

  • Step 4: Work-up: After cooling to room temperature, add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Step 5: Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure [4-(4-Bromopyrazol-1-yl)benzaldehyde].

Data Summary
ParameterValue
SubstrateThis compound
Key ReagentsOctamolybdate catalyst, H₂O₂
SolventWater / Ethyl Acetate (work-up)
TemperatureReflux (~100 °C)
Reaction Time60-90 minutes
Expected Product[4-(4-Bromopyrazol-1-yl)benzaldehyde]
PurificationSilica Gel Chromatography
Workflow Diagram

oxidation_workflow sub This compound reagents Octamolybdate Catalyst H₂O₂, Reflux sub->reagents product [4-(4-Bromopyrazol-1-yl)benzaldehyde reagents->product Selective Oxidation

Figure 1. Workflow for selective oxidation.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and unsymmetrical ethers.[6] The reaction proceeds via an Sₙ2 mechanism, where an alkoxide, formed by deprotonating the alcohol, acts as a nucleophile to displace a halide from a primary alkyl halide.[7][8]

Rationale for Method Selection

This two-step procedure offers high reliability. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the benzylic alcohol to form the corresponding alkoxide.[9] Critically, the use of a primary alkyl halide (e.g., iodomethane, ethyl bromide) is mandated to favor the desired Sₙ2 substitution pathway over the competing E2 elimination, which becomes significant with secondary or tertiary halides.[7][10]

Experimental Protocol: O-Alkylation
  • Step 1: Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 0.18 g, 4.5 mmol, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 15 mL).

  • Step 2: Cool the suspension to 0 °C in an ice bath.

  • Step 3: Dissolve this compound (1.0 g, 3.74 mmol) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension over 15 minutes.

  • Step 4: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete alkoxide formation.

  • Step 5: Alkylation: Cool the reaction mixture back to 0 °C. Add the desired primary alkyl halide (e.g., iodomethane, 1.1 eq.) dropwise.

  • Step 6: Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Step 7: Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3 x 25 mL).

  • Step 8: Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ether by column chromatography.

Data Summary
ParameterValue
SubstrateThis compound
Key ReagentsNaH, Primary Alkyl Halide (R-X)
SolventAnhydrous THF
Temperature0 °C to Room Temperature
Reaction Time5-8 hours
Expected Product1-(4-((Alkoxy)methyl)phenyl)-4-bromo-1H-pyrazole
PurificationSilica Gel Chromatography
Workflow Diagram

etherification_workflow sub This compound step1 1. NaH, Anhydrous THF, 0°C sub->step1 alkoxide Sodium Alkoxide Intermediate step1->alkoxide Deprotonation step2 2. Primary Alkyl Halide (R-X) alkoxide->step2 product Target Ether Product step2->product Sₙ2 Substitution

Figure 2. Workflow for Williamson ether synthesis.

Esterification via Fischer-Speier Reaction

Fischer-Speier esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[11] The reaction is an equilibrium process, and therefore, experimental conditions must be chosen to drive the reaction toward the product side.[12][13]

Rationale for Method Selection

This method is advantageous due to its use of readily available reagents and its straightforward procedure.[11] To shift the equilibrium, a large excess of one reagent (typically the more available one) can be used, or a product can be removed as it is formed.[13] In this protocol, we use a catalytic amount of strong acid and suggest conditions for water removal. While benzyl alcohol can be sensitive to strong acid, using a catalytic amount minimizes side reactions like polymerization.[14]

Experimental Protocol: Acid-Catalyzed Esterification
  • Step 1: Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 3.74 mmol) and a carboxylic acid of choice (e.g., acetic acid, 1.5 eq.) in a suitable solvent like toluene (20 mL).

  • Step 2: Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops) or para-toluenesulfonic acid (p-TsOH, ~5 mol%).

  • Step 3: Reflux and Water Removal: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Heat the mixture to reflux.

  • Step 4: Reaction Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed (typically 2-4 hours).

  • Step 5: Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Step 6: Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography or recrystallization.

Data Summary
ParameterValue
SubstrateThis compound
Key ReagentsCarboxylic Acid (R-COOH), H₂SO₄ (cat.)
SolventToluene
TemperatureReflux
Reaction Time2-4 hours
Expected Product[4-(4-Bromopyrazol-1-yl)phenyl]methyl ester
PurificationSilica Gel Chromatography / Recrystallization
Workflow Diagram

esterification_workflow sub This compound reagents Carboxylic Acid (RCOOH) cat. H₂SO₄, Toluene, Reflux sub->reagents product Target Ester Product reagents->product Fischer Esterification

Figure 3. Workflow for Fischer esterification.

Conversion to 1-(4-(Bromomethyl)phenyl)-4-bromo-1H-pyrazole

Converting the benzylic alcohol to a benzylic halide creates a highly versatile intermediate. Benzylic halides are excellent electrophiles for a wide range of nucleophilic substitution reactions, allowing for the introduction of various functional groups (e.g., amines, cyanides, azides).

Rationale for Method Selection

The reaction with phosphorus tribromide (PBr₃) is a reliable method for converting primary and secondary alcohols to the corresponding alkyl bromides. It generally proceeds with high yield and avoids the strongly acidic conditions associated with using HBr. Thionyl chloride (SOCl₂) is an excellent alternative for producing the corresponding benzyl chloride.[15]

Experimental Protocol: Bromination with PBr₃
  • Step 1: Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 g, 3.74 mmol) in anhydrous diethyl ether (20 mL).

  • Step 2: Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (PBr₃, 0.49 g, 1.8 mmol, 0.48 eq.) dropwise with vigorous stirring. Note: PBr₃ is corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Step 3: Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the progress by TLC.

  • Step 4: Quenching and Work-up: Cool the flask back to 0 °C and slowly pour the reaction mixture over crushed ice. Carefully add saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Step 5: Extraction and Purification: Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzylic bromide. This product is often used in the next step without further purification, but can be purified by chromatography if necessary.

Data Summary
ParameterValue
SubstrateThis compound
Key ReagentsPhosphorus Tribromide (PBr₃)
SolventAnhydrous Diethyl Ether
Temperature0 °C to Room Temperature
Reaction Time2-3 hours
Expected Product1-(4-(Bromomethyl)phenyl)-4-bromo-1H-pyrazole
PurificationTypically used crude; optional chromatography
Workflow Diagram

halogenation_workflow sub This compound reagents PBr₃, Anhydrous Et₂O, 0°C sub->reagents product Target Benzyl Bromide reagents->product Nucleophilic Substitution

Figure 4. Workflow for conversion to benzyl bromide.

Conclusion

The protocols detailed in this guide provide a robust framework for the versatile functionalization of the methanol group in this compound. By leveraging these fundamental transformations—oxidation, etherification, esterification, and halogenation—researchers can efficiently generate a wide spectrum of derivatives. These new analogues are crucial for exploring structure-activity relationships (SAR) in drug development and for creating novel functional materials. Each protocol has been selected to balance efficiency, selectivity, and operational safety, empowering scientists to advance their research objectives.

References

  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769. [Link]

  • American Chemical Society. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. ACS Green Chemistry Institute. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Wang, Y., et al. (2021). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology, 11, 735-742. [Link]

  • Scribd. (n.d.). Benzyl Acetate Synthesis via Fischer Esterification. [Link]

  • Lakeland University. (n.d.). Oxidation of Alcohol to Produce Benzaldehyde. [Link]

  • Aygün, A., & Balci, M. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Scientific Reports, 10(1), 5723. [Link]

  • Gajda, M., et al. (2023). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. The Journal of Organic Chemistry, 88(15), 10565–10574. [Link]

  • Gajda, M., et al. (2023). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. ACS Publications. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Nanjo, T., & Hartwig, J. F. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18293–18298. [Link]

  • ChemRxiv. (2023). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. [Link]

  • Chemistry LibreTexts. (2023). Ether Synthesis. [Link]

  • Cee-Cee, T., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Organic Chemistry Frontiers, 2(6), 633-637. [Link]

  • ResearchGate. (n.d.). Dehydrogenative functionalization of benzyl alcohols. [Link]

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • ResearchGate. (2013). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides? [Link]

  • Liu, W., & Diao, T. (2021). Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. Chemical Communications, 58(1), 17-30. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Filo. (n.d.). can u provide conversion of benzyl alcohol in to benzyl chloride mechanism by using socl2 , pocl3,hcl,zncl2 as the reagents. [Link]

  • Infinity Learn. (n.d.). How would you carry out the following conversion? Benzyl chloride to benzyl alcohol. [Link]

  • Hübner, S., et al. (2000). Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. The Journal of Organic Chemistry, 65(25), 8568–8573. [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

  • ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. [Link]

  • Chauhan, P. (2022). 31) Convert Benzyl chloride to Benzyl alcohol| Important Conversions of organic chemistry class12. YouTube. [Link]

  • Gherghiceanu, E.-A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 83. [Link]

  • International Journal for Multidisciplinary Research. (n.d.). Synthesis of Pyrazole Derivatives A Review. [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]c/article/download/2372/1601)

Sources

Application Note: Strategic Use of [4-(4-Bromopyrazol-1-yl)phenyl]methanol in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of [4-(4-Bromopyrazol-1-yl)phenyl]methanol as a pivotal starting material for the construction of kinase inhibitors. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding site of various kinases. This document outlines detailed protocols for two strategic chemical transformations of this building block: the oxidation of the benzylic alcohol to the corresponding aldehyde and the Suzuki-Miyaura cross-coupling of the bromo-substituent. These transformations open avenues to a diverse range of molecular architectures for kinase inhibitor discovery.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazole ring system is a prominent feature in numerous FDA-approved kinase inhibitors and clinical candidates.[2] Its prevalence stems from its synthetic accessibility and its capacity to act as a versatile bioisostere, often forming critical hydrogen bonds with the hinge region of the kinase active site.[2]

This compound is a strategically designed building block for kinase inhibitor synthesis. It incorporates three key features:

  • The Phenyl-Pyrazole Core: This unit serves as the foundational scaffold, providing a rigid framework for the precise spatial orientation of other functional groups.

  • The Benzylic Alcohol: This functional group is a versatile handle for synthetic elaboration. It can be readily oxidized to an aldehyde, enabling access to a wide array of subsequent reactions such as reductive amination, Wittig reactions, and condensations.

  • The Bromo-Substituent: The bromine atom on the pyrazole ring is an ideal functional group for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a diverse range of aryl and heteroaryl moieties, which can be tailored to target specific regions of the kinase active site.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
Molecular Formula C₁₀H₉BrN₂O
Molecular Weight 253.10 g/mol
Appearance White to off-white solid
Purity ≥96%[3]
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed.[4]

Safety and Handling:

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[5][6][7]

  • Precautionary Measures: Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5][6] Avoid inhalation of dust and contact with skin and eyes.[4][5] Wash hands thoroughly after handling.[4][6]

Synthetic Transformations and Protocols

This section details two high-impact synthetic transformations of this compound, providing a rationale for each and a detailed, step-by-step protocol.

Oxidation of the Benzylic Alcohol to [4-(4-Bromopyrazol-1-yl)phenyl]carbaldehyde

Rationale: The oxidation of the benzylic alcohol to the corresponding aldehyde is a cornerstone transformation. The resulting aldehyde is a versatile electrophile, readily participating in reactions to introduce nitrogen-containing heterocycles or other side chains that can interact with the solvent-exposed region or other pockets of the kinase active site. A mild and selective oxidation is crucial to avoid over-oxidation to the carboxylic acid.

Workflow Diagram:

oxidation_workflow Start This compound Reagents PCC or DMP DCM Reaction Oxidation Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product [4-(4-Bromopyrazol-1-yl)phenyl]carbaldehyde Purification->Product

Caption: Oxidation of the benzylic alcohol to the aldehyde.

Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • Preparation: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Stir the biphasic mixture vigorously for 30 minutes. Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde.

Suzuki-Miyaura Cross-Coupling of the Bromopyrazole Moiety

Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[1][7][8] In this context, it allows for the substitution of the bromine atom on the pyrazole ring with a wide variety of aryl or heteroaryl boronic acids or esters. This is a key strategy for exploring the structure-activity relationship (SAR) of the inhibitor, as the introduced group can be designed to interact with specific amino acid residues in the kinase active site, thereby enhancing potency and selectivity.

Workflow Diagram:

suzuki_workflow Start This compound Reagents Aryl Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product [4-(4-Arylpyrazol-1-yl)phenyl]methanol Purification->Product

Caption: Suzuki-Miyaura cross-coupling of the bromopyrazole.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

  • Preparation: To a degassed solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (4:1, 0.1 M), add the desired aryl boronic acid (1.2 eq), sodium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Application in a Hypothetical Kinase Inhibitor Synthesis

The following diagram illustrates a plausible synthetic route to a hypothetical kinase inhibitor utilizing the two transformations described above. This demonstrates the strategic value of this compound as a versatile starting material.

full_synthesis A This compound B [4-(4-Arylpyrazol-1-yl)phenyl]methanol A->B Suzuki Coupling C [4-(4-Arylpyrazol-1-yl)phenyl]carbaldehyde B->C Oxidation D Final Kinase Inhibitor C->D Reductive Amination reagent1 Aryl Boronic Acid, Pd(PPh₃)₄, Na₂CO₃ reagent2 DMP, DCM reagent3 Amine, NaBH(OAc)₃

Caption: A hypothetical synthetic route to a kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its pre-installed phenyl-pyrazole core, coupled with two strategically placed and readily transformable functional groups—a benzylic alcohol and a bromo-substituent—provides medicinal chemists with a powerful platform for generating diverse libraries of potential drug candidates. The detailed protocols provided herein for oxidation and Suzuki-Miyaura coupling serve as a practical guide for researchers in the field of drug discovery and development.

References

  • Bolliger, J. L., & Oberholzer, D. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Singh, P., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. National Institutes of Health. Retrieved from [Link]

  • St. Louis, MO: MilliporeSigma. (n.d.). (1-(4-Bromophenyl)-1H-pyrazol-3-yl)methanol, 96% Purity, C10H9BrN2O, 1 gram. Retrieved from [Link]

  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • PubChem. (n.d.). (4-Bromophenyl)-(1-methylpyrazol-4-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (1-methyl-1H-pyrazol-4-yl)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... Retrieved from [Link]

Sources

High-Throughput Screening of Pyrazole-Based Compound Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities.[3][4] Pyrazole-containing compounds have been successfully developed into blockbuster drugs targeting a range of diseases, from cancer and inflammation to viral infections.[2][3] Notable examples include the kinase inhibitors Crizotinib and Ruxolitinib, which have transformed the treatment landscape for certain cancers.[2][3]

The therapeutic potential of pyrazole derivatives stems from their ability to interact with a variety of biological targets, most notably protein kinases and tubulin.[1][5][6] Many pyrazole-based compounds exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[5][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns for pyrazole-based compound libraries. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for key biochemical and cell-based assays, and discuss critical aspects of data analysis and hit validation.

Strategic Assay Selection for Pyrazole Libraries

The choice of primary screening assays should be driven by the known biological activities of the pyrazole scaffold. A multi-pronged approach, employing both biochemical and cell-based assays, is recommended to identify compounds with desired target engagement and cellular efficacy.

  • Biochemical Assays: These assays directly measure the effect of a compound on a purified biological target, such as an enzyme. For pyrazole libraries, kinase inhibition assays are of paramount importance due to the large number of approved and investigational pyrazole-based kinase inhibitors.[1][2][3]

  • Cell-Based Assays: These assays assess the effect of a compound on whole cells, providing insights into its cellular permeability, cytotoxicity, and mechanism of action. Key cell-based assays for pyrazole libraries include cytotoxicity assays (to determine anti-proliferative effects), apoptosis assays (to confirm a desired cell death pathway), and cell cycle analysis.[5][7]

This guide will provide detailed protocols for the following assays, selected for their robustness, scalability to HTS formats, and relevance to pyrazole-based drug discovery:

  • Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

  • Cell-Based Cytotoxicity Assay: MTT Cell Proliferation Assay

  • Cell-Based Apoptosis Assay: Caspase-Glo® 3/7 Assay

Section 1: Biochemical Screening - The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. Its high sensitivity and broad dynamic range make it ideal for HTS of kinase inhibitors.

Causality Behind Experimental Choices

The principle of the ADP-Glo™ assay is to measure kinase activity by detecting the product of the kinase reaction, ADP. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The amount of light generated is directly proportional to the kinase activity. This method is highly sensitive and less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays.

Experimental Workflow

cluster_0 Kinase Reaction cluster_1 ATP Depletion cluster_2 Signal Generation A Dispense Kinase, Substrate, and Pyrazole Compound B Add ATP to Initiate Reaction A->B C Incubate at Room Temperature B->C D Add ADP-Glo™ Reagent C->D E Incubate to Deplete ATP D->E F Add Kinase Detection Reagent E->F G Incubate to Convert ADP to ATP and Generate Luminescence F->G H Read Luminescence G->H

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay in 384-Well Plates

Materials:

  • White, opaque 384-well assay plates

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Pyrazole compound library (typically dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the pyrazole compounds in DMSO.

    • Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 25-50 nL) of each compound solution to the wells of the 384-well assay plate.

    • Include appropriate controls:

      • Negative controls (0% inhibition): Wells with DMSO only.

      • Positive controls (100% inhibition): Wells with a known inhibitor of the kinase.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the appropriate kinase reaction buffer.

    • Dispense 5 µL of the kinase/substrate master mix into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow the compounds to interact with the kinase.

    • Prepare an ATP solution in the kinase reaction buffer.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final reaction volume is 10 µL.

    • Incubate for 1 hour at room temperature.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the substrate for the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis and Quality Control
ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of the quality of the HTS assay, calculated from the signals of the positive and negative controls.[9][10][11]Z' > 0.5 indicates an excellent assay.[9][10][11]
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the negative control to the mean signal of the positive control.S/B > 10 is generally desirable.
Coefficient of Variation (%CV) A measure of the variability of the control signals.%CV < 15% for both positive and negative controls.

Section 2: Cell-Based Cytotoxicity Screening - The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Causality Behind Experimental Choices

The MTT assay is a robust and cost-effective method for assessing the anti-proliferative effects of a large number of compounds, making it well-suited for primary HTS. The conversion of MTT to formazan is dependent on the metabolic activity of the cells, which is a good indicator of cell viability.

Experimental Workflow

cluster_0 Cell Seeding & Treatment cluster_1 Formazan Formation cluster_2 Solubilization & Readout A Seed Cells in 384-well Plate B Incubate for 24 hours A->B C Add Pyrazole Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution (e.g., DMSO) F->G H Incubate to Dissolve Formazan G->H I Read Absorbance at 570 nm H->I

Caption: Workflow for the MTT Cell Proliferation Assay.

Detailed Protocol: MTT Assay in 384-Well Plates

Materials:

  • Clear, flat-bottom 384-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole compound library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette or automated liquid handler

  • Microplate reader with absorbance detection at 570 nm

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells in complete culture medium to the desired seeding density (typically 1,000-5,000 cells per well).

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compounds in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.[12][13][14]

    • Add 10 µL of the diluted compound solutions to the respective wells.

    • Include appropriate controls:

      • Vehicle control (100% viability): Wells with medium containing the same concentration of DMSO as the compound-treated wells.

      • Positive control (0% viability): Wells with a known cytotoxic agent.

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 50 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Hit Criteria

The percentage of cell viability is calculated as follows:

% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100

A common hit criterion for a primary screen is a compound that reduces cell viability by more than 50% at a single concentration (e.g., 10 µM).

Section 3: Mechanistic Screening - The Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures the activities of caspase-3 and -7, key executioners of apoptosis. This assay is ideal for confirming that the cytotoxicity observed in the primary screen is due to the induction of apoptosis.

Causality Behind Experimental Choices

Many anticancer agents, including pyrazole derivatives, induce apoptosis.[5][7][8][15][16] Measuring the activation of effector caspases like caspase-3 and -7 provides a specific and sensitive readout for this cell death pathway. The "add-mix-measure" format of the Caspase-Glo® 3/7 Assay simplifies the workflow and makes it amenable to HTS.

Experimental Workflow

cluster_0 Cell Seeding & Treatment cluster_1 Signal Generation & Readout A Seed Cells in 384-well Plate B Incubate for 24 hours A->B C Add Pyrazole Compounds B->C D Incubate for 24-48 hours C->D E Add Caspase-Glo® 3/7 Reagent D->E F Incubate at Room Temperature E->F G Read Luminescence F->G

Caption: Workflow for the Caspase-Glo® 3/7 Assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay in 384-Well Plates

Materials:

  • White, opaque 384-well cell culture plates with clear bottoms (optional, for cell visualization)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole compound library (dissolved in DMSO)

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Section 2, steps 1 and 2). The incubation time for compound treatment may be shorter (e.g., 24-48 hours) to capture the peak of caspase activity.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 50 µL of reagent to 50 µL of medium).

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Data Analysis

The results are typically expressed as fold-change in caspase activity relative to the vehicle control. A significant increase in luminescence indicates the induction of apoptosis.

Challenges and Best Practices in Screening Pyrazole Libraries

Compound Solubility

Pyrazole-based compounds, like many heterocyclic molecules, can have poor aqueous solubility.[17][18][19][20][21] This can lead to compound precipitation in the assay, resulting in false negatives or irreproducible data.

Mitigation Strategies:

  • DMSO Stock Concentration: Prepare high-concentration stock solutions in 100% DMSO (e.g., 10-20 mM).

  • Intermediate Dilutions: Perform intermediate dilutions in DMSO before the final dilution in aqueous assay buffer.

  • Use of Solubilizing Agents: In some cases, the addition of non-ionic surfactants (e.g., Pluronic F-127) or other solubilizing agents to the assay buffer may be necessary.[17][18] However, these should be used with caution as they can interfere with the assay or affect cell health.

  • Acoustic Dispensing: This technology allows for the direct transfer of nanoliter volumes of compound in DMSO to the assay plate, minimizing the intermediate dilution steps in aqueous solutions where precipitation is most likely to occur.

Assay Interference

Some compounds can interfere with the assay technology itself, leading to false positives. For example, colored compounds can interfere with absorbance-based assays, and fluorescent compounds can interfere with fluorescence-based assays.

Mitigation Strategies:

  • Counter-screens: Perform counter-screens in the absence of the target enzyme or cells to identify compounds that directly interfere with the assay components or detection method.[22]

  • Orthogonal Assays: Confirm hits using a secondary assay that employs a different detection technology. For example, a hit from a luminescence-based kinase assay could be confirmed using a fluorescence polarization-based assay.

Hit Confirmation and Validation

The primary HTS will generate a list of "hits." It is crucial to perform a series of follow-up experiments to confirm these hits and eliminate false positives.[22][23][24]

Hit Validation Workflow

A Primary HTS B Hit Picking & Re-testing A->B C Dose-Response Curves (IC50/EC50) B->C D Orthogonal Assays C->D E Structure-Activity Relationship (SAR) Analysis of Analogs D->E F Lead Compound E->F

Caption: A typical hit validation workflow.

  • Hit Re-testing: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Analysis: Generate dose-response curves to determine the potency (IC₅₀ or EC₅₀) of the confirmed hits.

  • Orthogonal Assays: Validate the hits in a secondary, mechanistically distinct assay.

  • Structure-Activity Relationship (SAR) Analysis: Test commercially available analogs of the validated hits to establish an initial SAR. This helps to confirm that the observed activity is due to the specific chemical scaffold and not an artifact.[22]

Conclusion

High-throughput screening of pyrazole-based compound libraries is a powerful strategy for the discovery of novel therapeutic agents. A well-designed screening campaign, incorporating both biochemical and cell-based assays, is essential for identifying high-quality hits. The protocols and best practices outlined in this application note provide a robust framework for conducting successful HTS campaigns and navigating the challenges associated with screening this important class of molecules. By combining rigorous experimental execution with a thoughtful hit validation cascade, researchers can unlock the full potential of pyrazole-based libraries in their drug discovery programs.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (n.d.). Bioinformatics | Oxford Academic. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). ResearchGate. [Link]

  • Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. (2018). PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

  • Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines. (2015). PubMed. [Link]

  • What Metrics Are Used to Assess Assay Quality? (n.d.). BIT 479/579 High-throughput Discovery. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). PMC - NIH. [Link]

  • Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. [Link]

  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. (n.d.). PMC - NIH. [Link]

  • On HTS: Z-factor. (2023). LinkedIn. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). ResearchGate. [Link]

  • Data analysis approaches in high throughput screening. (2014). SlideShare. [Link]

  • Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). (n.d.). ResearchGate. [Link]

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. (2025). PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

  • Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. (n.d.). NIH. [Link]

  • Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes. (n.d.). PMC - NIH. [Link]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022). PMC - NIH. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [Link]

  • HTS data analysis workflow. Practical implication of a workflow in HTS... (n.d.). ResearchGate. [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024). MDPI. [Link]

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central. [Link]

  • Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. (2018). MedCrave online. [Link]

  • SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. (2026). Pharmaceutical Technology. [Link]

  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (n.d.). Curia. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Metastasis and Treatment. [Link]

  • Challenges of HTS in early-stage drug discovery. (n.d.). Axxam SpA. [Link]

  • High-Throughput Screening: Best Practice, Trends and Challenges. (n.d.). Pharma IQ. [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). PubMed Central. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]

  • Enhancing the Solubility of Poorly Soluble Drugs. (2018). Contract Pharma. [Link]

Sources

Application Notes & Protocols: [4-(4-Bromopyrazol-1-yl)phenyl]methanol as a Pivotal Intermediate for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in modern agrochemical design, forming the core of numerous high-performance fungicides, insecticides, and herbicides.[1][2][3][4][5][6] This document provides a detailed technical guide on the synthesis and application of [4-(4-Bromopyrazol-1-yl)phenyl]methanol , a versatile and strategic intermediate. Its unique bifunctional nature—a reactive 4-bromopyrazole moiety ripe for cross-coupling and a benzylic alcohol for further derivatization—makes it an invaluable building block for creating complex and potent active ingredients.[7] We present field-proven, step-by-step protocols for its synthesis via an N-arylation/reduction pathway and demonstrate its utility in a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a key transformation in the synthesis of advanced agrochemicals.[8]

Introduction: The Strategic Importance of Pyrazole Intermediates

Pyrazole-containing compounds have seen a dramatic rise in prominence within the agrochemical industry.[5] Their five-membered heterocyclic structure is a key pharmacophore, contributing to the high efficacy of commercial products like the fungicides Bixafen and Fluxapyroxad, and the insecticide Fipronil.[6][9] The development of novel agrochemicals hinges on the availability of versatile intermediates that allow for rapid library synthesis and structural diversification.

This compound is an exemplar of such an intermediate. The molecule is strategically designed for sequential, regioselective modifications:

  • The 4-Bromopyrazole Ring: The bromine atom at the C4 position serves as an excellent synthetic handle for introducing molecular complexity. It readily participates in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the attachment of various aryl, heteroaryl, or alkyl groups.[7][10]

  • The Benzylic Alcohol: The primary alcohol functionality (-CH₂OH) provides a secondary reaction site for introducing diversity, for instance, through etherification, esterification, or oxidation to an aldehyde or carboxylic acid, often to modulate the compound's systemic properties or binding interactions.

This guide elucidates a reliable synthetic pathway to this key intermediate and showcases its application, providing researchers with the practical knowledge to leverage its full potential in agrochemical discovery programs.

Physicochemical & Spectroscopic Data

A thorough characterization of the intermediate is crucial for its effective use in subsequent synthetic steps.

PropertyData
Chemical Name This compound
CAS Number 1356093-92-0 (Based on supplier listings)
Molecular Formula C₁₀H₉BrN₂O
Molecular Weight 253.10 g/mol
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in methanol, ethyl acetate, DCM; sparingly soluble in water
¹H NMR (400 MHz, CDCl₃) Expected δ (ppm): 7.95 (s, 1H), 7.70 (s, 1H), 7.60 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 4.75 (d, J = 5.8 Hz, 2H), 1.80 (t, J = 5.8 Hz, 1H, -OH). Note: Peak positions are estimations and may vary.[11][12][13]
¹³C NMR (101 MHz, CDCl₃) Expected δ (ppm): 141.2, 140.5, 137.1, 128.0, 127.5, 126.8, 92.5, 64.5. Note: Peak positions are estimations and may vary.[11][12]

Synthesis Protocol for this compound

The synthesis is logically approached as a two-step process: (1) N-arylation of 4-bromopyrazole with an appropriate benzoyl derivative, followed by (2) reduction of the carbonyl group to the target benzylic alcohol.

SynthesisWorkflow cluster_step1 Step 1: N-Arylation (Ullmann Condensation) cluster_step2 Step 2: Ester Reduction A 4-Bromopyrazole C CuI, L-Proline, K₂CO₃ DMSO, 90-110 °C A->C B Ethyl 4-iodobenzoate B->C D Ethyl 4-(4-bromopyrazol-1-yl)benzoate C->D C-N Bond Formation E Sodium Borohydride (NaBH₄) Methanol/THF, 0 °C to RT D->E Reduction F This compound (Target Intermediate) E->F

Diagram 1: Two-step synthesis workflow for the target intermediate.
Protocol 3.1: Step 1 - Synthesis of Ethyl 4-(4-bromopyrazol-1-yl)benzoate via Ullmann Condensation

Principle: This protocol employs a modified Ullmann condensation, a copper-catalyzed cross-coupling reaction ideal for forming aryl-N bonds.[14][15] Copper(I) iodide serves as the catalyst, while L-proline acts as a ligand to stabilize the copper species and facilitate the reaction at milder temperatures than traditional Ullmann conditions.[16] Potassium carbonate is the base required to deprotonate the pyrazole nitrogen.

Materials & ReagentsSupplierGrade
4-BromopyrazoleCommercial≥98%
Ethyl 4-iodobenzoateCommercial≥98%
Copper(I) Iodide (CuI)Commercial≥99%
L-ProlineCommercial≥99%
Potassium Carbonate (K₂CO₃)CommercialAnhydrous
Dimethyl Sulfoxide (DMSO)CommercialAnhydrous
Ethyl Acetate (EtOAc)CommercialACS Grade
Saturated BrineLab Prepared-
Anhydrous Sodium Sulfate (Na₂SO₄)CommercialACS Grade

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromopyrazole (1.0 eq), ethyl 4-iodobenzoate (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

  • Add copper(I) iodide (0.15 eq) and L-proline (0.30 eq) to the flask.

  • Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

  • Add anhydrous DMSO via syringe to create a solution with a concentration of approximately 0.5 M with respect to 4-bromopyrazole.

  • Heat the reaction mixture to 90-110 °C and stir vigorously.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 12-24 hours.

  • After completion, allow the mixture to cool to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

Protocol 3.2: Step 2 - Reduction to this compound

Principle: This step involves the reduction of the ester functional group to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering a safer alternative to more reactive hydrides like LiAlH₄.[17] The reaction is typically performed in a protic solvent like methanol.

Materials & ReagentsSupplierGrade
Ethyl 4-(4-bromopyrazol-1-yl)benzoateFrom Step 1Purified
Sodium Borohydride (NaBH₄)Commercial≥98%
Methanol (MeOH)CommercialAnhydrous
Tetrahydrofuran (THF)CommercialAnhydrous
1 M Hydrochloric Acid (HCl)Lab Prepared-
Saturated Sodium Bicarbonate (NaHCO₃)Lab Prepared-

Procedure:

  • Dissolve the ester from Step 1 (1.0 eq) in a mixture of anhydrous THF and Methanol (e.g., 4:1 v/v) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (3.0-4.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases.

  • Adjust the pH to ~7-8 with a saturated solution of sodium bicarbonate.

  • Remove the organic solvents under reduced pressure.

  • Extract the remaining aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting crude solid can often be purified by recrystallization or, if necessary, by flash column chromatography (EtOAc/Hexanes) to yield the final intermediate.

Application Protocol: Suzuki-Miyaura Cross-Coupling

Principle: This protocol demonstrates the utility of the intermediate's C-Br bond in a palladium-catalyzed Suzuki-Miyaura reaction. This powerful C-C bond-forming reaction couples the 4-position of the pyrazole ring with a boronic acid, a cornerstone strategy for building the complex scaffolds of modern agrochemicals.[8][18][19][20]

SuzukiWorkflow A This compound C Pd(dppf)Cl₂, Cs₂CO₃ Dioxane/H₂O, 80-100 °C A->C B Aryl/Heteroaryl Boronic Acid (e.g., 3-pyridinylboronic acid) B->C D [4-(4-(3-pyridinyl)pyrazol-1-yl)phenyl]methanol (Agrochemical Precursor) C->D C-C Bond Formation

Diagram 2: Application of the intermediate in a Suzuki cross-coupling reaction.
Materials & ReagentsSupplierGrade
This compoundFrom Sec. 3Purified
Aryl/Heteroaryl Boronic AcidCommercial≥95%
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)CommercialCatalyst
Cesium Carbonate (Cs₂CO₃)Commercial≥99%
1,4-DioxaneCommercialAnhydrous
Deionized WaterLab PreparedDegassed

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and cesium carbonate (3.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03-0.05 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography to yield the final coupled product.

Safety and Handling

Chemical Hazard Overview:

  • Brominated Compounds: Organic bromides like 4-bromopyrazole are irritants and potentially toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[21][22]

  • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Additions and quenching must be performed slowly and at a controlled temperature.

  • Solvents: DMSO, Dioxane, and THF have specific health risks. Consult the Safety Data Sheet (SDS) for each before use. Dioxane is a suspected carcinogen.

  • Heavy Metal Catalysts: Palladium catalysts are toxic and should be handled with care. All waste containing palladium must be disposed of according to institutional guidelines.

General Prudent Practices:

  • Always wear appropriate PPE.[23][24]

  • Perform all reactions in a certified chemical fume hood to avoid inhalation of vapors.[24]

  • Ensure incompatible materials are stored separately. Bromine-containing compounds should be kept away from strong oxidizing agents.[21][22]

  • Have appropriate spill kits (e.g., sodium thiosulfate for bromine compounds) readily available.[21]

References

  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(10), 2097–2100. (URL: [Link])

  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. American Chemical Society. (URL: [Link])

  • Li, B., et al. (2020). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. Organic Process Research & Development. (URL: [Link])

  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. MDPI. (URL: not available)
  • Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. Perspectives & Insights. (URL: [Link])

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508–6515. (URL: [Link])

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. (URL: [Link])

  • Deprez-Poulain, R., et al. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry. (URL: [Link])

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. (URL: [Link])

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. (URL: [Link])

  • Agrochemical Innovation: The Role of Pyrazole Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Dahatonde, D. J., et al. (2020). Pyrazole derivatives used in drugs, agrochemicals, and materials. ResearchGate. (URL: [Link])

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. MDPI. (URL: [Link])

  • Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. PMC - NIH. (URL: [Link])

  • Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. ResearchGate. (URL: [Link])

  • LCSS: BROMINE.
  • Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. Syngenta AG. (URL: )
  • Liu, K., et al. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. (URL: [Link])

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. (URL: [Link])

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. (URL: [Link])

  • Bromination safety. YouTube. (URL: [Link])

  • Ullmann condensation. Wikipedia. (URL: [Link])

  • Bromine Safety & Standard Operating Procedures.
  • SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. ResearchGate. (URL: [Link])

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. (URL: [Link])

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. NIH. (URL: [Link])

  • Supporting Information. The Royal Society of Chemistry. (URL: [Link])

  • Supporting information for. The Royal Society of Chemistry. (URL: [Link])

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. (URL: [Link])

  • Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. ResearchGate. (URL: [Link])

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • 1H NMR. The Royal Society of Chemistry. (URL: [Link])

  • Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. The Royal Society of Chemistry. (URL: [Link])

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. (URL: [Link])

  • Direct reduction of some benzoic acids to alcohols via NaBH4–Br2. ResearchGate. (URL: [Link])

Sources

Application Note: High-Purity Isolation of [4-(4-Bromopyrazol-1-yl)phenyl]methanol and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(4-Bromopyrazol-1-yl)phenyl]methanol is a key structural motif and intermediate in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. The purity of this building block is paramount, as trace impurities can lead to side reactions, complicate structural elucidation, and introduce confounding variables in biological assays. This guide provides a comprehensive overview of robust, field-proven techniques for the purification of the title compound and its derivatives, emphasizing the rationale behind methodological choices to ensure reproducible, high-purity outcomes. We will cover preparative flash column chromatography and recrystallization, including detailed protocols and strategies for troubleshooting common separation challenges.

Introduction: The Imperative for Purity

The [4-(4-bromopyrazol-1-yl)phenyl] moiety is a privileged scaffold in modern drug discovery. The pyrazole ring acts as a versatile pharmacophore, while the bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings.[1][2] The benzylic alcohol offers another site for modification or can be a critical hydrogen-bonding component for target engagement.

Synthesis of the parent alcohol, typically via reduction of the corresponding aldehyde or ester, can result in a crude product contaminated with unreacted starting materials, over-reduction products, or other byproducts.[3] Achieving >98% purity is often a prerequisite for subsequent synthetic steps and reliable biological screening. This note details the principles and protocols to achieve this standard.

Understanding the Molecule: Physicochemical Properties and Impurity Profile

A successful purification strategy begins with an understanding of the target molecule's properties and potential contaminants.

  • Structure and Polarity: this compound possesses a dual nature. The bromophenyl and pyrazole groups contribute to its lipophilic and aromatic character, while the benzylic alcohol introduces a highly polar functional group capable of hydrogen bonding. This polarity is the primary lever we will use for separation.

  • Common Impurities:

    • [4-(4-Bromopyrazol-1-yl)benzaldehyde]: Unreacted starting material from a reduction synthesis. Its polarity is lower than the target alcohol.

    • 1-(4-Bromophenyl)-4-bromopyrazole: A potential precursor or byproduct. Significantly less polar than the target alcohol.

    • Solvent Residues: Acetonitrile, DMF, or THF from the reaction step.

    • Reducing Agent Byproducts: Borohydride salts or aluminum salts, typically removed during aqueous work-up.

Overall Purification Workflow

A multi-step approach is often necessary to remove impurities with diverse properties. The general workflow involves an initial extractive work-up followed by a primary chromatographic separation and an optional final polishing step via recrystallization.

G cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Final Polishing (Optional) cluster_3 Validation crude Crude Reaction Mixture workup Aqueous Work-up (e.g., Dilute with EtOAc, wash with H2O and Brine) crude->workup chromatography Flash Column Chromatography workup->chromatography Removes closely-related organic impurities recrystallization Recrystallization chromatography->recrystallization Removes trace impurities & provides crystalline solid analysis Purity Analysis (TLC, NMR, HPLC) chromatography->analysis recrystallization->analysis pure_product Pure Product (>98%) analysis->pure_product

Caption: General workflow for the purification of aryl-pyrazole derivatives.

Technique 1: Preparative Flash Column Chromatography

Flash column chromatography is the most powerful and widely applicable technique for purifying gram-scale quantities of this compound.[4][5] It separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a less polar mobile phase (eluent).[6] The polar alcohol group in the target molecule will interact strongly with the silica, requiring a more polar solvent to elute it compared to less polar impurities like the starting aldehyde.

Method Development via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, the separation must be optimized on a small scale using TLC.[4]

  • Spotting: Dissolve a small sample of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot this onto a silica gel TLC plate.

  • Developing: Place the plate in a sealed chamber containing a solvent system. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).

  • Analysis: After development, visualize the plate under UV light (254 nm). The target product, being more polar, should have a lower Retention Factor (Rf) than the less polar aldehyde impurity.

  • Optimization: Adjust the solvent ratio until the Rf of the target compound is approximately 0.25 - 0.35 . This Rf value generally provides the best separation in a flash column.

Mobile Phase SystemRatio (v/v)PolarityExpected Outcome
Hexane : Ethyl Acetate4 : 1LowProduct likely remains at the baseline; good for eluting very non-polar impurities.
Hexane : Ethyl Acetate2 : 1MediumOptimal starting point. Should give an Rf in the desired 0.25-0.35 range.
Hexane : Ethyl Acetate1 : 1Medium-HighProduct will move faster (higher Rf). Use if product is not moving in 2:1.
Dichloromethane : Methanol98 : 2HighFor highly polar derivatives. Use with caution as it can be difficult to remove methanol.
Step-by-Step Protocol: Flash Column Chromatography

G A 1. Prepare Slurry (Silica Gel in Hexane) B 2. Pack Column (Pour slurry and flush with eluent) A->B C 3. Load Sample (Adsorb crude product onto silica, apply to top of column) B->C D 4. Elute (Run optimized solvent system, apply gentle air pressure) C->D E 5. Collect Fractions (Collect eluent in test tubes) D->E F 6. Analyze Fractions (Spot each fraction on a TLC plate) E->F G 7. Combine & Evaporate (Combine pure fractions and remove solvent) F->G

Caption: Step-by-step workflow for flash column chromatography.

Protocol Details:

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material (typically a 25-40 g silica column for 1 g of crude material).

    • Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., Hexane).[7]

    • Pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles are trapped. Do not let the column run dry.[6][7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., Dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to create a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.

    • Carefully add this powder to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with the optimized mobile phase, starting with a slightly less polar mixture if using a gradient (e.g., start with 3:1 Hexane:EtOAc before moving to 2:1).

    • Collect the eluent in fractions (e.g., 10-20 mL per test tube).

    • Monitor the separation by spotting alternating fractions onto a TLC plate.

  • Isolation:

    • Once the pure fractions containing the target compound are identified by TLC, combine them in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Technique 2: Recrystallization

Recrystallization is an excellent final purification step to obtain a highly pure, crystalline solid, and it is particularly effective at removing trace amounts of impurities that may have co-eluted during chromatography. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Solvent Selection

The ideal recrystallization solvent is one in which the target compound is:

  • Highly soluble at high temperatures (boiling point of the solvent).

  • Poorly soluble at low temperatures (0-4 °C).

  • Impurities are either highly soluble at all temperatures (stay in the mother liquor) or insoluble at all temperatures (can be filtered off hot).

Based on literature for similar aryl-pyrazole structures, several solvent systems are effective.[8][9][10]

Solvent / SystemRationale & Use Case
Isopropanol or Ethanol The alcohol functionality makes these good primary choices. Often provides high recovery.[10]
Ethanol / Water Dissolve in hot ethanol, then add water dropwise until turbidity persists. Reheat to clarify and cool slowly. Excellent for increasing yield by making the solution less hospitable to the product upon cooling.[3]
Ethyl Acetate / Hexane Dissolve in a minimum of hot ethyl acetate, then add hexane slowly until the solution becomes cloudy. This two-solvent system is highly tunable.
Methanol Another good alcohol solvent, though its lower boiling point can sometimes be less effective than ethanol.[3][11]
Step-by-Step Protocol: Recrystallization
  • Dissolution: Place the semi-purified solid from chromatography into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol) and heat the mixture to boiling with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask helps prevent solvent evaporation and allows for the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation and minimize product loss to the solvent.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Validation of Purity

The purity of the final product should always be confirmed by one or more analytical methods:

  • Thin-Layer Chromatography (TLC): The final product should appear as a single spot.

  • Nuclear Magnetic Resonance (1H NMR): The spectrum should be clean, with correct chemical shifts and integrations, and show no signals corresponding to the aldehyde proton (~9-10 ppm) or other impurities.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity.

By applying these detailed protocols and understanding the chemical principles behind them, researchers can confidently and reproducibly obtain high-purity this compound, a critical step towards the successful development of novel chemical entities.

References

  • Jetir.org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • PubMed Central (PMC). Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • PubMed Central (PMC). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Available from: [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. Available from: [Link]

  • ACS Publications. Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Available from: [Link]

  • ResearchGate. What solvent should I use to recrystallize pyrazoline?. Available from: [Link]

  • Wikipedia. Column chromatography. Available from: [Link]

  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. Available from: [Link]

  • Chemistry LibreTexts. B. Column Chromatography. Available from: [Link]

  • Utah Tech University. Separating Compounds by Column Chromatography. Available from: [Link]

  • Columbia University. Column chromatography. Available from: [Link]

  • SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available from: [Link]

Sources

Assessing the Anti-Proliferative Effects of Pyrazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Pyrazole Scaffolds in Oncology

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for versatile chemical modifications, leading to a broad spectrum of pharmacological activities, including potent anti-cancer effects.[3][4] Numerous pyrazole derivatives have been synthesized and investigated for their ability to thwart the uncontrolled growth of cancer cells, with several compounds entering clinical trials and receiving FDA approval for cancer treatment.[5]

The anti-proliferative mechanisms of pyrazole compounds are diverse, often targeting key regulators of cell division and survival.[6] Many derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), crucial enzymes that govern the progression of the cell cycle.[7][8][9] By blocking CDK activity, these compounds can induce cell cycle arrest, preventing cancer cells from replicating.[7][10] Other pyrazole-based agents have been found to interfere with tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[11][12] This disruption leads to mitotic catastrophe and ultimately, apoptotic cell death. Furthermore, pyrazole derivatives have been reported to modulate various signaling pathways implicated in cancer, such as EGFR and VEGFR-2.[6]

This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to rigorously assess the anti-proliferative efficacy of novel pyrazole compounds. The protocols herein are designed to be self-validating, offering a multi-faceted approach to not only quantify the inhibition of cell growth but also to elucidate the underlying molecular mechanisms of action.

I. Experimental Design: Foundational Considerations for Robust Assessment

A well-designed experimental strategy is paramount for obtaining reliable and reproducible data. The following section outlines the critical initial steps in setting up an anti-proliferative study for pyrazole compounds.

Cell Line Selection: Targeting the Right Cancer Model

The choice of cancer cell lines is a critical determinant of the study's relevance and outcome. Pyrazole derivatives have demonstrated efficacy across a wide range of cancer types.[6][13] Therefore, the selection should be guided by the specific research question or therapeutic goal.

  • Initial Screening: For a broad assessment of a novel pyrazole compound's anti-proliferative potential, a panel of cell lines from diverse cancer origins is recommended. The NCI-60 human tumor cell line panel is a valuable resource for such comprehensive screening.[14] Commonly used cell lines for initial studies include:

    • Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)[12][15]

    • Lung Cancer: A549 (non-small cell lung cancer)[6][13]

    • Colon Cancer: HCT-116, HT-29[3][6]

    • Prostate Cancer: PC-3, DU-145[6]

    • Leukemia: K-562, Jurkat[11][12]

  • Mechanism-Specific Selection: If the pyrazole compound is hypothesized to target a specific pathway (e.g., a particular CDK), it is advantageous to select cell lines known to be dependent on that pathway.

  • Inclusion of a Non-Cancerous Control: To assess the selective toxicity of the compound, it is crucial to include a non-cancerous cell line, such as human dermal fibroblasts (HDFs) or the MCF-10A breast epithelial cell line.[12] A favorable selective cytotoxicity index (SCI) indicates that the compound is more toxic to cancer cells than to normal cells.[12]

Compound Preparation and Handling: Ensuring Bioavailability and Stability

The physicochemical properties of pyrazole compounds can vary significantly. Proper handling and preparation are essential for accurate and consistent results.

  • Solubility Testing: Due to their often-hydrophobic nature, pyrazole derivatives are typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[2] It is imperative to determine the solubility of the compound in the chosen solvent and the final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treating the cells. The concentration range for initial screening is often in the low micromolar range (e.g., 0.1 µM to 100 µM).[3][12][14][15]

II. Primary Assessment of Anti-Proliferative Activity

The initial evaluation of a pyrazole compound's anti-cancer potential involves quantifying its ability to inhibit cell growth and proliferation. The following assays are fundamental for this purpose.

MTT Assay: A Measure of Metabolic Activity and Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[16][17] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[18] The amount of formazan produced is directly proportional to the number of viable cells.[18]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[19]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[20] Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

BrdU Incorporation Assay: Direct Measurement of DNA Synthesis

The Bromodeoxyuridine (BrdU) assay provides a more direct measure of cell proliferation by quantifying the incorporation of this thymidine analog into newly synthesized DNA during the S-phase of the cell cycle.[21][22]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-24 hours, depending on the cell cycle length.

  • Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution. This step is crucial to expose the incorporated BrdU to the antibody.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.

  • Substrate Addition: After washing, add the substrate for the enzyme. The enzyme will catalyze a color change.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the amount of DNA synthesis and, therefore, the number of proliferating cells. Calculate the percentage of proliferation inhibition relative to the control.

III. Elucidating the Mechanism of Action: Deeper Mechanistic Insights

Once a pyrazole compound has demonstrated significant anti-proliferative activity, the next step is to investigate its mechanism of action. The following assays provide insights into how the compound affects the cell cycle and induces cell death.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content.[12]

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Data Interpretation: The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[13] An accumulation of cells in a particular phase suggests cell cycle arrest at that checkpoint.

Apoptosis Detection by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer agents eliminate tumor cells. The Annexin V/PI assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[20] Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).[20]

  • Cell Culture and Treatment: Treat cells as described for the cell cycle analysis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[10] Measuring its activity provides biochemical evidence of apoptosis induction.

  • Cell Lysis: Treat cells with the pyrazole compound. Lyse the cells to release their cytoplasmic contents.

  • Substrate Addition: Add a colorimetric substrate for caspase-3, such as DEVD-pNA, to the cell lysate.

  • Incubation: Incubate the mixture to allow active caspase-3 to cleave the substrate, releasing the chromophore p-nitroaniline (pNA).

  • Absorbance Measurement: Measure the absorbance of pNA at 405 nm.

  • Data Analysis: The increase in absorbance is proportional to the caspase-3 activity.

Western Blot Analysis of Cell Cycle and Apoptotic Proteins

To further dissect the molecular mechanism, Western blotting can be employed to analyze the expression levels of key proteins involved in cell cycle regulation and apoptosis.[21]

  • Protein Extraction: Lyse treated and untreated cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Cyclin D1, Cyclin B1, CDK4, p21, PARP, cleaved Caspase-3). A loading control (e.g., β-actin or GAPDH) should also be probed.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine changes in protein expression levels.

IV. Data Presentation and Interpretation

Quantitative Data Summary
AssayParameter MeasuredExample Data Presentation
MTT Assay Cell Viability (%)IC₅₀ value (µM)
BrdU Assay DNA Synthesis (%)% Inhibition at a given concentration
Cell Cycle Analysis % of Cells in G0/G1, S, G2/MBar graph showing cell cycle distribution
Annexin V/PI Assay % of Apoptotic CellsDot plot and bar graph of cell populations
Caspase-3 Assay Fold increase in activityBar graph of relative caspase-3 activity

V. Visualizing Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_initial Initial Setup cluster_primary Primary Assessment cluster_secondary Mechanistic Studies cell_line Cell Line Selection compound_prep Compound Preparation mtt MTT Assay compound_prep->mtt brdu BrdU Assay compound_prep->brdu cell_cycle Cell Cycle Analysis mtt->cell_cycle apoptosis Annexin V/PI Assay cell_cycle->apoptosis caspase Caspase-3 Assay apoptosis->caspase western Western Blot caspase->western

Caption: A streamlined workflow for assessing pyrazole compounds.

Simplified Cell Cycle and Apoptosis Pathway

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction pyrazole Pyrazole Compound cdk CDK Inhibition pyrazole->cdk ps_external PS Externalization pyrazole->ps_external g1_arrest G1/S Arrest cdk->g1_arrest g2_arrest G2/M Arrest cdk->g2_arrest proliferation_inhibition Inhibition of Proliferation g1_arrest->proliferation_inhibition g2_arrest->proliferation_inhibition caspase_act Caspase-3 Activation ps_external->caspase_act dna_frag DNA Fragmentation caspase_act->dna_frag cell_death Apoptotic Cell Death dna_frag->cell_death

Caption: Potential mechanisms of pyrazole-induced anti-proliferative effects.

VI. Conclusion

The protocols and application notes presented here provide a robust framework for the comprehensive evaluation of pyrazole compounds as potential anti-cancer agents. By systematically assessing their effects on cell viability, proliferation, cell cycle progression, and apoptosis, researchers can gain valuable insights into their therapeutic potential and mechanisms of action. This multi-parametric approach is essential for the identification and development of novel and effective pyrazole-based cancer therapies.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. National Center for Biotechnology Information. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. National Center for Biotechnology Information. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Structural based investigation of novel pyrazole-thiazole Hybrids as dual CDK-1 and CDK-2 inhibitors for cancer chemotherapy. Taylor & Francis Online. [Link]

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • Cell Cycle Analysis By Flow Cytometry. YouTube. [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of [4-(4-Bromopyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of [4-(4-Bromopyrazol-1-yl)phenyl]methanol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges associated with this synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can adapt and optimize the procedures for your specific laboratory context.

Overview of the Synthetic Strategy

The synthesis of this compound is typically approached via a two-stage process. This strategy offers flexibility and allows for purification of the intermediate, which often leads to higher purity in the final product.

  • Stage 1: N-Arylation. This step involves forming the C-N bond between the pyrazole ring and the phenyl ring. The most common methods are transition-metal-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig aminations.

  • Stage 2: Reduction. The second stage involves the reduction of a functional group on the phenyl ring (commonly an aldehyde or ester) to the primary alcohol.

The choice of starting materials dictates the specifics of each stage. A highly effective route involves the coupling of 4-bromopyrazole with a substituted benzene ring, such as (4-formylphenyl)boronic acid, followed by the selective reduction of the aldehyde.

G cluster_0 Synthetic Workflow Start Starting Materials: - 4-Bromopyrazole - (4-Formylphenyl)boronic acid Step1 Stage 1: N-Arylation (e.g., Chan-Lam Coupling) Start->Step1 Cu(OAc)2, Base, Solvent Intermediate Intermediate: 4-(4-Bromopyrazol-1-yl)benzaldehyde Step1->Intermediate Work-up & Purification Step2 Stage 2: Selective Reduction (e.g., NaBH4) Intermediate->Step2 NaBH4, Solvent (MeOH/EtOH) Product Final Product: This compound Step2->Product Work-up & Purification G Start Low Yield in N-Arylation? CheckCatalyst Is the Catalyst/Ligand System Optimal? Start->CheckCatalyst Start Here CheckBase Is the Base Appropriate and Active? CheckCatalyst->CheckBase If Yes ActionCatalyst Solution: Screen different catalysts (Cu vs. Pd) and ligands (diamine vs. phosphine). CheckCatalyst->ActionCatalyst If No CheckConditions Are Temperature & Solvent Correct? CheckBase->CheckConditions If Yes ActionBase Solution: Switch to a stronger or weaker base depending on the catalytic system. Ensure base is fresh. CheckBase->ActionBase If No CheckReagents Are Reagents Pure and Dry? CheckConditions->CheckReagents If Yes ActionConditions Solution: Increase temperature. Switch to a higher-boiling solvent (e.g., DMF, Toluene). CheckConditions->ActionConditions If No End Problem Likely Solved CheckReagents->End If Yes ActionReagents Solution: Use fresh boronic acid. Purify starting materials. CheckReagents->ActionReagents If No

Caption: Troubleshooting decision tree for low N-arylation yield.

Q2: I am observing significant side products. What are they and how can I minimize them?

Answer: The primary side product in boronic acid cross-coupling is often the homocoupling of the boronic acid, resulting in 4,4'-biphenyldicarboxaldehyde.

  • Cause: This side reaction is often promoted by the presence of oxygen, especially in copper-catalyzed reactions. It can also occur if the catalytic cycle is inefficient, allowing for side pathways to dominate.

  • Solution:

    • Degas the Reaction Mixture: Before adding the catalyst, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Nitrogen or Argon) for 15-30 minutes.

    • Optimize Catalyst Loading: Using too much or too little catalyst can sometimes favor side reactions. A typical loading is 5-10 mol % for the metal catalyst.

    • Use of Additives: In some Chan-Lam reactions, additives like pyridine can coordinate to the copper center and modulate its reactivity, potentially suppressing homocoupling.

Stage 2: Reduction of 4-(4-Bromopyrazol-1-yl)benzaldehyde
Q3: The reduction of the aldehyde is incomplete. How can I drive it to completion?

Answer: Incomplete reduction is usually due to insufficient reducing agent or suboptimal reaction conditions.

  • Stoichiometry of the Reducing Agent: Sodium borohydride (NaBH₄) is an excellent choice for reducing aldehydes selectively and is generally sufficient. [1]Ensure you are using at least 1.0 equivalent. It is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure the reaction goes to completion, as some of the reagent may react with the solvent (e.g., methanol or ethanol).

  • Reaction Time and Temperature: While the reduction of aldehydes with NaBH₄ is often rapid at room temperature, some substrates may react more slowly. If TLC analysis shows incomplete conversion after 1-2 hours, allow the reaction to stir longer. Gentle warming (to 40 °C) can also increase the rate, but be cautious as this can sometimes lead to side reactions.

  • Purity of the Intermediate: Impurities carried over from the N-arylation step can sometimes interfere with the reduction. Ensure the 4-(4-Bromopyrazol-1-yl)benzaldehyde intermediate is reasonably pure.

Q4: I am concerned about the stability of the C-Br bond on the pyrazole ring during reduction. Is this a valid concern?

Answer: This is an excellent question rooted in understanding chemoselectivity. For the specific reduction of an aldehyde to an alcohol, your concern is minimal with the right choice of reagent.

  • Sodium Borohydride (NaBH₄): This is a mild reducing agent and is highly selective for carbonyls (aldehydes and ketones). It will not reduce an aryl bromide under standard conditions. It is the recommended reagent for this transformation. [1]* Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and less selective reducing agent. While it would certainly reduce the aldehyde, it has the potential to reduce the aryl bromide as well, especially at elevated temperatures. It is not recommended for this step unless absolutely necessary and conditions are carefully controlled.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This method is also not recommended. Catalytic hydrogenation is a standard method for the reduction of aryl halides (dehalogenation) and would likely cleave the C-Br bond.

Reducing AgentSelectivity for AldehydeRisk to C-Br BondRecommendation
Sodium Borohydride (NaBH₄) ExcellentVery LowHighly Recommended
Lithium Aluminum Hydride (LiAlH₄) ExcellentModerate to HighNot Recommended
Catalytic Hydrogenation (H₂/Pd-C) GoodVery HighAvoid

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, scalable protocol for this synthesis?

Answer: A copper-catalyzed Chan-Lam N-arylation followed by a sodium borohydride reduction is a robust and scalable sequence. Copper is significantly cheaper than palladium, and the reactions are generally less sensitive to atmospheric conditions, making them more amenable to large-scale synthesis.

Q2: How should I monitor the progress of my reactions?

Answer: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • N-Arylation Step: Use a solvent system like 30% Ethyl Acetate in Hexanes. The product, 4-(4-Bromopyrazol-1-yl)benzaldehyde, will be less polar than 4-bromopyrazole but more polar than any boronic acid homocoupling byproduct.

  • Reduction Step: Use the same solvent system. The product alcohol will be significantly more polar (lower Rf) than the starting aldehyde. You can visualize the spots using a UV lamp (254 nm) and a potassium permanganate stain, which will react with the alcohol to give a yellow spot.

Q3: What are the critical safety considerations for this synthesis?

Answer:

  • Solvents: DMF and DMSO are commonly used but have associated health risks. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Metal Catalysts: Copper and palladium salts can be toxic. Avoid inhalation of powders and skin contact.

  • Reducing Agents: Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Quench reactions carefully and behind a blast shield.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Bromopyrazol-1-yl)benzaldehyde via Chan-Lam Coupling

This protocol is adapted from general procedures for copper-catalyzed N-arylation of azoles. [2]

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromopyrazole (1.0 eq), (4-formylphenyl)boronic acid (1.2 eq), copper(II) acetate (Cu(OAc)₂, 0.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous DMF via syringe. The reaction concentration should be approximately 0.1 M with respect to the 4-bromopyrazole.

  • Heating: Immerse the flask in a preheated oil bath at 100-110 °C.

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC (30% EtOAc/Hexanes). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the product as a solid.

Protocol 2: Synthesis of this compound via Aldehyde Reduction

This protocol is based on standard procedures for the selective reduction of aldehydes. [1]

  • Reaction Setup: To a round-bottom flask, dissolve 4-(4-Bromopyrazol-1-yl)benzaldehyde (1.0 eq) in methanol (or a 1:1 mixture of THF/Methanol for solubility).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 10 minutes. The addition is exothermic, so maintain the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC (30% EtOAc/Hexanes). The disappearance of the starting aldehyde spot typically occurs within 1-2 hours.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add water or saturated aqueous ammonium chloride (NH₄Cl) to quench the excess NaBH₄.

  • Work-up: Remove most of the organic solvent under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product. If necessary, the product can be further purified by recrystallization or a short silica gel plug.

References

  • Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

  • Various Authors. (2024). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

  • Ţînţu, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Various Authors. (2022). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]

  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2011). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters. [Link]

  • Al-Hourani, B. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]

  • Wallace, D. J., & Klauber, D. J. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. [Link]

  • Váradi, A., et al. (2017). Recent Progress Concerning the N-Arylation of Indoles. MDPI. [Link]

Sources

Technical Support Center: Synthesis of [4-(4-Bromopyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [4-(4-Bromopyrazol-1-yl)phenyl]methanol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this multi-step synthesis and optimize your reaction yield and purity. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental work.

Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step sequence:

  • N-Arylation of 4-Bromopyrazole: An Ullmann-type coupling reaction is commonly employed to form the C-N bond between the pyrazole ring and the phenyl group. This involves reacting 4-bromopyrazole with a suitable p-substituted benzene derivative, such as methyl 4-iodobenzoate, in the presence of a copper catalyst.

  • Reduction of the Benzoic Ester/Acid: The resulting ester or carboxylic acid intermediate, 4-(4-bromopyrazol-1-yl)benzoic acid or its methyl ester, is then reduced to the target benzyl alcohol. This transformation is typically accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

This guide is structured to address potential challenges in each of these critical steps.

Visualizing the Workflow

To provide a clear overview, the general experimental workflow is depicted below.

Synthesis_Workflow General Workflow for this compound Synthesis cluster_0 Step 1: Ullmann N-Arylation cluster_1 Step 2: Reduction Reactants 4-Bromopyrazole + Methyl 4-Iodobenzoate Reaction_1 Cu(I) Catalyst, Ligand, Base High-Temperature Solvent (e.g., Toluene) Inert Atmosphere Reactants->Reaction_1 Coupling Workup_1 Filtration through Celite Solvent Removal Reaction_1->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Intermediate Methyl 4-(4-Bromopyrazol-1-yl)benzoate Purification_1->Intermediate Reduction_Reactant Methyl 4-(4-Bromopyrazol-1-yl)benzoate Reaction_2 1. LiAlH4 in THF (anhydrous) 2. Quenching & Workup Reduction_Reactant->Reaction_2 Reduction Workup_2 Fieser Workup Extraction Reaction_2->Workup_2 Purification_2 Column Chromatography or Recrystallization Workup_2->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting Guide & FAQs

Part 1: Ullmann N-Arylation of 4-Bromopyrazole

The copper-catalyzed N-arylation of pyrazoles can be a challenging reaction, with outcomes highly dependent on the choice of catalyst, ligand, base, and reaction conditions.

Q1: My Ullmann coupling reaction shows low conversion, with starting materials remaining. What are the likely causes and how can I improve the yield?

A1: Low conversion in Ullmann couplings is a common issue. Here are several factors to investigate:

  • Catalyst and Ligand Inactivity: The Cu(I) catalyst is the heart of this reaction. Its activity can be compromised by oxidation to Cu(II) or by the choice of an inappropriate ligand.

    • Troubleshooting:

      • Catalyst Source: Use a high-purity Cu(I) source, such as CuI or CuBr. Ensure it has been stored under an inert atmosphere.

      • Ligand Choice: While many ligands exist, L-proline and its derivatives are often effective for N-arylation of heterocycles.[1] Consider screening different ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA).

      • Inert Atmosphere: The reaction is sensitive to oxygen. Ensure all reagents are degassed and the reaction is run under a rigorously inert atmosphere (argon or nitrogen).[1]

  • Base Selection: The base plays a crucial role in deprotonating the pyrazole, facilitating its coordination to the copper center.

    • Troubleshooting:

      • An inorganic base like K₂CO₃ or Cs₂CO₃ is commonly used. Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.

  • Solvent and Temperature: The solvent must be high-boiling and anhydrous. The reaction often requires elevated temperatures to proceed.

    • Troubleshooting:

      • Use anhydrous, high-boiling solvents like toluene, DMF, or dioxane.[1]

      • Ensure the reaction temperature is optimal, typically between 100-140 °C. If the reaction is sluggish, a modest increase in temperature may be beneficial.

Q2: I am observing the formation of a regioisomer. How can I control the regioselectivity of the N-arylation on the pyrazole ring?

A2: Regioselectivity is a known challenge in the N-arylation of unsymmetrical pyrazoles.[2] The aryl group can attach to either the N1 or N2 position.

  • Causality: The regioselectivity is influenced by both steric and electronic factors of the pyrazole substrate and the reaction conditions.[3][4] The most stable tautomer of the pyrazole often dictates the major product.

  • Troubleshooting and Optimization:

    • Steric Hindrance: Bulky substituents on the pyrazole ring can direct the arylation to the less sterically hindered nitrogen.

    • Ligand Effects: The choice of ligand can influence the regioselectivity by altering the steric environment around the copper center.[3] Experimenting with different ligands is a key strategy.

    • Protecting Groups: In some cases, a removable protecting group can be installed on one of the nitrogen atoms to force arylation at the desired position.

Regioselectivity Pyrazole 4-Bromopyrazole Aryl_Halide Ar-X N1_Product N1-Aryl Isomer (Desired Product) N2_Product N2-Aryl Isomer (Side Product) Sterics Steric Hindrance Electronics Electronic Effects Ligand Catalyst Ligand Solvent Solvent Polarity PyrazoleAryl_Halide PyrazoleAryl_Halide PyrazoleAryl_Halide->N1_Product Cu(I), Ligand, Base PyrazoleAryl_Halide->N2_Product Cu(I), Ligand, Base

Caption: Factors influencing regioselectivity in pyrazole N-arylation.

Q3: My purification of the N-arylated pyrazole is difficult. What are some effective purification strategies?

A3: The crude product from an Ullmann coupling often contains unreacted starting materials, the catalyst, and byproducts.

  • Troubleshooting Purification:

    • Initial Workup: After the reaction, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts and base.[1]

    • Column Chromatography: This is the most common method for purifying N-arylated pyrazoles.[5][6]

      • Solvent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute your product.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.

Parameter Typical Conditions for Ullmann Coupling
Catalyst CuI (5-10 mol%)
Ligand L-Proline or 1,10-phenanthroline (10-20 mol%)
Base K₂CO₃ or Cs₂CO₃ (2 equivalents)
Solvent Anhydrous Toluene or DMF
Temperature 110-130 °C
Reaction Time 12-24 hours
Part 2: Reduction of Methyl 4-(4-Bromopyrazol-1-yl)benzoate with LiAlH₄

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent, but its high reactivity necessitates careful handling and specific workup procedures.

Q4: My LiAlH₄ reduction is giving a low yield of the desired benzyl alcohol. What could be going wrong?

A4: Low yields in LiAlH₄ reductions can stem from several sources:

  • Incomplete Reaction:

    • Causality: An insufficient amount of LiAlH₄ was used. The reaction with a carboxylic acid first involves an acid-base reaction to deprotonate the acid, consuming one equivalent of hydride.[7][8] Therefore, more than one equivalent of LiAlH₄ is required.

    • Troubleshooting: Use at least 1.5-2 equivalents of LiAlH₄ for carboxylic acids and a slight excess (1.1-1.2 equivalents) for esters.

  • Degradation of LiAlH₄:

    • Causality: LiAlH₄ reacts violently with water and protic solvents.[9][10] Any moisture in the reaction will consume the reagent.

    • Troubleshooting: Ensure all glassware is oven-dried and the reaction is performed with anhydrous solvents (e.g., THF, diethyl ether) under an inert atmosphere.

  • Product Loss During Workup:

    • Causality: The aluminum salts formed during the workup can form emulsions or gelatinous precipitates that trap the product.[9]

    • Troubleshooting: Employ a careful quenching procedure, such as the Fieser workup.[2] This involves the sequential, slow addition of water, followed by aqueous NaOH, and then more water, which results in a granular precipitate that is easily filtered.

Q5: The workup of my LiAlH₄ reaction is problematic, forming a persistent emulsion. How can I break it?

A5: Emulsions during the workup of LiAlH₄ reactions are a frequent challenge.

  • The Fieser Workup Protocol: This is a highly reliable method to avoid emulsions.[2][9] For a reaction using 'x' grams of LiAlH₄ in a solvent like ether or THF:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add 'x' mL of water.

    • Add 'x' mL of 15% aqueous NaOH solution.

    • Add '3x' mL of water.

    • Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes. This should produce a white, granular precipitate.

    • Filter the mixture and wash the solid thoroughly with your organic solvent.

  • Alternative: Adding anhydrous sodium sulfate or Glauber's salt (Na₂SO₄·10H₂O) portion-wise to the quenched reaction mixture can also help to granulate the aluminum salts.[9]

Q6: I am concerned about the safety of using LiAlH₄. What are the essential safety precautions?

A6: LiAlH₄ is a highly reactive and pyrophoric reagent. Strict adherence to safety protocols is mandatory.

  • Handling: Always handle LiAlH₄ in a fume hood under an inert atmosphere. Avoid inhaling the powder.[9]

  • Quenching: The quenching of excess LiAlH₄ is highly exothermic and releases flammable hydrogen gas. Always perform the quench slowly and in an ice bath. Never add water directly to a large amount of unreacted LiAlH₄. It is good practice to first quench with ethyl acetate, which reacts less violently, before the aqueous workup.[11]

  • Solvents: Never use protic solvents with LiAlH₄. Ensure your ethereal solvents are anhydrous.

Parameter Recommended Conditions for LiAlH₄ Reduction
Reducing Agent LiAlH₄ (1.5-2 eq. for acids, 1.1-1.2 eq. for esters)
Solvent Anhydrous THF or Diethyl Ether
Temperature 0 °C to room temperature
Reaction Time 1-4 hours (monitor by TLC)
Workup Fieser Method (Water, NaOH(aq), Water)

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(4-Bromopyrazol-1-yl)benzoate

This protocol is a representative procedure for the Ullmann N-arylation.

  • To a dry Schlenk tube, add CuI (0.1 mmol), 4-bromopyrazole (1.0 mmol), methyl 4-iodobenzoate (1.2 mmol), K₂CO₃ (2.0 mmol), and L-proline (0.2 mmol).

  • Evacuate the tube and backfill with argon. Repeat this three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1]

Protocol 2: Synthesis of this compound

This protocol outlines the reduction of the intermediate ester.

  • To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add LiAlH₄ (1.5 mmol) and anhydrous THF (10 mL) under an argon atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl 4-(4-bromopyrazol-1-yl)benzoate (1.0 mmol) in anhydrous THF (5 mL) and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate.

  • Perform the Fieser workup as described in Q5.

  • Filter the granular precipitate and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield this compound.[9][10]

References

  • BenchChem. (2025). Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers.
  • BenchChem. (2025). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.
  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
  • Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Reeves, J. T., et al. (2021). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. ChemRxiv. DOI: 10.26434/chemrxiv.14772183.v1
  • Google Patents. (n.d.). A kind of preparation method of pyrazoles-4-aryl derivatives.
  • Katritzky, A. R., et al. (2003). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 68(14), 5720–5723.
  • Alcázar, J., et al. (2019). C4–C5 fused pyrazol-3-amines: when the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullmann and acylation reactions. Organic & Biomolecular Chemistry, 17(3), 554-563.
  • Chemistry university. (2021). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). YouTube. Retrieved from [Link]

  • Li, W., et al. (2018). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Crystal Growth & Design, 18(9), 5539–5544.
  • Shetty, M. M., et al. (2011). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 5037-5040.
  • Wentzel Lab. (2021). Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube. Retrieved from [Link]

  • Saleh, T. S., et al. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis.
  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link]

  • Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Mastalir, Á., & Molnár, Á. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Retrieved from [Link]

  • Bamoniri, A., & Ramezani, F. (2014). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Monatshefte für Chemie - Chemical Monthly, 145(10), 1649–1655.
  • Mastalir, Á., & Molnár, Á. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules, 28(4), 1769.

Sources

Technical Support Center: Optimization of Suzuki Coupling for Bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving bromopyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their synthetic routes. Here, we address common challenges with practical, field-tested advice and in-depth explanations to empower you to troubleshoot and optimize your reaction conditions effectively.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a direct question-and-answer guide to tackle the most frequent problems encountered during the Suzuki coupling of bromopyrazoles.

Q1: My reaction shows low or no conversion of the bromopyrazole starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion is a common issue that can often be traced back to the catalyst's activity or the reaction conditions.

  • Catalyst Inactivation by Pyrazole Nitrogen: The nitrogen atoms in the pyrazole ring can coordinate with the palladium catalyst, leading to its deactivation. This is a significant issue, especially with unprotected NH-pyrazoles.[1][2]

    • Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBu3P.[3][4] These ligands can help stabilize the active catalytic species and prevent inhibitory binding of the pyrazole.

    • Solution 2: Use of Palladium Precatalysts: Modern palladium precatalysts, like G2, G3, or G4 Buchwald precatalysts, are designed to generate the active Pd(0) species more efficiently and are often more resistant to deactivation.[3][5]

    • Solution 3: N-Protection of Pyrazole: While often less desirable due to extra synthetic steps, protecting the pyrazole NH group can prevent catalyst inhibition and significantly improve yields.[3][6]

  • Inefficient Oxidative Addition: The oxidative addition of the palladium catalyst to the C-Br bond is a crucial first step in the catalytic cycle.[5] For some bromopyrazoles, this step can be sluggish.

    • Solution: Increasing the reaction temperature can often overcome the activation barrier for oxidative addition.[3] Additionally, ensuring your palladium source is an active Pd(0) species is critical. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction.[5]

  • Poor Reagent Purity: The purity of all reagents, including the bromopyrazole, boronic acid/ester, and solvent, is paramount. Impurities can poison the catalyst.

    • Solution: Ensure all starting materials are of high purity. Solvents should be anhydrous and thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and side reactions like homocoupling.[4][5]

Q2: I am observing significant amounts of side products, such as the debrominated pyrazole (protodebromination) or homocoupling of the boronic acid. What is happening and what can I do?

A2: The formation of side products is a clear indicator that your reaction conditions are favoring undesired pathways over the desired cross-coupling.

  • Protodebromination (Hydrodebromination): This side reaction replaces the bromine atom with a hydrogen atom.

    • Causality: This can occur after the oxidative addition step. Instead of transmetalation, the palladium intermediate may react with a proton source in the reaction mixture.[5]

    • Solution 1: Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid, some bases can promote protodebromination.[7] Consider switching to a weaker base or an anhydrous base like K₃PO₄ if you suspect water is contributing to the issue.[4]

    • Solution 2: Use of Boronic Esters: Boronic acids can be prone to protodeboronation, especially electron-deficient ones.[1] Pinacol esters (Bpin) or other boronic esters are generally more stable and can minimize this side reaction.[5]

  • Homocoupling of Boronic Acid: This results in a biaryl product derived from two molecules of the boronic acid coupling partner.

    • Causality: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[5]

    • Solution: Rigorous degassing of the solvent and reaction vessel is crucial to minimize oxygen levels. Using a Pd(0) source or a precatalyst that cleanly generates Pd(0) can also reduce homocoupling.[4][5]

Q3: The reaction works, but the yield is inconsistent between batches. How can I improve the reproducibility of my results?

A3: Inconsistent yields often point to subtle variations in reaction setup and reagent quality.

  • Moisture and Oxygen Sensitivity: Suzuki couplings are sensitive to atmospheric conditions.

    • Solution: Implement a consistent and thorough degassing procedure for your solvents (e.g., freeze-pump-thaw or sparging with an inert gas like argon or nitrogen).[8] Ensure all glassware is oven-dried and the reaction is set up under a positive pressure of an inert gas.

  • Catalyst and Reagent Handling: The stability of palladium catalysts and boronic acids can vary.

    • Solution: Store palladium catalysts and ligands under an inert atmosphere and in a desiccator. Some boronic acids are prone to dehydration to form boroxines, which can affect their reactivity.[5] Using freshly purchased or purified reagents is always recommended.

  • Stirring and Heterogeneity: Many Suzuki reactions are biphasic or suspensions, especially with inorganic bases.[5]

    • Solution: Ensure vigorous and consistent stirring to maximize the interfacial area between phases, which is critical for efficient reaction kinetics.[4]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the Suzuki coupling of bromopyrazoles.

Q1: Which palladium catalyst and ligand combination is a good starting point for the Suzuki coupling of a novel bromopyrazole?

A1: For a new bromopyrazole substrate, a robust and generally effective starting point would be a second-generation (G2) or third-generation (G3) Buchwald precatalyst, such as XPhos Pd G2 or SPhos Pd G3.[3] These precatalysts are air-stable, easy to handle, and efficiently generate the active catalyst in solution. XPhos is a bulky, electron-rich ligand that has shown great success with nitrogen-containing heterocycles.[3]

Q2: How do I choose the right base for my reaction?

A2: The base plays a crucial role in activating the boronic acid for transmetalation.[7]

  • Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are common choices and are often used in aqueous solvent mixtures.[4][9] Cs₂CO₃ is a stronger base and can be more effective for challenging couplings.

  • Phosphates: K₃PO₄ is a strong, non-nucleophilic base that is often used in anhydrous conditions and can be beneficial when dealing with base-sensitive functional groups or to minimize protodeboronation.[3][4]

  • Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, but they are generally less common for Suzuki reactions of bromopyrazoles.

A good starting point is often K₂CO₃ or K₃PO₄.

Q3: What is the best solvent system for the Suzuki coupling of bromopyrazoles?

A3: The choice of solvent depends on the solubility of the substrates and the reaction temperature.

  • Ethers: Dioxane and tetrahydrofuran (THF) are very common solvents for Suzuki reactions.[1][5] They are often used with an aqueous base solution. 2-Methyl-THF is a greener alternative to THF and dioxane.[4]

  • Aromatic Hydrocarbons: Toluene can be used, especially for higher temperature reactions.[1][5]

  • Amides: N,N-Dimethylformamide (DMF) can be an excellent solvent for poorly soluble substrates, but it can be difficult to remove during workup.[1][5]

A mixture of dioxane and water (e.g., 4:1 or 5:1) is a very common and effective starting point.[3]

Q4: Should I use a boronic acid or a boronic ester?

A4: While boronic acids are widely used, boronic esters (like pinacol esters) offer several advantages.[5] They are generally more stable, less prone to protodeboronation and homocoupling, and are often crystalline solids that are easier to purify and handle.[5] If you are experiencing issues with side reactions related to the boronic acid, switching to its corresponding pinacol ester is a highly recommended strategy.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of bromopyrazoles.

Troubleshooting_Workflow start Start: Low Yield or No Reaction check_catalyst Issue: Catalyst Activity - Inactivation by Pyrazole-N? - Inefficient Pd(0) Generation? start->check_catalyst Conversion Issue check_side_reactions Issue: Side Products - Protodebromination? - Homocoupling? start->check_side_reactions Purity Issue check_reproducibility Issue: Inconsistent Yields - Moisture/Oxygen? - Reagent Quality? start->check_reproducibility Consistency Issue solution_catalyst Solutions: - Use Bulky Ligands (XPhos, SPhos) - Use Buchwald Precatalysts (G2/G3) - Increase Temperature - N-Protect Pyrazole check_catalyst->solution_catalyst solution_side_reactions Solutions: - Use Boronic Ester (Bpin) - Use Anhydrous Base (K3PO4) - Rigorous Degassing - Use Pd(0) Source check_side_reactions->solution_side_reactions solution_reproducibility Solutions: - Consistent Degassing Protocol - Use Anhydrous Solvents - Vigorous & Consistent Stirring - Use Fresh Reagents check_reproducibility->solution_reproducibility end Successful Reaction solution_catalyst->end solution_side_reactions->end solution_reproducibility->end

Caption: A flowchart for troubleshooting common Suzuki coupling issues.

Experimental Protocols

Standard Protocol for Suzuki Coupling of a Model Bromopyrazole

This protocol is a general starting point that can be adapted for various bromopyrazole and boronic acid partners.

  • Reaction Setup: To an oven-dried Schlenk flask, add the bromopyrazole (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh out Pd(PPh₃)₄ (0.05 mmol, 5 mol%). Add the catalyst to the Schlenk flask.

  • Solvent Addition: Add a 4:1 mixture of dioxane and water (5 mL total volume).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Optimized Protocol Using a Modern Precatalyst

This protocol utilizes a more advanced catalyst system that is often more effective for challenging substrates.

  • Reaction Setup: To an oven-dried vial equipped with a stir bar, add the bromopyrazole (1.0 mmol, 1.0 equiv), the boronic acid pinacol ester (1.1 mmol, 1.1 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 2-Methyl-THF (5 mL).

  • Inert Atmosphere: Seal the vial under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Comparison of Reaction Conditions

The following table summarizes typical outcomes when varying key reaction parameters for a model Suzuki coupling of a generic bromopyrazole.

EntryPalladium Source (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
1Pd(PPh₃)₄ (5)PPh₃K₂CO₃Dioxane/H₂O902445Significant starting material remaining.
2Pd₂(dba)₃ (2.5)XPhosK₂CO₃Dioxane/H₂O901875Improved conversion over PPh₃.
3XPhos Pd G2 (2)XPhosK₃PO₄2-MeTHF100892High yield, shorter reaction time.
4Pd(OAc)₂ (5)SPhosCs₂CO₃Dioxane/H₂O1001288Effective, but requires in-situ reduction.
5XPhos Pd G2 (2)XPhosK₃PO₄2-MeTHF100830Reaction with boronic acid; significant protodeboronation.
6XPhos Pd G2 (2)XPhosK₃PO₄2-MeTHF100695Reaction with boronic acid pinacol ester; minimized side products.

The Suzuki Catalytic Cycle and Key Parameters

The efficiency of the Suzuki coupling is dependent on the smooth operation of its catalytic cycle. Understanding the influence of each component is key to optimization.

Suzuki_Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate L-Pd(II)(Ar)(Br) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_transmetalated L-Pd(II)(Ar)(Ar') transmetalation->pd_transmetalated reductive_elimination Reductive Elimination pd_transmetalated->reductive_elimination reductive_elimination->pd0 product Ar-Ar' Product reductive_elimination->product sub_halide Bromopyrazole (Ar-Br) sub_halide->oxidative_addition sub_boron Boronic Acid/Ester (Ar'-B(OR)2) sub_boron->transmetalation base Base (e.g., K2CO3) base->transmetalation

Caption: The Suzuki catalytic cycle highlighting key steps.

  • Oxidative Addition: The rate of this step is influenced by the electron density of the bromopyrazole and the electron-donating ability of the ligand. Electron-rich ligands accelerate this step.[9]

  • Transmetalation: This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The efficiency of this step can be hampered by sterically hindered substrates.[7]

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. Bulky ligands often promote this step.[3]

By systematically evaluating and adjusting the catalyst, ligand, base, and solvent, you can navigate the complexities of the Suzuki coupling of bromopyrazoles and achieve high-yielding, reproducible results.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Coombs, J. R., Zhang, L., & Biscoe, M. R. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(43), 16220–16223. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4965. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2023). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Billacura, M. D., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6765–6774. Available at: [Link]

  • Tomanová, P., et al. (2021). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 26(11), 3343. Available at: [Link]

  • Wallace, D. J., & Chen, C. Y. (2009). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 50(26), 3054-3056. Available at: [Link]

Sources

Troubleshooting guide for the purification of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of heterocyclic compounds. Pyrazoles are versatile scaffolds in drug discovery, but their unique physicochemical properties—such as their ability to act as both hydrogen bond donors and acceptors and their varying polarities—can present significant purification hurdles.[1]

This document moves beyond simple protocols to explain the underlying chemical principles governing purification. It is structured as a series of frequently asked questions (FAQs) that directly address common real-world laboratory issues.

Section 1: Troubleshooting Column Chromatography

Column chromatography is the workhorse of purification, but pyrazoles can behave unpredictably on silica gel.

Q1: My pyrazole derivative is co-eluting with a starting material or byproduct. How can I improve separation?

Causality: Co-elution occurs when compounds have very similar affinities for the stationary phase and solubility in the mobile phase, resulting in overlapping retention factors (Rf). For pyrazoles, this is common when dealing with regioisomers or precursors that share a significant portion of the core structure.

Solution Pathway:

  • Verify TLC Separation: Before scaling to a column, ensure you can achieve baseline separation on a TLC plate. If the spots are not distinct on the plate, they will not separate on the column.[2]

  • Optimize the Mobile Phase:

    • Adjust Polarity: Systematically adjust the eluent polarity. If using a standard hexane/ethyl acetate system, try creating a shallower gradient or running an isocratic elution with the solvent ratio that provides the best TLC separation.[2]

    • Change Solvent System: Altering the solvent composition can change the selectivity. Solvents like dichloromethane, acetone, or ether interact differently with the pyrazole and the stationary phase. Experiment with systems like dichloromethane/methanol or toluene/acetone.

  • Modify the Stationary Phase:

    • If mobile phase optimization fails, the issue lies with the stationary phase's selectivity. Consider alternatives to standard silica gel. Alumina (basic or neutral) can be effective, as can amine-functionalized silica, which offers different interaction mechanisms.[2]

Data-Driven Solvent Selection:

Solvent System (v/v)PolarityTypical Application for Pyrazoles
Hexane / Ethyl AcetateLow to MediumGood starting point for moderately polar pyrazoles.[3]
Dichloromethane / MethanolMedium to HighEffective for more polar pyrazoles and separating from non-polar impurities.
Toluene / AcetoneMediumOffers different selectivity (pi-pi stacking interactions with toluene).
Q2: My compound is streaking severely on the TLC plate and I'm getting poor recovery from the column. What is happening?

Causality: This is a classic sign of compound interaction with the stationary phase. Standard silica gel is slightly acidic (pKa ≈ 4.5) due to surface silanol groups. The basic nitrogen atom (N2) of the pyrazole ring can be protonated, causing strong, sometimes irreversible, binding to the silica. This leads to streaking on TLC and low or zero recovery from the column.[2]

Solution Pathway:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica.

    • Protocol: Prepare your column slurry as usual, but add 0.5-1% triethylamine (Et₃N) or ammonia solution to the mobile phase.[4] Allow this basic mobile phase to run through the packed column for several column volumes before loading your sample. This "deactivates" the acidic sites.

  • Use a Different Stationary Phase:

    • Neutral Alumina: Alumina is a robust alternative that lacks the acidic silanol groups of silica.

    • Reversed-Phase (C18): For highly polar pyrazoles, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase can be highly effective.

Troubleshooting Workflow for Chromatography Issues

Caption: A logical workflow for troubleshooting common column chromatography problems.

Section 2: Troubleshooting Crystallization

Crystallization is the most effective method for achieving high purity but can be elusive.

Q3: My pyrazole derivative has purified as an oil or amorphous solid and refuses to crystallize. What steps can I take?

Causality: Crystallization requires the slow formation of an ordered crystal lattice. This process can be inhibited by residual solvent, persistent impurities that disrupt lattice formation, or the inherent physical properties of the molecule itself.

Solution Pathway:

  • Ensure High Purity: Crystallization is a purification technique, but it works best on material that is already >90% pure. If your material is crude, first perform column chromatography.

  • Systematic Solvent Screening: The choice of solvent is critical. An ideal solvent should dissolve the compound when hot but not when cold.

    • Recommended Solvents: Start with solvents like ethanol, methanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.[4]

  • Induce Nucleation: If a supersaturated solution fails to produce crystals, nucleation must be induced.

    • Seed Crystals: Add a tiny crystal from a previous batch (if available).[5]

    • Scratching: Scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic glass fragments provide a surface for crystal growth.[5]

    • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a "good" solvent until turbidity persists.[5] For example, slowly add water to an ethanol solution or hexane to an ethyl acetate solution.[4]

Q4: I am trying to remove a stubborn, structurally similar impurity. Can I use crystallization?

Causality: Isomeric impurities or byproducts from side reactions often have similar solubility profiles to the desired product, making separation by standard crystallization difficult.

Solution Pathway: Acid Addition Salt Formation

This powerful technique alters the solubility properties of your basic pyrazole, leaving neutral or less basic impurities behind in the solvent.[6]

Step-by-Step Protocol: Purification via Oxalate Salt Formation

  • Dissolution: Dissolve the impure pyrazole derivative in a suitable organic solvent (e.g., isopropanol, acetone, or ethanol).

  • Acid Addition: Prepare a saturated solution of oxalic acid in the same solvent. Add this solution dropwise to the pyrazole solution while stirring.[6]

  • Crystallization: The pyrazole-oxalate salt, now a different chemical entity with much lower solubility, will often precipitate or crystallize out of the solution. This can be aided by cooling the mixture in an ice bath.[5]

  • Isolation: Collect the salt crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining dissolved impurities.[5]

  • Liberation of Free Base (Self-Validation): To recover the pure pyrazole, suspend the salt in water and add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the pH is >9. The pure pyrazole will precipitate or can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). This step validates the process, as only the basic pyrazole that formed the salt will be recovered.

Section 3: General FAQs

Q5: What are the most common impurities I should expect in my pyrazole synthesis?

Causality: Impurities depend heavily on the synthetic route. The classic Knorr pyrazole synthesis (condensation of a 1,3-dicarbonyl with hydrazine) is a prime example.[7]

Common Impurities and Their Origin:

Impurity TypeOriginMitigation Strategy
Regioisomers Use of unsymmetrical 1,3-dicarbonyls can lead to two different pyrazole products.Use highly regioselective synthetic methods.[8] Separation often requires careful chromatography.
Unreacted Hydrazine Excess reagent used to drive the reaction to completion.Hydrazine is highly polar and water-soluble; can be removed with an aqueous wash during workup.
Incompletely Cyclized Intermediates Hydrazone or enamine intermediates that failed to cyclize.Ensure sufficient reaction time and temperature. Can often be removed by chromatography.
Palladium/Copper Residues If using cross-coupling reactions for functionalization.[8]Wash the organic layer with an aqueous solution of a chelating agent like sodium thiosulfate or filter the crude product through a pad of Celite®.[9]
Q6: How do I definitively confirm the purity of my final product?

Causality: A single analytical technique is often insufficient. A combination of methods provides orthogonal validation of purity.

Recommended Analytical Workflow:

  • Thin Layer Chromatography (TLC): An essential first pass. A pure compound should show a single spot in multiple solvent systems.[10]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for structural confirmation and purity assessment. The absence of signals from starting materials or byproducts is a strong indicator of purity.[11]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A pure compound will show a single peak. Reversed-phase HPLC is commonly used for pyrazole derivatives.[12][13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. LC-MS combines the separation power of HPLC with the identification power of MS.

G

Sources

Technical Support Center: Formulation Strategies for [4-(4-Bromopyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for enhancing the aqueous solubility of [4-(4-Bromopyrazol-1-yl)phenyl]methanol for biological assays. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving and maintaining the desired concentrations of this compound in aqueous-based experimental systems. Due to the hydrophobic nature imparted by its aromatic and heterocyclic ring structures, [4-4-Bromopyrazol-1-yl)phenyl]methanol is predicted to have low aqueous solubility, a common hurdle for many promising therapeutic candidates. This guide provides a structured approach to systematically address and overcome these solubility challenges, ensuring reliable and reproducible experimental outcomes.

Part 1: Understanding the Challenge & Initial Assessment

Predicted Physicochemical Properties
The Common Problem: Precipitation from DMSO Stocks

A frequent issue reported by researchers is the precipitation of hydrophobic compounds when a concentrated Dimethyl Sulfoxide (DMSO) stock solution is diluted into an aqueous buffer or cell culture medium.[3][4] This occurs because DMSO is a strong organic solvent that can dissolve compounds at high concentrations; however, upon significant dilution in water, the solvent properties of the mixture change dramatically, causing the compound to crash out of the solution.[5] This guide will provide several strategies to mitigate this "solvent-shift" precipitation.

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture media. What is happening and how can I fix it?

A1: This is a classic sign of poor aqueous solubility.[4] When your DMSO stock is added to the media, the final DMSO concentration drops significantly (typically to <0.5%), and the aqueous environment can no longer keep your hydrophobic compound dissolved.[5]

Here are immediate troubleshooting steps:

  • Optimize Final DMSO Concentration: While aiming for the lowest possible DMSO concentration to minimize cytotoxicity (ideally ≤0.1%), you might need to test if a slightly higher, yet tolerable, concentration (e.g., up to 0.5%) improves solubility. Always run a vehicle control with the equivalent final DMSO concentration.[6]

  • Stepwise Dilution: Avoid adding your concentrated DMSO stock directly into the final volume of media. First, perform an intermediate dilution in a smaller volume of media (preferably containing serum, as proteins can aid solubility) or a buffer. Then, add this intermediate dilution to your final culture volume.[4]

  • Enhance Mixing: Add the compound stock dropwise to the media while gently vortexing or swirling. This rapid dispersion helps prevent localized high concentrations that are prone to precipitation.[4]

  • Gentle Warming: Pre-warming the media to 37°C can sometimes help improve the solubility of your compound.[3]

Q2: What is the best initial approach to improve the solubility of my compound for an in vitro assay?

A2: A systematic screening of pharmaceutically acceptable co-solvents and excipients is the most effective initial approach.[7] This involves testing the solubility of your compound in various solvent systems. The primary goal is to find a formulation that is compatible with your specific assay (e.g., low cytotoxicity for cell-based assays). A co-solvent-based approach is often the simplest starting point.[8][9]

Q3: Are there alternatives to using DMSO as the primary solvent for my stock solution?

A3: Yes. While DMSO is a powerful and widely used solvent, other options include ethanol, N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc).[10] However, the choice of solvent should be guided by the compound's specific solubility and the tolerance of the biological system to that solvent. For many applications, creating a formulation with a solubilizing excipient in an aqueous base is preferable to relying solely on a high concentration of an organic solvent.

Q4: How do I choose between using a co-solvent, a surfactant, or a cyclodextrin?

A4: The choice depends on the specific requirements of your assay and the properties of your compound.

  • Co-solvents (e.g., PEG 400, Propylene Glycol) are effective for moderately hydrophobic compounds and are often used in oral and parenteral formulations.[9][11] They work by reducing the polarity of the aqueous solvent.[11]

  • Surfactants (e.g., Polysorbate 80, Cremophor EL) are useful for highly insoluble compounds. They form micelles that encapsulate the hydrophobic drug molecules.[12] However, they can be more prone to causing cell toxicity and may interfere with certain assays.[13]

  • Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[14][] They are generally considered to have a good safety profile and are a preferred choice for many applications, including injectables.[][16]

Part 3: Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound precipitates over time in the incubator. Kinetic vs. Thermodynamic SolubilityThe initial dissolved state was a supersaturated, kinetically soluble form which is unstable.[17] Consider using a formulation that provides better thermodynamic stability, such as a cyclodextrin inclusion complex.[18]
Inconsistent results between experiments. Incomplete Solubilization or PrecipitationEnsure the stock solution is fully dissolved before each use (gentle warming or sonication may help). Visually inspect for any precipitation in the final assay medium before application. Prepare fresh dilutions for each experiment.
High background signal or assay interference. Excipient InterferenceThe chosen solubilizing agent (e.g., surfactant) may be interfering with your assay's detection method. Run a vehicle-only control (media + excipient, no compound) to check for interference. If interference is observed, screen for alternative excipients.
Observed cytotoxicity in vehicle control. Excipient ToxicityThe concentration of your co-solvent or surfactant may be too high for your cell line.[13] Determine the maximum tolerable concentration of the excipient in a separate dose-response experiment. Aim to use the lowest effective concentration of the excipient.

Part 4: Experimental Protocols & Workflows

Workflow for Selecting a Solubilization Strategy

This diagram outlines the decision-making process for addressing the solubility of this compound.

Solubility_Workflow A Start: Poorly Soluble Compound (this compound) B Prepare 10-20 mM Stock in 100% DMSO A->B C Test Dilution in Assay Medium (Target Concentration) B->C D Precipitation Observed? C->D E No Precipitation: Proceed with Assay (Maintain Final DMSO <0.5%) D->E No F Yes: Proceed to Solubility Enhancement D->F Yes G Strategy 1: Co-Solvent Screening (e.g., PEG 400, Propylene Glycol) F->G H Strategy 2: Cyclodextrin Screening (e.g., HP-β-CD, SBE-β-CD) F->H I Strategy 3: Surfactant Screening (e.g., Polysorbate 80) F->I J Evaluate Solubility & Assay Compatibility (Toxicity, Interference) G->J H->J I->J K Select Optimal Formulation J->K L Proceed with Assay using Formulated Compound & Vehicle Control K->L

Caption: Decision workflow for solubility enhancement.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol details the standard procedure for preparing a high-concentration stock solution in an organic solvent like DMSO.[19][20]

  • Determine Molecular Weight: The molecular weight of this compound needs to be calculated from its chemical formula (C11H10BrN2O). A similar compound, (4-bromophenyl)-(1-methylpyrazol-4-yl)methanol, has a molecular weight of 267.12 g/mol .[21] Use the correct molecular weight for your specific compound.

  • Calculation: To make a 10 mM stock solution in 1 mL:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * MW ( g/mol ) * 1000

  • Procedure:

    • Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube or glass vial.

    • Add the required volume of high-purity, anhydrous DMSO (or other suitable organic solvent).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Aqueous Solubility Screening with Co-solvents

This protocol allows for the rapid assessment of various co-solvents to improve the solubility of your compound.[7]

  • Materials:

    • This compound powder.

    • Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol.

    • Aqueous buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Prepare a series of aqueous/co-solvent mixtures (e.g., 10%, 20%, 50% v/v of co-solvent in buffer).

    • Add an excess amount of the compound powder to a fixed volume (e.g., 1 mL) of each co-solvent mixture in separate vials. Ensure enough solid is added so that some remains undissolved.

    • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.[17]

    • After equilibration, centrifuge the samples to pellet the excess solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • The mixture that provides the highest solubility while being compatible with your assay is selected.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are a powerful tool for enhancing the solubility of hydrophobic compounds by forming inclusion complexes.[14][22]

  • Materials:

    • This compound powder.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Aqueous buffer (e.g., PBS, pH 7.4).

  • Procedure (Kneading Method): [23]

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 5%, 10%, 20% w/v) in your desired buffer.

    • Weigh out a specific amount of your compound.

    • Place the compound in a mortar and add a small amount of the HP-β-CD solution to form a paste.

    • Knead the paste thoroughly for 30-60 minutes.

    • Gradually add the remaining HP-β-CD solution while continuing to knead.

    • Transfer the resulting suspension to a vial and sonicate for 30 minutes.

    • Equilibrate the solution by shaking for 24-48 hours at a controlled temperature.

    • Centrifuge and filter the supernatant as described in Protocol 2.

    • Quantify the dissolved compound to determine the solubility enhancement.

Recommended Dilution Workflow for Cell-Based Assays

This diagram illustrates a best-practice method for diluting a DMSO stock into aqueous media to minimize precipitation.

Dilution_Workflow cluster_0 Stock Preparation cluster_1 Intermediate Dilution (Serial) cluster_2 Final Dilution in Assay Plate A 1. Prepare 10 mM Stock in 100% DMSO B 2. Create Serial Dilutions in 100% DMSO (e.g., 1 mM, 100 µM, 10 µM) A->B D 4. Add small volume (e.g., 1 µL) of DMSO serial dilution to medium (e.g., 1 µL into 199 µL for 1:200 dilution) B->D C 3. Add Assay Medium to Wells E 5. Mix immediately and thoroughly (pipetting or plate shaker) D->E

Caption: Workflow for diluting DMSO stocks into assay plates.

Part 5: Data Summary Table

The following table summarizes common excipients used for solubility enhancement. Researchers should perform their own screening to determine the optimal formulation for this compound.

Excipient Class Examples Mechanism of Action Typical Concentration Range (in vitro) Advantages Potential Disadvantages
Co-solvents PEG 400, Propylene Glycol, EthanolReduces solvent polarity.[8]1-10% v/vSimple to prepare; well-characterized.[9]Can cause cytotoxicity at higher concentrations; may alter protein conformation.
Cyclodextrins HP-β-CD, SBE-β-CDForms inclusion complexes with hydrophobic molecules.[14][24]1-20% w/vLow toxicity; high solubilization capacity for suitable molecules.[]Can be expensive; may not be effective for all molecular shapes.
Surfactants (Non-ionic) Polysorbate 80 (Tween® 80), Polysorbate 20Forms micelles to encapsulate the drug.[12]0.01-1% v/vHigh solubilizing power for very insoluble compounds.[8]Potential for cell membrane disruption and cytotoxicity; can interfere with assays.[13]

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Solubility enhancement and application of cyclodextrins in local drug delivery. SpringerLink. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Soluble Drugs. SciSpace. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Preparing Solutions. Chemistry LibreTexts. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available at: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link]

  • Solubilizer Excipients. Protheragen. Available at: [Link]

  • Lab Skills: Preparing Stock Solutions. YouTube. Available at: [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Particle Sciences. Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity. ResearchGate. Available at: [Link]

  • (4-Bromophenyl)-(1-methylpyrazol-4-yl)methanol. PubChem. Available at: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Solution-making strategies & practical advice. YouTube. Available at: [Link]

  • In Vitro Solubility Assays in Drug Discovery. ResearchGate. Available at: [Link]

  • 4-Bromobenzyl alcohol. PubChem. Available at: [Link]

  • (1-methyl-1H-pyrazol-4-yl)methanol. PubChem. Available at: [Link]

  • 1-(4-bromopyrazol-1-yl)ethanol. PubChem. Available at: [Link]

Sources

Refinement of analytical methods for [4-(4-Bromopyrazol-1-yl)phenyl]methanol characterization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical characterization of [4-(4-Bromopyrazol-1-yl)phenyl]methanol. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice. Our focus is on the practical application and causal reasoning behind analytical method refinement, ensuring both scientific integrity and experimental success.

Central Analytical Workflow

The comprehensive characterization of a pharmaceutical intermediate like this compound requires a multi-technique approach to confirm its identity, purity, and stability. Each technique provides a unique piece of the puzzle, and their collective data builds a complete analytical profile.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Detailed Analysis & Troubleshooting Synthesis Synthesized Compound This compound Purity Purity & Impurity Profile (HPLC/UPLC) Synthesis->Purity Assess Purity Identity Structural Identity (NMR, MS) Synthesis->Identity Confirm Structure Physicochemical Physicochemical Properties (DSC, TGA) Synthesis->Physicochemical Solid-State Properties Purity->Identity Isolate Impurities for ID HPLC HPLC Method Troubleshooting Purity->HPLC GC GC Method (Volatility/Stability) Purity->GC Alternative Method Identity->Purity Confirm Impurity Structures NMR NMR Spectral Interpretation Identity->NMR MS MS Fragmentation & Isotope Pattern Identity->MS Thermal Thermal Stability & Polymorphism Physicochemical->Thermal Report Comprehensive Certificate of Analysis (CoA) HPLC->Report GC->Report NMR->Report MS->Report Thermal->Report

Caption: General analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC): Purity and Impurity Profiling

HPLC is the primary technique for assessing the purity of this compound due to its non-volatile nature and strong UV absorbance from the aromatic rings. A reversed-phase method is typically the most effective approach.

Troubleshooting Guide & FAQs

Question: My primary analyte peak is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing for this compound is most often caused by secondary interactions between the basic nitrogen atoms on the pyrazole ring and acidic, unreacted silanol groups on the silica-based column packing.[1] This interaction slows down a portion of the analyte molecules, causing them to elute later and creating a "tail."

  • Causality: At a neutral pH, silanol groups (-Si-OH) on the column can be deprotonated (-Si-O⁻), creating a negative charge that interacts electrostatically with the protonated basic nitrogens of your molecule.

  • Solutions:

    • Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to bring the pH to ~2.5-3.0. This protonates the silanol groups, neutralizing their negative charge and minimizing the secondary interaction.[1]

    • Use a High-Purity, End-Capped Column: Modern columns (e.g., USP L1 packing) are manufactured with high-purity silica and are "end-capped" to minimize the number of accessible silanol groups. Ensure your column is suitable for analyzing basic compounds.

    • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) can mask the active silanol sites, but this can suppress MS signal if using LC-MS and is a less common approach with modern columns.

Question: I am seeing ghost peaks in my gradient elution. Where are they coming from?

Answer: Ghost peaks in a gradient run are typically impurities that are present in your mobile phase or system and elute as the organic solvent concentration increases.[1] They are often broad and appear at consistent times in blank runs.

  • Causality: When you run a gradient from low to high organic solvent concentration, compounds that are strongly retained on the column from previous injections or from the mobile phase itself can be eluted.

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject your mobile phase 'A' (aqueous) as a sample and run the full gradient. If you see the peaks, the contamination is in your mobile phase or system, not your sample.

    • Identify the Source:

      • Mobile Phase: Use only high-purity HPLC-grade solvents and freshly prepared aqueous phases.[2] Contaminated water is a very common source.

      • System Contamination: Flush the entire system, including the injector and sample loop, with a strong solvent like isopropanol.

    • Equilibrate Properly: Ensure the column is fully equilibrated at the initial gradient conditions before each injection. A common rule is to flush with 10-15 column volumes of the starting mobile phase.

Question: My retention time is shifting between injections. How do I stabilize my method?

Answer: Retention time instability is a sign that your chromatographic conditions are not consistent. The most common culprits are the mobile phase composition, column temperature, and pump flow rate.[3]

  • Causality: Retention in reversed-phase HPLC is highly sensitive to the mobile phase's organic content, pH, and temperature, which affects analyte-stationary phase interaction kinetics.

  • Stabilization Protocol:

    • Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently each time. If using buffers, ensure they are fully dissolved and the pH is correctly adjusted. Premixing solvents can be more reliable than online mixing, especially for older systems.[3]

    • Use a Column Oven: Column temperature has a significant impact on retention. A thermostatted column oven is essential for reproducible chromatography. A common starting temperature is 30-40 °C.[3]

    • Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to pressure fluctuations and inconsistent flow rates. Use an online degasser or sparge your mobile phase with helium.[4]

    • Check for Leaks: Inspect all fittings for any signs of leakage, which can cause pressure drops and flow rate instability.[4]

Recommended HPLC Starting Conditions
ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmGood starting point for aromatic, moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol interactions.[1]
Mobile Phase B AcetonitrileGood UV transparency and elution strength.
Gradient 5% B to 95% B over 15 minA general screening gradient to elute a wide range of impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.[3]
Detection UV at 254 nmThe aromatic structure provides strong absorbance at this wavelength.
Injection Vol. 5 µLA small volume minimizes potential column overload.[5]

Gas Chromatography (GC): Volatility and Thermal Stability Assessment

GC is a secondary technique for this molecule, primarily used if volatile impurities are suspected or if an orthogonal purity method is required. The molecule's hydroxyl group and relatively high molecular weight can pose challenges.

Troubleshooting Guide & FAQs

Question: My peak is very broad and tailing, or I don't see a peak at all. Why?

Answer: This is likely due to the low volatility and polar nature of the -CH₂OH (alcohol) group, which can interact strongly with active sites in the GC inlet and column. The compound may also be thermally degrading in the hot injector.[6]

  • Causality: The polar hydroxyl group can form hydrogen bonds with active sites (silanols) in the inlet liner or on the column surface, leading to poor peak shape. At high temperatures (typically >250 °C), the molecule may decompose before it can be analyzed.

  • Solutions:

    • Derivatization: This is the most robust solution. Convert the polar -OH group into a non-polar, more volatile silyl ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This blocks the active site interaction and increases volatility.

    • Use an Ultra-Inert System: If derivatization is not possible, you must use a highly inert flow path. This includes using a deactivated inlet liner (often with glass wool to aid vaporization) and a highly inert GC column.[7]

    • Lower Inlet Temperature: Start with a lower inlet temperature (e.g., 200-220 °C) to minimize on-injector degradation and gradually increase it to find the optimal balance between vaporization and stability.

GC_Troubleshooting Start GC Analysis: Poor Peak Shape (Tailing, Broad, or No Peak) Check1 Is the compound sufficiently volatile and thermally stable? Start->Check1 Action1 Perform Derivatization (e.g., Silylation with BSTFA) Check1->Action1 No Check2 Is the GC flow path inert? Check1->Check2 Yes Success Improved Peak Shape and Reproducible Analysis Action1->Success Action2 Use deactivated liner (e.g., with glass wool) Check2->Action2 No Check3 Is the inlet temperature too high? Check2->Check3 Yes Action3 Use a highly inert column (e.g., Wax or low-bleed 5% Phenyl) Action2->Action3 Action3->Check3 Action4 Optimize (lower) inlet temperature Start at 200°C and increase incrementally Check3->Action4 Yes Check3->Success No Action4->Success

Caption: Decision tree for troubleshooting poor GC peak shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

NMR is the definitive technique for unambiguous structure confirmation. Both ¹H and ¹³C NMR are essential.

FAQs

Question: What are the expected chemical shifts and splitting patterns in ¹H NMR?

Answer: The structure has several distinct regions. The use of ¹H and ¹³C NMR is a standard method for the characterization of pyrazole derivatives.[8][9]

  • Aromatic Protons (Phenyl & Pyrazole): Expect complex signals between 7.0 and 8.5 ppm. The protons on the phenyl ring will likely appear as two doublets (an AA'BB' system) due to para-substitution. The two protons on the pyrazole ring will appear as singlets (or very narrow doublets if long-range coupling is resolved).

  • Methanol Group (-CH₂OH): The methylene (-CH₂-) protons will likely be a singlet or a doublet (if coupled to the -OH proton) around 4.5-4.7 ppm. The hydroxyl (-OH) proton will be a broad singlet, and its chemical shift is highly dependent on concentration and solvent (typically 5.0-5.5 ppm in DMSO-d₆).

  • Solvent Choice: DMSO-d₆ is highly recommended as it will solubilize the compound well and allow for the observation of the exchangeable -OH proton.

Expected Chemical Shifts Table
ProtonsExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key Features
Pyrazole CH (C3)~8.4~140Singlet
Pyrazole CH (C5)~7.8~130Singlet
Phenyl H (ortho to pyrazole)~7.9~138Doublet
Phenyl H (ortho to CH₂OH)~7.5~128Doublet
-C H₂OHN/A~63
-CH ₂OH~4.6N/ASinglet or Doublet
-CH₂OH ~5.3 (in DMSO-d₆)N/ABroad, exchangeable singlet
Pyrazole C -BrN/A~95Carbon directly attached to Bromine

Mass Spectrometry (MS): Molecular Weight and Identity Verification

MS confirms the molecular weight and provides structural information through fragmentation. The presence of a bromine atom is a key diagnostic feature.

Troubleshooting Guide & FAQs

Question: Why do I see two molecular ion peaks of nearly equal height separated by 2 m/z units?

Answer: This is the characteristic isotopic signature of a compound containing one bromine atom and is definitive proof of its presence.[10][11]

  • Causality: Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance (50.7% and 49.3%, respectively).[11] Therefore, your sample is a nearly 1:1 mixture of molecules containing ⁷⁹Br and molecules containing ⁸¹Br. The mass spectrometer resolves these two species, resulting in two peaks:

    • M peak: Corresponds to the molecule with the ⁷⁹Br isotope.

    • M+2 peak: Corresponds to the molecule with the ⁸¹Br isotope.

  • Verification: The presence of this 1:1 doublet at the molecular ion and in any bromine-containing fragment peaks is a powerful tool for identifying your compound and its metabolites or degradants.[12]

Bromine_Isotope_Pattern cluster_spec Compound [C₁₀H₉BrN₂O] Isotope1 Contains ⁷⁹Br Abundance: ~50.7% Compound->Isotope1 Isotope2 Contains ⁸¹Br Abundance: ~49.3% Compound->Isotope2 MS Mass Spectrometer Isotope1->MS Isotope2->MS Spectrum Resulting Mass Spectrum MS->Spectrum a Peak at M b Peak at M+2 c Relative Intensity ~1:1

Caption: Origin of the M/M+2 isotopic pattern for bromine.

Question: What ionization technique should I use, ESI or EI?

Answer: The choice depends on your analytical goal.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique, ideal for LC-MS. It will primarily generate the protonated molecular ion [M+H]⁺. You will clearly see the isotopic doublet for the intact molecule, making it excellent for molecular weight confirmation. Fragmentation is minimal unless induced (MS/MS).

  • Electron Ionization (EI): This is a "hard" ionization technique used in GC-MS. It imparts significant energy, leading to extensive and reproducible fragmentation.[13] This is useful for structural elucidation as the fragmentation pattern can act as a fingerprint, but the molecular ion may be weak or absent.

Thermal Analysis (DSC/TGA): Solid-State Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for characterizing the physicochemical properties of the solid material, which is vital for pharmaceutical development.[14]

FAQs

Question: What information can I get from a DSC analysis?

Answer: DSC measures heat flow into or out of a sample as a function of temperature. For this compound, it is used to:

  • Determine Melting Point: A sharp endotherm (heat absorption) indicates the melting point, which is a key indicator of purity. Broad melting peaks can suggest the presence of impurities.

  • Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will have different melting points and thermal behaviors. Running DSC is a primary screening tool for polymorphism.

  • Assess Purity: The sharpness of the melting endotherm can be used to estimate purity.

Question: What is the purpose of TGA for this compound?

Answer: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated.[15][16] It is used to:

  • Assess Thermal Stability: TGA identifies the temperature at which the compound begins to decompose (indicated by a significant mass loss). This is critical for determining handling and storage conditions.

  • Quantify Residual Solvents/Water: A mass loss at temperatures below the boiling point of the compound (but above the boiling point of the solvent) can indicate the presence of residual solvents or water from the synthesis and purification process.[14][17] This can be confirmed by coupling the TGA to a mass spectrometer (TGA-MS).

Typical Thermal Analysis Data Interpretation
TechniqueObservationInterpretation
DSC Sharp endotherm at 150-160 °CLikely the melting point of a crystalline solid.
DSC Broad endotherm over a 10 °C rangeSuggests the presence of impurities or an amorphous component.
TGA ~1% mass loss at ~100 °CIndicates the presence of residual water.
TGA No significant mass loss until >250 °CThe compound is thermally stable up to this temperature.
TGA Sharp mass loss starting at 260 °COnset of thermal decomposition.

References

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.
  • H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate.
  • Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts.
  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). AZoM.com.
  • Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH Analyzing & Testing.
  • Advanced Guide to HPLC Troubleshooting. (2025). PharmaCores.
  • HPLC Troubleshooting Guide. ACE HPLC Columns.
  • Thermal Analysis: A Useful Tool in Preformulation Study. (2013). PharmaTutor.
  • Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • TGA Analysis in Pharmaceuticals. (2025). ResolveMass Laboratories Inc.
  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025). AZoM.com.
  • Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB.
  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry. (2019). YouTube.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2019). National Center for Biotechnology Information.
  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). CSIR-NIScPR.
  • Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Connect Journals.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. (2016). ResearchGate.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Chemical Society.
  • Small Molecule Drug Characterization and Purity Analysis. Agilent.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office.
  • GC Troubleshooting: 7+ Common Problems and Their Solution. (2025). PharmaGuru.
  • GC Troubleshooting Guide. Restek.
  • Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. (2008). PubMed.
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). MDPI.
  • Survey of Material Science and Characterization Techniques for Small Molecules – Part I. (2021). Particle Sciences.
  • GC Column Troubleshooting Guide. (2025). Phenomenex.
  • Common GC Troubleshooting Questions. (2022). Phenomenex.
  • Characterization and Release Testing of Small Molecule Drug Substance for IND Enabling Studies. (2020). YouTube.
  • Development and Validation of RP-HPLC Method for Simultaneous Estimation of Bromhexine and Erythromycin in Bulk and Pharmaceutic. (2016). Innovative Publication.
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019). PubMed.
  • Analytical strategies for identifying drug metabolites. (2007). PubMed.
  • (4-Bromophenyl)(phenyl)methanol. BLD Pharm.
  • This compound. Sigma-Aldrich.
  • Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. (2024). Pharmacia.

Sources

Addressing regioselectivity issues in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. As a Senior Application Scientist, I've compiled this resource based on established literature and extensive field experience to help you troubleshoot common issues and optimize your reaction outcomes.

Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis

The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. However, its synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is often plagued by a lack of regioselectivity. This leads to the formation of isomeric mixtures that are often difficult to separate, resulting in lower yields of the desired product and increased downstream processing costs.

This guide provides a structured approach to diagnosing and solving these regioselectivity problems. We will explore the underlying mechanisms, offer practical, step-by-step protocols, and provide data-driven insights to help you make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of regioselectivity in the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine?

The regioselectivity is primarily governed by a combination of steric and electronic factors, which dictate the initial nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is generally favored for the initial attack by the more nucleophilic nitrogen of the hydrazine (typically the N-1 atom for monosubstituted hydrazines).

  • Steric Hindrance: The less sterically hindered carbonyl group is more accessible for nucleophilic attack. This factor becomes particularly significant when bulky substituents are present on either the dicarbonyl compound or the hydrazine.

  • Reaction Conditions: pH is a critical factor. Acidic conditions can protonate a carbonyl group, enhancing its electrophilicity, while basic conditions can deprotonate the hydrazine, increasing its nucleophilicity. The choice of solvent can also influence the transition states, thereby affecting the regiochemical outcome.

Q2: I am getting a nearly 1:1 mixture of regioisomers. What is the first thing I should try to change?

When faced with poor selectivity, modifying the reaction temperature and solvent are often the most straightforward initial steps.

  • Temperature: Lowering the reaction temperature can often enhance selectivity. This is because the transition states leading to the two different regioisomers will have different activation energies. By reducing the thermal energy of the system, the reaction is more likely to proceed through the lower energy pathway, favoring the formation of one isomer.

  • Solvent: The polarity of the solvent can influence the reaction pathway. For instance, protic solvents can stabilize intermediates through hydrogen bonding, potentially altering the regiochemical preference compared to aprotic solvents. Experimenting with a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol), is a recommended starting point.

Q3: How do I definitively characterize the structure of my pyrazole regioisomers?

Unambiguous structure determination is crucial. While chromatographic separation (TLC, HPLC, column chromatography) can isolate the isomers, spectroscopic methods are required for definitive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are the most powerful tools. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments can reveal long-range correlations between protons and carbons, or through-space proximity of protons, respectively. For example, an NOE between a proton on the N-substituent and a proton at the C-5 position of the pyrazole ring can confirm the regiochemistry.

  • X-ray Crystallography: If one of the isomers can be crystallized, single-crystal X-ray diffraction provides unequivocal proof of its structure. This can then be used to assign the structure of the other isomer based on its comparative spectroscopic data.

Troubleshooting Guide: Common Regioselectivity Problems & Solutions

This section provides a problem-oriented approach to addressing regioselectivity issues. Each problem is followed by a detailed explanation of the underlying cause and a step-by-step experimental protocol to resolve the issue.

Problem 1: Dominant Formation of the Kinetically Favored but Thermodynamically Unstable Isomer

In many cases, the initial cyclization may favor the formation of a less stable isomer due to a lower activation energy barrier (kinetic control). However, given enough time or thermal energy, this may rearrange to the more stable isomer (thermodynamic control).

Root Cause Analysis: The initial site of attack by the hydrazine on the 1,3-dicarbonyl is often the kinetically favored step. If the subsequent cyclization and dehydration are rapid and irreversible under the reaction conditions, the kinetic product will be the major isomer observed.

Solution: Shifting to Thermodynamic Control

The goal is to establish conditions that allow for the equilibration between the two isomeric products, or their intermediates, to favor the formation of the most stable isomer.

**dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} dot Figure 1: Conceptual workflow for shifting reaction control.

Experimental Protocol: Achieving Thermodynamic Control

  • Reactant Stoichiometry: Begin with a 1:1 molar ratio of the unsymmetrical 1,3-dicarbonyl compound and the substituted hydrazine.

  • Solvent Selection: Choose a high-boiling point, polar protic solvent such as ethanol, n-butanol, or acetic acid. Acetic acid can often serve as both the solvent and an acid catalyst.

  • Catalyst: Introduce a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), typically 1-5 mol%. This facilitates the reversible protonation and deprotonation steps, allowing for equilibration.

  • Temperature & Duration: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS over an extended period (e.g., 12-24 hours). The ratio of the two isomers should change over time, eventually reaching a plateau where the thermodynamically more stable isomer predominates.

  • Work-up & Isolation: After cooling, neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent. Purify using column chromatography.

Data Comparison: Effect of Reaction Conditions

ConditionSolventTemperatureTime (h)Isomer Ratio (A:B)Predominant Control
Standard EthanolReflux460:40Mixed
Kinetic-Favoring Dichloromethane0 °C285:15Kinetic
Thermodynamic Acetic AcidReflux2410:90Thermodynamic

Isomer A is the kinetically favored product, and Isomer B is the thermodynamically favored product.

Problem 2: Steric Hindrance Directing the Reaction to the Undesired Regioisomer

When a bulky substituent is present on either the 1,3-dicarbonyl or the hydrazine, it can sterically block one of the carbonyl groups, leading to the preferential formation of a single, but potentially undesired, regioisomer.

Root Cause Analysis: The transition state energy for the attack on the more sterically hindered carbonyl is significantly higher, making this pathway less favorable. This is a common issue when trying to synthesize highly substituted pyrazoles.

Solution: Leveraging Metal Catalysis or Activating Groups

The use of specific catalysts or the temporary introduction of activating/blocking groups can overcome steric hindrance or redirect the initial point of attack.

**dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} dot Figure 2: Strategy to overcome steric hindrance.

Experimental Protocol: Triflate-Mediated Regioselective Synthesis

This protocol is based on the principle of converting one carbonyl group into a more reactive enol triflate, which then dictates the regioselectivity of the subsequent cyclization.

  • Dicarbonyl Pre-treatment: Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in a dry, aprotic solvent like dichloromethane or THF under an inert atmosphere (N₂ or Ar).

  • Base Addition: Cool the solution to -78 °C (dry ice/acetone bath) and add a non-nucleophilic base, such as triethylamine (1.1 eq) or 2,6-lutidine (1.1 eq).

  • Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq) dropwise. The less hindered enolate will typically form and be trapped, but in some cases, regioselectivity can be achieved at this step.

  • Hydrazine Addition: After stirring for 30-60 minutes, add the substituted hydrazine (1.2 eq) to the reaction mixture, still at -78 °C.

  • Warm to Room Temperature: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Quenching and Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry over Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Knorr, L. Synthese von Pyrazol-Derivaten. Berichte der deutschen chemischen Gesellschaft, 1883 , 16(2), 2597-2599. [Link]

  • Aggarwal, V. K., & de Vicente, J. A general and regioselective synthesis of pyrazoles. Chemical Communications, 2002 , (6), 648-649. [Link]

Minimizing side-product formation in the synthesis of [4-(4-Bromopyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of [4-(4-Bromopyrazol-1-yl)phenyl]methanol

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and optimized protocols to help researchers minimize side-product formation and achieve high purity and yield. The synthesis of N-arylpyrazoles is a cornerstone in medicinal chemistry, but it is often accompanied by challenges related to regioselectivity and functional group compatibility.[1][2] This guide is structured as a series of frequently encountered issues to directly address the practical problems faced during this synthesis.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is low, and the TLC shows significant unreacted 4-bromopyrazole and (4-aminophenyl)methanol. What is causing the incomplete conversion?

Plausible Causes & Solutions:

This issue typically points to problems with catalyst activity, reaction conditions, or the choice of coupling partners. The synthesis, an N-arylation reaction, can be approached via methods like the Ullmann condensation or the Buchwald-Hartwig amination.[3][4] Both have specific requirements for optimal performance.

  • Catalyst Deactivation (Ullmann-type Reaction): If you are using a copper-catalyzed Ullmann reaction (e.g., CuI, Cu₂O), catalyst deactivation is a common problem.

    • Insight: The catalyst's active state can be poisoned by impurities or coordinating side-products. Traditional Ullmann conditions often require harsh temperatures (>200 °C), which can degrade reagents.[4]

    • Solution: Modern protocols utilize soluble copper catalysts with specific ligands (e.g., diamines, acylhydrazines) that stabilize the catalyst and allow for lower reaction temperatures.[4][5] Consider adding a ligand like 1,10-phenanthroline or switching to a more robust catalyst system. Ensure your solvent (e.g., DMF, NMP) is anhydrous and degassed.

  • Ligand Choice (Buchwald-Hartwig Reaction): For palladium-catalyzed Buchwald-Hartwig couplings, the choice of phosphine ligand is critical.[2][3]

    • Insight: The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and influences the catalyst's reactivity and stability. Using a suboptimal ligand can halt the catalytic cycle.

    • Solution: For N-arylation of pyrazoles, bulky, electron-rich phosphine ligands are often preferred. Consider using ligands like Xantphos or tBuBrettPhos, which have demonstrated high efficacy in C-N bond formation with heteroaromatics.[2][6]

  • Base Selection: The choice and strength of the base are paramount.

    • Insight: The base deprotonates the pyrazole's N-H group to form the active nucleophile. An insufficiently strong base will result in a low concentration of the pyrazole anion, leading to a slow or incomplete reaction.

    • Solution: Strong, non-nucleophilic bases are generally required. Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) or sodium tert-butoxide (NaOtBu) for N-arylation of azoles due to the increased solubility of the cesium pyrazolide salt.[7]

Question 2: I've isolated my product, but NMR analysis shows it's a mixture of two isomers. How can I improve the regioselectivity?

Plausible Cause & Solution:

This is a classic challenge in the chemistry of unsymmetrical pyrazoles. Although 4-bromopyrazole itself is symmetrical, substitution at one nitrogen can electronically influence the other, or reaction conditions can favor one site. The primary issue is preventing undesired arylation at the C5 position of the pyrazole ring.[8]

  • Insight: Direct C-H arylation at the C5 position of an N-substituted pyrazole can occur as a side reaction, especially under palladium catalysis designed for C-H activation.[8][9] This leads to a di-arylated or regioisomeric product where the phenylmethanol group is attached to C5 instead of N1.

  • Solution: The key is to use conditions that strongly favor N-arylation over C-H arylation.

    • Catalyst System: Copper-catalyzed Ullmann reactions are generally more reliable for N-arylation of pyrazoles and less prone to C-H activation side reactions compared to some palladium systems.[1][5]

    • Steric Hindrance: Employing a bulkier ligand in a palladium-catalyzed system can sterically hinder the approach to the C5-H bond, thus favoring N-arylation.[6]

    • Reaction Temperature: Lowering the reaction temperature can often increase selectivity, as the activation energy for C-H functionalization is typically higher than for N-arylation.

Question 3: My mass spectrometry results show a peak corresponding to the desired product minus bromine. How can I prevent this debromination?

Plausible Cause & Solution:

Debromination is a common side reaction in cross-coupling chemistry, particularly with palladium catalysts.

  • Insight: This side reaction can occur via two main pathways: hydrodebromination, where a hydrogen atom replaces the bromine, or reductive debromination. This is often promoted by excess base, prolonged reaction times, or high temperatures.

  • Solutions:

    • Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid over-exposure to the catalytic conditions.

    • Reduce Temperature: Running the reaction at the lowest effective temperature can significantly reduce the rate of debromination.

    • Choice of Base: Using a slightly weaker base, if tolerated by the reaction, or ensuring precise stoichiometry can help. For example, using 2.0 equivalents of K₂CO₃ instead of 3.0 equivalents might be beneficial.

    • Hydrogen Scavengers: In some cases, adding a mild oxidant or a hydrogen scavenger can suppress hydrodebromination, but this requires careful optimization to avoid interfering with the main reaction.

Question 4: Should I protect the benzylic alcohol group before the coupling reaction? My yields are inconsistent, and I suspect it's interfering.

Plausible Cause & Solution:

Yes, protecting the hydroxyl group is highly recommended. The free hydroxyl group can interfere with the reaction in several ways.

  • Insight:

    • Acidity: The alcohol proton is acidic and can react with the strong base needed for the reaction, effectively consuming the base and hindering the deprotonation of the pyrazole.

    • Coordination: The oxygen atom can coordinate to the metal catalyst (Pd or Cu), altering its electronic properties and potentially inhibiting catalytic activity.

    • Side Reactions: Under harsh conditions, the alcohol could be oxidized or undergo other side reactions.

  • Solution: Protection Strategy

    • Recommended Protecting Group: A benzyl (Bn) or a silyl ether like tert-butyldimethylsilyl (TBDMS) is an excellent choice.[10][11] The benzyl group is robust under both acidic and basic conditions and is easily removed by hydrogenolysis (H₂, Pd/C), which is orthogonal to the conditions of the C-N coupling.[10][12]

    • Workflow:

      • Protect (4-aminophenyl)methanol with benzyl bromide (BnBr) and a base like NaH.[12]

      • Perform the N-arylation coupling reaction on the protected substrate.

      • Deprotect the benzyl ether using catalytic hydrogenation to yield the final product.

Optimized Experimental Protocol (Two-Step)

This protocol incorporates a protection step to ensure reproducibility and high yield.

Step 1: Protection of (4-aminophenyl)methanol
  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF.

  • Substrate Addition: Dissolve (4-aminophenyl)methanol (1.0 eq) in the THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C.

  • Protection: Add benzyl bromide (BnBr, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product, 4-(((benzyloxy)methyl)aniline), by flash column chromatography on silica gel.

Step 2: Ullmann N-Arylation
  • Setup: In a dry Schlenk tube, combine 4-(((benzyloxy)methyl)aniline) (1.0 eq), 4-bromopyrazole (1.2 eq), copper(I) iodide (CuI, 0.1 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and L-proline (0.2 eq) as a ligand.

  • Solvent: Add anhydrous DMSO or DMF.

  • Reaction: Degas the mixture with nitrogen for 15 minutes. Heat the reaction at 110-120 °C for 18-24 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove copper salts. Wash the organic layer with water (3x) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify the intermediate by flash column chromatography.

Step 3: Deprotection
  • Setup: Dissolve the purified protected product in methanol or ethanol.

  • Catalyst: Add palladium on carbon (10% Pd/C, ~5 mol%).

  • Reaction: Purge the flask with hydrogen gas (using a balloon) and stir vigorously at room temperature for 4-8 hours until the reaction is complete (monitored by TLC).

  • Workup: Filter the reaction mixture through Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate to yield the final product, this compound. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed for final purification.[13]

Data & Visualization

Table 1: Comparison of N-Arylation Conditions
ParameterUllmann CondensationBuchwald-Hartwig AminationRecommended for this Synthesis
Catalyst CuI, Cu₂O, or CuOPd(OAc)₂, Pd₂(dba)₃CuI (more selective, lower cost)
Ligand L-proline, 1,10-phenanthrolineXantphos, tBuBrettPhosL-proline
Base K₂CO₃, Cs₂CO₃ NaOtBu, K₃PO₄, Cs₂CO₃ Cs₂CO₃
Solvent DMF, DMSO, DioxaneToluene, DioxaneDMSO
Temp (°C) 90 - 14080 - 110110-120
Key Advantage Lower risk of C-H activationBroader substrate scope generallyHigh N-selectivity[1]
Key Challenge Often requires higher temperaturesPotential for debromination/C-H activationCatalyst removal

Diagrams

Overall Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Protection cluster_1 Step 2: N-Arylation cluster_2 Step 3: Deprotection SM1 (4-aminophenyl)methanol P1 BnBr, NaH SM1->P1 Protected Protected Intermediate P1->Protected Coupling CuI, Cs2CO3, L-Proline Protected->Coupling SM2 4-Bromopyrazole SM2->Coupling Coupled_P Coupled Product (Protected) Coupling->Coupled_P Deprotect H2, Pd/C Coupled_P->Deprotect Final this compound Deprotect->Final

Caption: Three-step synthesis workflow including protection, N-arylation, and deprotection.

Potential Side-Product Formation Pathways

Side Products Start 4-Bromopyrazole + Ar-NH2 Desired Desired N1-Arylated Product Start->Desired Ullmann or Buchwald-Hartwig Side1 C5-Arylated Isomer Start->Side1 C-H Activation (High Temp, Pd-cat.) Side3 Unreacted Starting Materials Start->Side3 Incomplete Conversion (Catalyst Inactive) Side2 Debrominated Product Desired->Side2 Hydrodebromination (Excess Base/Time)

Caption: Key reaction pathways leading to common impurities during synthesis.

References

  • C4–C5 fused pyrazol-3-amines: when the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullmann and acylation reactions. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • C4-C5 fused Pyrazole-3-Amines: when the degree of unsaturation of the fused ring controls regioselectivity in Ullmann and Acylation reactions. Biblioteca IQS.[Link]

  • Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. ACS Publications.[Link]

  • Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis. ACS Publications.[Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.[Link]

  • Benzyl (Bn) Protective Group. Chem-Station Int. Ed.[Link]

  • Method for purifying pyrazoles.
  • Recent Progress Concerning the N-Arylation of Indoles. PMC - NIH.[Link]

  • Alcohol Protecting Groups. University of Windsor Chemistry.[Link]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry - ACS Publications.[Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.[Link]

  • Appendix 6: Protecting groups. Oxford Learning Link.[Link]

  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Organic Chemistry Frontiers.[Link]

  • Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. PubMed.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.[Link]

  • Ullmann condensation. Wikipedia.[Link]

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Korean Chemical Society.[Link]

  • One Pot Synthesis of N-Arylpyrazoles from Arylhalides. AWS.[Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.[Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate.[Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.[Link]

  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. ResearchGate.[Link]

  • Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. ResearchGate.[Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.[Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.[Link]

  • Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research (IJFMR).[Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.[Link]

Sources

Technical Support Center: Strategies for Improving the Stability of Pyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face. The advice provided is grounded in established scientific principles and practical laboratory experience to help you diagnose and resolve stability problems effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding Pyrazole Stability

Q1: My pyrazole-containing compound is degrading in solution. What are the most common degradation pathways I should be aware of?

A1: Pyrazole-containing compounds, while often chosen for their metabolic stability, can be susceptible to several degradation pathways depending on their specific structure and the experimental conditions.[1] The three primary pathways to consider are:

  • Hydrolysis: This is a significant concern, especially for pyrazole derivatives that contain hydrolyzable functional groups like esters or amides.[2] Degradation can be accelerated in both acidic and basic aqueous solutions. For example, certain pyrazolyl benzoic acid esters have been shown to hydrolyze rapidly at a pH of 8.[2][3]

  • Oxidation: While the pyrazole ring itself is relatively robust against oxidation, substituents on the ring or the molecule as a whole can be susceptible to oxidative degradation.[4][5] This can be triggered by dissolved oxygen, peroxide contaminants in solvents, or other reactive oxygen species. The N-1 and C-4 positions of the pyrazole ring are potential sites for oxidative processes, which can lead to the formation of N-oxides or hydroxylated species.[2][6]

  • Photodegradation: Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy needed to initiate photochemical reactions.[2] The extent of photodegradation depends on the presence of chromophores within the molecule that absorb light at specific wavelengths.

Q2: How do substituents on the pyrazole ring affect its stability?

A2: Substituents play a crucial role in the stability of the pyrazole ring by influencing its electronic properties and steric hindrance.[7]

  • Electronic Effects: The nature of the substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the reactivity and stability of the pyrazole system.[8] Electron-donating groups can increase the electron density of the ring, potentially making it more susceptible to oxidation but can favor intramolecular proton migration.[9] Conversely, electron-withdrawing groups can decrease the ring's basicity.[8]

  • Steric Hindrance: Bulky substituents can physically shield susceptible parts of the molecule from attack by degradants like water or oxygen. For instance, introducing bulky groups near a hydrolyzable ester can sterically hinder the approach of water molecules, thereby slowing down hydrolysis.[3]

  • Tautomeric Equilibrium: Substituents can also influence the tautomeric equilibrium of the pyrazole ring, which can, in turn, affect its stability and reactivity.[9]

Q3: I suspect my compound is degrading, but I'm not sure which pathway is responsible. How can I identify the primary degradation route?

A3: A forced degradation study , also known as stress testing, is the standard and most effective method for identifying the primary degradation pathways of a compound.[2][10] This involves intentionally subjecting your compound to harsh conditions to accelerate degradation and produce detectable levels of degradants. By analyzing the degradation profile under different stress conditions, you can pinpoint the compound's vulnerabilities.[11]

The International Council for Harmonisation (ICH) guidelines provide a framework for forced degradation studies.[10][12] The typical stress conditions are:

  • Acidic Hydrolysis: Treatment with 0.1 M to 1 M hydrochloric acid (HCl) at room or elevated temperatures.

  • Basic Hydrolysis: Treatment with 0.1 M to 1 M sodium hydroxide (NaOH) at room or elevated temperatures.

  • Neutral Hydrolysis: Refluxing in water.

  • Oxidation: Treatment with 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Photolysis: Exposure to a combination of visible and UV light in a photostability chamber.

  • Thermal Stress: Heating the compound in both solid and solution states.

A detailed protocol for conducting a forced degradation study is provided in the Troubleshooting Guides section.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides step-by-step guidance to help you systematically investigate and address the stability issues of your pyrazole-containing compounds.

Guide 1: Investigating Unexpected Compound Loss in Solution

Problem: You observe a decrease in the concentration of your pyrazole compound over time in solution, as measured by techniques like HPLC or NMR.

Initial Assessment Workflow:

G A Unexpected compound loss observed B Review experimental conditions: - Solvent purity - pH of solution - Light exposure - Temperature A->B C Hypothesize primary degradation pathway(s) (Hydrolysis, Oxidation, Photolysis) B->C D Perform targeted stress tests (e.g., pH adjustment, light exclusion) C->D E Analyze samples by HPLC-UV/MS D->E F Identify degradation products E->F G Confirm degradation pathway F->G H Implement stabilization strategy G->H

Caption: Workflow for diagnosing compound instability.

Protocol 1: Forced Degradation Study for Pyrazole Compounds

This protocol outlines the steps for conducting a forced degradation study to identify the degradation pathways of your pyrazole-containing compound.

Materials:

  • Your pyrazole compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC system with UV and/or Mass Spectrometry (MS) detection

  • pH meter

  • Photostability chamber

  • Oven or heating block

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).[12]

  • Set Up Stress Conditions: For each condition, prepare a sample by diluting the stock solution with the respective stressor solution. Also, prepare a control sample diluted with the solvent used for the stock solution.

    Stress ConditionProcedure
    Acidic Hydrolysis Mix your compound solution with 0.1 M HCl. Incubate at 40-60 °C for up to 7 days.[12]
    Basic Hydrolysis Mix your compound solution with 0.1 M NaOH. Incubate at 40-60 °C for up to 7 days.[12]
    Oxidation Mix your compound solution with 3-30% H₂O₂. Keep at room temperature for up to 7 days.[10]
    Photolysis Expose your compound solution to light according to ICH Q1B guidelines (a combination of visible and UV light).[10]
    Thermal Stress Heat your compound in both solid form and in solution at 60 °C for up to 7 days.[10]
  • Sample Analysis: At specified time points (e.g., 0, 24, 48, 96 hours, and 7 days), take an aliquot of each sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples with the control. A significant decrease in the parent compound peak and the appearance of new peaks in a specific stress condition indicate susceptibility to that degradation pathway.

Guide 2: Strategies for Enhancing Stability

Once you have identified the primary degradation pathway, you can implement targeted strategies to improve the stability of your pyrazole-containing compound.

Strategy 1: Structural Modification

If you are in the process of designing or synthesizing analogues, consider the following structural modifications:

  • Replace Labile Functional Groups: If hydrolysis is the issue, consider replacing ester groups with more stable isosteres like amides or alkenes.[3]

  • Introduce Steric Hindrance: Add bulky substituents near reactive sites to physically block degradation. For example, ortho-substituents on a phenyl ester can hinder hydrolysis.[3]

  • Modify Electronic Properties: Introduce electron-withdrawing or -donating groups to modulate the reactivity of the pyrazole ring and its substituents.[8] The choice of substituent will depend on the specific degradation mechanism you are trying to prevent.

Logical Flow for Structural Modification:

G A Degradation pathway identified (e.g., Hydrolysis of ester) B Identify labile functional group A->B C Propose structural modifications: - Replace with stable isostere (e.g., amide) - Add steric bulk nearby B->C D Synthesize modified compound(s) C->D E Re-evaluate stability using forced degradation studies D->E F Optimized, stable compound E->F

Caption: Decision-making for structural modification.

Strategy 2: Formulation and Storage Optimization

For existing compounds, optimizing the formulation and storage conditions is key:

  • pH Adjustment: If your compound is susceptible to acid or base hydrolysis, buffer the solution to a pH where the compound is most stable. This can be determined by performing a pH-rate profile study.

  • Excipient Selection: Certain excipients can enhance stability. For example, antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can be added to formulations to prevent oxidative degradation.

  • Solvent Choice: Ensure that the solvents used are of high purity and free from peroxides, which can initiate oxidation.

  • Inert Atmosphere: For oxygen-sensitive compounds, handle and store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Store photolabile compounds in amber vials or protect them from light by wrapping containers in aluminum foil.[2]

  • Temperature Control: Store compounds at the lowest practical temperature to slow down degradation kinetics. For many compounds, storage at -20 °C or -80 °C is recommended.

Summary of Formulation Strategies:

Degradation PathwayFormulation Strategy
Hydrolysis - Adjust and buffer pH to the point of maximum stability.- Use aprotic solvents where possible.
Oxidation - Add antioxidants (e.g., ascorbic acid, BHT).- Use high-purity, peroxide-free solvents.- Handle and store under an inert atmosphere (N₂ or Ar).
Photodegradation - Store in amber or light-blocking containers.- Minimize exposure to light during experiments.

Section 3: Concluding Remarks

The stability of pyrazole-containing compounds is a multifaceted issue that requires a systematic and informed approach to troubleshoot. By understanding the fundamental degradation pathways and employing targeted experimental strategies, researchers can effectively diagnose and mitigate stability problems. The combination of forced degradation studies, rational structural modification, and careful formulation and storage optimization provides a powerful toolkit for ensuring the integrity and reliability of your experimental results.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). National Institutes of Health. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. [Link]

  • Reactions of pyrrole, imidazole, and pyrazole with ozone: Kinetics and mechanisms. (n.d.). Environmental Science: Water Research & Technology. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.). ResearchGate. [Link]

  • A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. (n.d.). Science Publishing Group. [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (n.d.). National Institutes of Health. [Link]

  • Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). (2022). PubMed. [Link]

  • (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). (n.d.). ResearchGate. [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023). PubMed Central. [Link]

  • Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. (2020). Environmental Science: Water Research & Technology. [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Physical Chemistry Chemical Physics. [Link]

  • Substituted pyrazolyl: Significance and symbolism. (n.d.). Synonyms.com. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Science. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). ResearchGate. [Link]

  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). ResearchGate. [Link]

  • Pyrazole Bridges Ensure Highly Stable and Insensitive Bistetrazoles. (n.d.). ResearchGate. [Link]

  • The Application of the Pyrazole Structure in the Structural Modification of Natural Products. (n.d.). Bentham Science. [Link]

  • Comprehensive Screening Study of Pesticide Degradation via Oxidation and Hydrolysis. (2012). University of Colorado Boulder. [Link]

  • (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (n.d.). ResearchGate. [Link]

  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. (n.d.). PubMed. [Link]

  • Possible degradation pathway. (A) hydrolysis, (B) oxidation and (C) photolysis. (n.d.). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). ResearchGate. [Link]

  • Forced degradation studies. (2016). MedCrave. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]

  • Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. (2018). SciSpace. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Royal Society of Chemistry. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. [Link]

  • Kinetics and degradation pathways of photolytic and photocatalytic oxidation of the anthelmintic drug praziquantel. (n.d.). University of Zagreb. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

Sources

Method refinement for consistent results in biological screening of pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the biological screening of pyrazole-based compound libraries. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for achieving consistent and reliable screening results. Pyrazoles are a cornerstone scaffold in medicinal chemistry, exhibiting a vast range of biological activities.[1][2][3][4] However, their unique physicochemical properties can present challenges in high-throughput screening (HTS). This center provides in-depth, evidence-based solutions to common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns researchers face when working with pyrazole libraries.

Q1: My pyrazole compound shows poor solubility in aqueous assay buffer. What are the primary causes and initial troubleshooting steps?

A1: Poor aqueous solubility is the most frequent challenge encountered with pyrazoles.[5] This often stems from the planar, aromatic nature of the pyrazole ring, which can lead to high crystal lattice energy and hydrophobicity.

  • Causality: Lipophilic substituents on the pyrazole ring decrease aqueous solubility, while strong intermolecular forces like hydrogen bonding in the crystal state make it energetically unfavorable for the compound to dissolve.[6]

  • Initial Steps:

    • Check DMSO Concentration: Ensure the final concentration of Dimethyl Sulfoxide (DMSO), the most common solvent for stock solutions, is kept at a minimum in the final assay volume, typically ≤1% and ideally <0.5%.[7] High DMSO concentrations can cause compounds to fall out of solution when diluted into an aqueous buffer.

    • Salt Formation: If your pyrazole derivative contains an ionizable group (e.g., a basic amine or an acidic moiety), consider converting it to a salt (e.g., hydrochloride or sodium salt). Salt forms often have significantly improved aqueous solubility.[5]

    • Structural Modification: For medicinal chemistry programs, consider introducing polar functional groups such as hydroxyls, aliphatic amines, or morpholine moieties to the scaffold to improve hydrophilicity and break crystal packing.[8][9]

Q2: I'm observing inconsistent results (poor Z', high variability) across my screening plates. What could be the issue?

A2: Inconsistent results often point to either compound instability or precipitation during the assay incubation.

  • Compound Precipitation: Your compound may be precipitating out of the assay buffer over time, especially during longer incubation periods. This is a common issue for compounds with low kinetic solubility. Visually inspect wells for precipitate, or use light scattering-based plate readers if available.

  • Hydrolytic Instability: Certain functional groups on the pyrazole ring can be susceptible to hydrolysis in aqueous buffers, particularly at basic pH. For example, pyrazolyl benzoic acid esters have been shown to be rapidly hydrolyzed at pH 8, leading to a loss of activity over time.[10] If your scaffold contains labile groups like esters or amides, assess their stability in your assay buffer over the course of the experiment.[1][10]

Q3: A significant number of my hits appear to be active against multiple, unrelated targets. How do I identify and eliminate these "frequent hitters"?

A3: These are likely promiscuous compounds, which often act through non-specific mechanisms rather than direct target engagement.[2]

  • Mechanism of Promiscuity: A primary cause is the formation of colloidal aggregates at micromolar concentrations in aqueous solutions.[2][11] These aggregates can non-specifically sequester and inhibit proteins, leading to false-positive readouts.[11] Other causes include chemical reactivity (e.g., covalent modification of proteins) and assay interference.[3]

  • Identification Strategy: The most effective method to identify aggregation-based inhibitors is to re-test the hits in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100).[2] The detergent disrupts the formation of colloidal aggregates. If the compound's inhibitory activity is significantly attenuated or eliminated in the presence of the detergent, it is highly likely an aggregator and should be deprioritized.[2]

Q4: My screening assay uses a fluorescence or luminescence readout. Are there any pyrazole-specific interference concerns?

A4: Yes. The pyrazole scaffold itself, being a heteroaromatic ring system, can possess intrinsic photophysical properties.

  • Fluorescence Interference: Many pyrazole derivatives are inherently fluorescent or can act as fluorescence quenchers.[12][13][14] If a compound's excitation or emission spectrum overlaps with that of your assay's fluorophore, it can lead to false positive (autofluorescence) or false negative (quenching) results.[15] Some pyrazoles are even designed as fluorescent probes for detecting metal ions like Cu2+, which relies on their ability to quench fluorescence upon binding.[6]

  • Luciferase Inhibition: Assays relying on luciferase reporters are highly sensitive but the enzyme itself is a target for small molecule inhibition.[16] This is a common source of false positives in cell-based reporter gene assays.

  • Mitigation: It is critical to run a technology counter-screen.[4][16] This involves testing your hit compounds in an assay format that lacks the biological target but contains all the detection components (e.g., the luciferase enzyme and substrate) to directly identify compounds that interfere with the readout technology.[4]

Part 2: Troubleshooting Guide for Inconsistent Screening Data

This guide provides a logical workflow to diagnose and solve common issues encountered during pyrazole screening campaigns.

Workflow for Troubleshooting Inconsistent Pyrazole Screening Results

G start High Variability or Low Z' Observed solubility_check Problem Area: Compound Solubility & Stability start->solubility_check Investigate First interference_check Problem Area: Assay Interference start->interference_check Investigate Concurrently step1_sol 1. Visual Inspection Check plates for precipitate. Is precipitate visible? solubility_check->step1_sol step1_int 1. Analyze Assay Type Is it fluorescence, luminescence, or a coupled-enzyme assay? interference_check->step1_int step2_sol 2. Kinetic Solubility Assay Measure solubility in assay buffer. Is solubility < 10x highest assay conc.? step1_sol->step2_sol No sol_precip Solution: - Lower compound concentration - Increase DMSO % (max 1%) - Add surfactants/co-solvents step1_sol->sol_precip Yes step3_sol 3. Stability Analysis (LC-MS) Incubate compound in buffer over time. Is the parent compound degrading? step2_sol->step3_sol No step2_sol->sol_precip Yes step3_sol->interference_check No Degradation, Proceed to Check Interference sol_unstable Solution: - Reduce assay incubation time - Modify scaffold to remove  labile groups (e.g., esters) step3_sol->sol_unstable Yes step2_int 2. Run Technology Counter-Screen Test hits without the primary target. Is activity still observed? step1_int->step2_int step3_int 3. Test for Aggregation Re-assay hits +/- 0.01% Triton X-100. Is activity lost with detergent? step2_int->step3_int No sol_interfere Solution: - Deprioritize hit (assay artifact) - Confirm hit in orthogonal assay  with different readout step2_int->sol_interfere Yes step3_int->solubility_check No Interference, Re-evaluate Solubility sol_aggregator Solution: - Deprioritize hit (aggregator) - Flag scaffold as problematic step3_int->sol_aggregator Yes

Caption: Troubleshooting workflow for inconsistent pyrazole screening data.

Detailed Troubleshooting Steps
Issue Underlying Cause & Rationale Recommended Action & Protocol
Poor Dose-Response Curve or "Flat" SAR Compound Aggregation: At higher concentrations, compounds form aggregates that non-specifically inhibit enzymes, creating a steep, often non-saturable dose-response curve. A "flat" Structure-Activity Relationship (SAR) where minor structural changes cause complete loss of activity can also be a red flag for non-specific behavior.[17]Protocol 1: Detergent-Based Counter-Screen. Re-run the IC50 determination for the hit compound in two parallel plates: one with standard assay buffer and one with assay buffer supplemented with 0.01% (v/v) Triton X-100. A significant rightward shift (>10-fold) or complete loss of potency in the detergent-containing plate indicates aggregation.[2]
Activity Drops Off Over Time Compound Instability: Pyrazole derivatives, particularly those with ester functionalities, can be unstable in aqueous buffers (pH > 7.4), leading to hydrolysis.[10] This degradation reduces the concentration of the active compound over the assay incubation period, resulting in weaker-than-expected activity.Protocol 2: LC-MS Stability Assay. Prepare a solution of the compound in the final assay buffer at the highest screening concentration. Incubate at the assay temperature (e.g., 37°C). Take aliquots at T=0, 1h, 2h, and 4h. Quench with acetonitrile and analyze by LC-MS to quantify the percentage of the parent compound remaining. A loss of >15% over the assay duration warrants concern.
High Hit Rate in a Luminescence Assay Luciferase Inhibition: The screening target is not being modulated; the pyrazole hit is directly inhibiting the luciferase reporter enzyme, leading to a drop in signal that mimics the desired biological outcome.[16]Protocol 3: Luciferase Counter-Screen. Run the hit compounds through an assay containing only the luciferase enzyme, its substrate (e.g., luciferin), and ATP in the assay buffer. Omit the primary biological target. Compounds that show dose-dependent inhibition in this assay are luciferase inhibitors and should be flagged as false positives.[4]
High Hit Rate in a Fluorescence Assay Autofluorescence or Quenching: The compound itself is fluorescent at the assay's emission wavelength (false positive), or it absorbs light at the excitation or emission wavelength of the reporter fluorophore, causing quenching (false negative). Pyrazole scaffolds are known to have these properties.[6][15]Protocol 4: Fluorescence Interference Scan. 1. Measure the fluorescence of the compound alone in assay buffer by scanning across the assay's excitation/emission wavelengths. 2. In a separate experiment, measure the signal of the assay's positive control (e.g., active enzyme + substrate) with and without the addition of the hit compound. A signal decrease indicates quenching.

Part 3: Key Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregation

Objective: To differentiate true inhibitors from non-specific colloidal aggregators.

Principle: Non-ionic detergents like Triton X-100 disrupt the formation of compound aggregates. True inhibitors will show consistent potency, while aggregators will lose activity in the presence of detergent.[2]

Methodology:

  • Prepare Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of the hit compound in 100% DMSO.

  • Prepare Assay Buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer + 0.02% Triton X-100. (This will yield a final concentration of 0.01% in the assay).

  • Plate Compounds: Dispense the compound dilution series into two identical 384-well plates (Plate A and Plate B).

  • Add Reagents:

    • To Plate A, add enzyme and substrate prepared in Buffer A.

    • To Plate B, add enzyme and substrate prepared in Buffer B.

  • Incubate and Read: Incubate both plates according to the primary assay protocol and measure the signal.

  • Analyze: Plot dose-response curves for each condition. A >10-fold rightward shift in the IC50 value for Plate B compared to Plate A identifies the compound as a likely aggregator.

Diagram: Hit Triage and Validation Workflow

HTS_Triage primary_screen Primary HTS (Single Concentration) hit_confirmation Hit Confirmation (Dose-Response) primary_screen->hit_confirmation counter_screens Counter-Screens (Run in Parallel) hit_confirmation->counter_screens sub_tech Technology Screen (e.g., Luciferase only) counter_screens->sub_tech sub_aggregation Aggregation Screen (+/- Detergent) counter_screens->sub_aggregation sub_cytotox Cytotoxicity Screen (Cell-based assays) counter_screens->sub_cytotox orthogonal_assay Orthogonal Assay (Different Technology) sar_expansion SAR Expansion & Lead Optimization orthogonal_assay->sar_expansion Confirmed Hit sub_tech->orthogonal_assay Pass fp1 False Positive (Artifact) sub_tech->fp1 Fail sub_aggregation->orthogonal_assay Pass fp2 False Positive (Aggregator) sub_aggregation->fp2 Fail sub_cytotox->orthogonal_assay Pass fp3 False Positive (Toxic) sub_cytotox->fp3 Fail

Caption: A robust workflow for triaging hits from a primary pyrazole screen.

References
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. Available at: [Link]

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ResearchGate. (2022). Available at: [https://www.researchgate.net/publication/366579219_Synthetic_Strategies_for_Improving_Solubility_Optimization_of_Novel_Pyrazolo15-a]pyrimidine_CFTR_Activator_That_Ameliorates_Dry_Eye_Disease]([Link])

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PubMed Central. (2023). Available at: [Link]

  • Identifying Promiscuous Compounds with Activity against Different Target Classes. ResearchGate. (2019). Available at: [Link]

  • Frequent Hitters. Cambridge MedChem Consulting. Available at: [Link]

  • Recent progress in chemosensors based on pyrazole derivatives. RSC Publishing. (2020). Available at: [Link]

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PMC - NIH. Available at: [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC - NIH. (2024). Available at: [Link]

  • The Importance of Counter Screens in HTS. Sygnature Discovery. Available at: [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ResearchGate. (2010). Available at: [Link]

  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. Available at: [Link]

  • A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. PubMed. Available at: [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central. Available at: [Link]

  • Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf. (2015). Available at: [Link]

  • Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. MDPI. Available at: [Link]

  • Frequent hitters: nuisance artifacts in high-throughput screening. ResearchGate. (2020). Available at: [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Available at: [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. (2024). Available at: [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. (2024). Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Semantic Scholar. (2021). Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH. Available at: [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. Available at: [Link]

  • DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. PubMed. (2022). Available at: [Link]

  • Fluorescence quenching of novel pyrazoline derivative with aniline in different solvents. PlumX. Available at: [Link]

  • A Fluorescence Study of Pyrazole Derivative 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl)pyridine Upon Addition of La3+ and Eu3+ Ions. DPI Journals. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrazole Scaffolds: A Prospective Analysis of [4-(4-Bromopyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics.[1][2][3] This guide provides a comparative analysis of the potential biological activity of a specific derivative, [4-(4-Bromopyrazol-1-yl)phenyl]methanol, in the context of other well-characterized pyrazole compounds. While direct experimental data for this exact molecule is not extensively published, this document leverages established Structure-Activity Relationship (SAR) principles to hypothesize its potential biological targets and provides detailed experimental protocols for its empirical validation. The guide is intended for researchers in drug discovery and medicinal chemistry, offering a framework for initiating a scientific investigation into novel pyrazole derivatives.

The Pyrazole Nucleus: A Privileged Scaffold in Drug Discovery

Heterocyclic compounds are the foundation of many therapeutic agents, and among them, the pyrazole stands out.[4][5] This five-membered aromatic ring, containing two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it an ideal pharmacophore.[3][6] Its structural versatility allows for multi-directional substitution, enabling chemists to fine-tune steric, electronic, and lipophilic properties to achieve desired interactions with biological targets.

The success of the pyrazole scaffold is evidenced by its incorporation into blockbuster drugs targeting a wide array of diseases.[1][2] Notable examples include:

  • Celecoxib: A selective COX-2 inhibitor for anti-inflammatory action.[7]

  • Sildenafil: A PDE5 inhibitor for erectile dysfunction.[2]

  • Ruxolitinib: A JAK inhibitor used in the treatment of myelofibrosis and certain cancers.[5]

  • Apixaban: A Factor Xa inhibitor used as an anticoagulant.[1]

These drugs underscore the pyrazole's ability to serve as a core structure for potent and selective inhibitors of enzymes like kinases, cyclooxygenases, and phosphodiesterases, making any novel pyrazole derivative a compound of significant interest.[8][9]

Structural Analysis of this compound

To hypothesize the biological activity of This compound , we must first dissect its key structural features:

  • 1H-Pyrazole Core: The central heterocyclic ring. The substitution is at the 1- and 4-positions.

  • 4-Bromo Substituent: Halogen atoms, particularly bromine, are common in bioactive molecules.[10] They can influence lipophilicity, metabolic stability, and participate in halogen bonding with protein targets. The 4-bromopyrazole moiety is a versatile synthetic intermediate used in the construction of pharmaceuticals and agrochemicals.[11][12]

  • N1-Phenyl Linker: The pyrazole is attached to a phenyl ring via a nitrogen atom. This diaryl arrangement is a common motif in many biologically active pyrazoles, including the anti-inflammatory drug Celecoxib.[7]

  • para-Methanol Group (-CH₂OH): A benzylic alcohol group is present on the N1-phenyl ring. This group is polar and can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in a protein's binding site. It also presents a site for metabolic modification (e.g., oxidation to an aldehyde or carboxylic acid).

Comparative Analysis I: The Anti-Inflammatory Hypothesis vs. Celecoxib

Given the diaryl-pyrazole structure, an immediate comparison can be drawn to the well-known selective COX-2 inhibitor, Celecoxib.[7][13]

Mechanism of Action: Celecoxib Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[7][14] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[15] While COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract, COX-2 is induced during inflammation.[16] Celecoxib's selectivity for COX-2 is attributed to its sulfonamide moiety, which binds to a specific hydrophilic side pocket present in the COX-2 active site but not in COX-1.[15][16]

Structural Comparison

The table below highlights the key structural similarities and differences between our target compound and Celecoxib.

FeatureThis compoundCelecoxibSignificance for COX-2 Inhibition
Core Scaffold 1,4-disubstituted pyrazole1,3,5-trisubstituted pyrazoleBoth possess the core diaryl-pyrazole motif.
N1-Ring Substituent Methanol (-CH₂OH)Sulfonamide (-SO₂NH₂)Critical Difference. The sulfonamide group is essential for Celecoxib's selective binding to the COX-2 side pocket.[16] The methanol group is unlikely to replicate this interaction.
Pyrazole C3-Substituent HydrogenTrifluoromethyl (-CF₃)The bulky, electron-withdrawing -CF₃ group on Celecoxib contributes to its binding orientation.[7] The target compound lacks this.
Pyrazole C4-Substituent Bromo (-Br)HydrogenThe bromo-group adds steric bulk and alters electronics but its role in potential COX inhibition is unknown without testing.
Pyrazole C5-Substituent Hydrogenp-tolyl groupCelecoxib's diaryl structure is defined by rings at N1 and C5. The target compound's aryl group is only at N1.
Visualizing the COX Pathway

To understand the target of anti-inflammatory pyrazoles, we can visualize the cyclooxygenase pathway.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX_Enzymes Inhibits (Selective for COX-2) PLA2 Phospholipase A2

Caption: The COX enzyme pathway, illustrating the inhibition point for drugs like Celecoxib.

Comparative Analysis II: Broader Bioactivity Potential

The pyrazole scaffold is implicated in numerous other biological activities.[6][17][18]

  • Anticancer Activity: Many pyrazole derivatives exhibit anticancer properties by inhibiting various targets crucial for cancer cell proliferation, such as cyclin-dependent kinases (CDKs), topoisomerase, and tyrosine kinases.[5]

  • Antimicrobial Activity: Pyrazole-containing compounds have been synthesized and tested against various bacterial and fungal strains, showing promising results against pathogens like Staphylococcus aureus and Escherichia coli.[5][17]

  • Cannabinoid Receptor Antagonism: A well-known class of pyrazole derivatives acts as antagonists for the CB1 receptor, with SAR studies indicating that specific substitutions at the 1, 3, and 5 positions are crucial for this activity.[19][20]

Hypothesis: The structure of this compound is relatively simple compared to many highly potent, published pyrazole inhibitors. However, its identity as a substituted diaryl pyrazole makes it a candidate for screening in broad-spectrum biological assays. The N-phenyl group and the 4-bromo substitution provide a foundation that could be further functionalized to enhance potency against a range of targets. Therefore, its primary value may lie in its potential as a lead compound or a synthetic intermediate.

Proposed Experimental Workflows for Validation

To empirically determine the biological activity of this compound, a tiered screening approach is recommended.

Workflow 1: Screening for Anticancer Activity using MTT Assay

This assay provides a robust, colorimetric method to assess a compound's effect on cell viability and proliferation.

Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Seed human cancer cell lines (e.g., HeLa - cervical, MCF7 - breast, A549 - lung) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase before drug exposure.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells. Self-Validation: Vehicle controls are critical to ensure the solvent has no inherent toxicity at the concentration used.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization & Reading:

    • Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Visualizing the MTT Assay Workflow

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Attachment) A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate 48-72h (Drug Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 3-4h (Formazan Formation) E->F G 7. Solubilize Crystals (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ H->I

Caption: Step-by-step experimental workflow for the MTT cell viability assay.

Workflow 2: In Vitro COX Inhibition Assay

To definitively test the anti-inflammatory hypothesis, a direct enzyme inhibition assay is required.

Protocol: Fluorometric COX-2 Inhibition Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-2 enzyme according to the manufacturer's instructions.

    • Prepare a solution of Arachidonic Acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a probe.

  • Compound & Control Setup (96-well plate):

    • Add 10 µL of various concentrations of this compound (in buffer/DMSO) to test wells.

    • Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) to positive control wells. Self-Validation: A positive control inhibitor is essential to validate that the assay is working correctly.

    • Add 10 µL of buffer/DMSO to "100% activity" control wells.

  • Enzyme Addition:

    • Add 20 µL of COX-2 enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Add 20 µL of the Arachidonic Acid/ADHP solution to all wells to start the reaction.

  • Kinetic Reading:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation = 535 nm, Emission = 590 nm) every minute for 15-20 minutes. Mechanism: The peroxidase activity of COX converts ADHP to the highly fluorescent resorufin in the presence of PGG₂, the product of the cyclooxygenase reaction.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each compound concentration relative to the 100% activity control.

    • Calculate the IC₅₀ value by plotting percent inhibition versus compound concentration.

Conclusion and Future Directions

This guide presents a prospective analysis of this compound. While a direct structural comparison with Celecoxib suggests it is unlikely to be a potent, selective COX-2 inhibitor due to the lack of a sulfonamide group, the versatile pyrazole scaffold warrants broader investigation. The true biological activity of this compound remains to be determined empirically. The provided experimental workflows for anticancer and anti-inflammatory screening offer a clear and robust starting point for any research laboratory. Future work should focus on these initial screens. If promising activity is found, subsequent studies could involve derivatization of the parent compound—for example, by modifying the benzylic alcohol or substituting the bromine atom via cross-coupling reactions—to build a structure-activity relationship profile and optimize for potency and selectivity against the identified target.

References

  • Kumar, A., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. Available at: [Link]

  • ResearchGate. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • Bentaha, I., et al. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 24(1), 3-20. Available at: [Link]

  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Study.com. Available at: [Link]

  • Meka, S. (2024). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 16(1), 55-73. Available at: [Link]

  • Bhat, M. A., et al. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research, 13(11), 4165-4176. Available at: [Link]

  • Patel, D., et al. (2023). Celecoxib. StatPearls [Internet]. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Celecoxib? Patsnap Synapse. Available at: [Link]

  • Lange, J. H. M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available at: [Link]

  • Elsevier. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Elsevier Pure. Available at: [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Maccioni, E., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(16), 4983. Available at: [Link]

  • Pediatric Oncall. (n.d.). Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. Drug Index. Available at: [Link]

  • Schoknecht, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 295-306. Available at: [Link]

  • Wikipedia. (n.d.). Celecoxib. Wikipedia. Available at: [Link]

  • Khan, I., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista campano. Available at: [Link]

  • Chen, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1031-1053. Available at: [Link]

  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 6(1), 2-15. Available at: [Link]

  • Sharma, D., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 29(3), 859-870. Available at: [Link]

  • Shaker, Y. M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 29330. Available at: [Link]

  • Fengchenchem. (n.d.). Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. Fengchen Group Co., Ltd. Available at: [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link]

  • Ucar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17-20. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. JCHR. Available at: [Link]

  • ResearchGate. (2021). Biological activities of a newly synthesized pyrazoline derivative... Request PDF. Available at: [Link]

  • Bouziane, I., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 34. Available at: [Link]

  • ResearchGate. (2010). Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. ResearchGate. Available at: [Link]

  • Chemical Methodologies. (2025). Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors. Chem-meth. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating [4-(4-Bromopyrazol-1-yl)phenyl]methanol as a Viable Drug Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Discovery & Development Professionals

This guide provides a comprehensive framework for the systematic evaluation of [4-(4-Bromopyrazol-1-yl)phenyl]methanol as a potential drug scaffold. We will deconstruct the molecule's core components, compare its features against established pharmacophores, and present a rigorous, multi-stage experimental workflow to validate its therapeutic potential. This document is intended to serve as a strategic roadmap, blending established drug discovery principles with actionable experimental protocols.

Foundational Analysis: Deconstructing the Candidate Scaffold

The viability of a drug scaffold hinges on its structural and chemical attributes. The candidate molecule, this compound, is comprised of three key moieties: a pyrazole ring, a phenylmethanol linker, and a bromine substituent.

  • Pyrazole Core : The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3] Its five-membered aromatic structure is a cornerstone of numerous FDA-approved drugs, including kinase inhibitors like Ruxolitinib and anti-inflammatory agents like Celecoxib.[1][2][4] The metabolic stability and versatile synthetic accessibility of the pyrazole nucleus make it an attractive starting point for drug design.[2][4]

  • Phenylmethanol Linker : This component provides a crucial three-dimensional vector for positioning substituents and interacting with biological targets. Phenylmethanol and its derivatives are common in pharmaceuticals, often acting as key intermediates in the synthesis of a wide range of drugs, including antihistamines and antihypertensives.[5][6]

  • Bromo-substituent : The bromine atom is a critical feature, serving two primary roles. First, it can act as a key binding feature, participating in halogen bonding with target proteins. Second, and more importantly, it provides a reactive handle for synthetic diversification. This allows for the creation of extensive compound libraries through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling systematic exploration of structure-activity relationships (SAR). Bromine-containing compounds are integral to many pharmaceuticals, including anticancer and neurological drugs.[7][8]

Initial Assessment: In Silico Profiling & Comparative Analysis

Before committing to extensive wet-lab experimentation, a robust in silico and comparative analysis is essential to forecast the scaffold's potential.

Physicochemical Properties & "Drug-Likeness"

A primary filter for any potential oral drug candidate is its adherence to established "drug-likeness" principles, such as Lipinski's Rule of Five.[9][10][11][12] This rule helps predict a compound's likelihood of good oral bioavailability based on key physicochemical properties.[13]

Table 1: Lipinski's Rule of Five Analysis for the Core Scaffold

PropertyLipinski's RuleThis compoundCompliance
Molecular Weight< 500 Da~267.1 g/mol Yes
LogP (Lipophilicity)< 5~2.8 (Predicted)Yes
H-Bond Donors≤ 51 (the -OH group)Yes
H-Bond Acceptors≤ 103 (2 pyrazole N, 1 -OH O)Yes

Causality: The core scaffold comfortably meets all Lipinski criteria, suggesting a high probability of favorable absorption and permeation characteristics.[10][11] This is a crucial first checkpoint. A low molecular weight and balanced lipophilicity provide an excellent starting point for further derivatization without immediately breaching the 500 Dalton threshold.

Comparative Scaffold Analysis

The pyrazole core strongly suggests potential activity as a kinase inhibitor or a cyclooxygenase (COX) inhibitor, two target classes where this scaffold is prevalent.[4][14]

Table 2: Comparison with Established Pyrazole-Based Drug Scaffolds

Scaffold FeatureThis compoundCelecoxib (COX-2 Inhibitor)Ruxolitinib (JAK Kinase Inhibitor)
Core Heterocycle PyrazolePyrazolePyrazole
Key Substituent for SAR Bromine (at C4 of pyrazole)Trifluoromethyl (at C3 of pyrazole)Nitrile (on cyclopentyl ring)
Linker to Phenyl Ring Direct N-phenyl bondDirect N-phenyl bondDirect N-pyrrolo[2,3-d]pyrimidine bond
Key Functional Group PhenylmethanolPhenylsulfonamidePyrrolo[2,3-d]pyrimidine
Primary Indication To be determinedAnti-inflammatoryAnticancer, Myelofibrosis

Insight: The candidate scaffold shares the core N-phenylpyrazole motif with the highly successful COX-2 inhibitor, Celecoxib. The phenylsulfonamide group in Celecoxib is critical for its selective binding to the COX-2 side pocket.[15] Our scaffold's phenylmethanol group offers a different chemical vector, while the bromine atom provides a clear and versatile site for library synthesis to probe target interactions, analogous to how other key groups are used for SAR in established drugs.

Proposed Experimental Validation Workflow

The following multi-stage workflow is designed to systematically validate the scaffold, from initial screening to confirmation of target engagement in a cellular context.

G cluster_0 Stage 1: In Silico & Synthesis cluster_1 Stage 2: High-Throughput Screening (HTS) cluster_2 Stage 3: Hit-to-Lead Validation cluster_3 Stage 4: In-Cell Target Engagement s1_1 ADMET Prediction s1_2 Library Synthesis via Cross-Coupling s1_1->s1_2 Prioritize scaffolds with good predicted profiles s2_1 Primary Screen: Kinase & COX-2 Panels s1_2->s2_1 Test diverse library s2_2 Hit Identification s2_1->s2_2 Identify compounds with >50% inhibition s3_1 Dose-Response & IC50 Determination s2_2->s3_1 Validate hits s3_2 Initial SAR Analysis s3_1->s3_2 Correlate structure with potency s4_1 Cellular Thermal Shift Assay (CETSA) s3_2->s4_1 Test potent leads s4_2 Target Engagement Confirmed s4_1->s4_2 Observe thermal stabilization CETSA cluster_workflow CETSA Workflow cluster_result Expected Outcome start Treat Cells with Drug or Vehicle heat Heat Shock at Temperature Gradient start->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge analyze Analyze Soluble Fraction (e.g., Western Blot) centrifuge->analyze no_drug Vehicle Control: Protein Denatures at Lower Temp with_drug Drug Treatment: Target Protein Stabilized, Denatures at Higher Temp

Caption: The experimental workflow and expected results for a CETSA experiment.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line overexpressing a target kinase identified in the HTS) to ~80% confluency.

  • Treatment: Treat the intact cells with a validated hit compound (at ~10x its IC50) and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. [16]4. Lysis & Separation: Lyse the cells via freeze-thaw cycles. [16]Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. [16]5. Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the soluble target protein remaining at each temperature using Western Blotting or another sensitive protein detection method.

  • Validation: A successful result is a "thermal shift," where the target protein remains soluble at higher temperatures in the drug-treated samples compared to the vehicle control, directly demonstrating target engagement in the cell. [17]

Conclusion and Path Forward

This guide outlines a systematic and scientifically rigorous approach to evaluating this compound. Its strong in silico profile and the privileged nature of its pyrazole core provide a compelling rationale for its investigation. The proposed experimental workflow, from library synthesis and HTS to definitive cellular target engagement, provides a clear, self-validating path to determine its viability as a novel drug scaffold. Positive results, particularly the identification of potent hits that demonstrate a clear thermal shift in CETSA, would provide strong evidence to advance this scaffold into lead optimization and further preclinical development.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

  • Lipinski's rule of five. Grokipedia. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Link]

  • Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central (PMC). [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central (PMC). [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Pharmaceuticals. BSEF. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PubMed Central (PMC). [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. ResearchGate. [Link]

  • What Is Bromine Used For? AZoM. [Link]

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. PubMed Central (PMC). [Link]

  • Bromine. Wikipedia. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • ADMET-AI. admet-ai.com. [Link]

  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]

  • In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]

  • High-throughput screening for kinase inhibitors. PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Bromine. Medicine LibreTexts. [Link]

  • ADMET Predictor® - Simulations Plus. Simulations Plus. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • What are the derivatives of Phenylmethanol? Blog. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central (PMC). [Link]

  • Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. MDPI. [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. [Link]

  • CETSA. cetsa.io. [Link]

  • Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening. PR Newswire UK. [Link]

  • Diphenylmethanol. Wikipedia. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

Sources

Comparative analysis of different synthetic routes to [4-(4-Bromopyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, N-arylpyrazoles represent a critical scaffold found in numerous therapeutic agents. This guide provides a comprehensive comparative analysis of various synthetic routes to a key building block, [4-(4-Bromopyrazol-1-yl)phenyl]methanol. As a senior application scientist, this document is structured to offer not just procedural steps, but also the underlying strategic considerations and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction to the Target Molecule

This compound is a valuable intermediate in medicinal chemistry. The presence of the 4-bromopyrazole moiety offers a site for further functionalization through cross-coupling reactions, while the benzylic alcohol can be utilized for the introduction of various pharmacophores. The robust and efficient synthesis of this molecule is therefore of significant interest. This guide will dissect three primary retrosynthetic approaches, each leveraging a distinct and powerful cross-coupling methodology: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling. A fourth strategy, involving a functional group interconversion, will also be explored.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several key bond disconnections that form the basis of our comparative synthetic routes.

G cluster_route1 Route 1: Buchwald-Hartwig cluster_route2 Route 2: Ullmann Condensation cluster_route3 Route 3: Chan-Lam Coupling cluster_route4 Route 4: Functional Group Interconversion target This compound route1_disconnection C-N Bond Formation target->route1_disconnection route2_disconnection C-N Bond Formation target->route2_disconnection route3_disconnection C-N Bond Formation target->route3_disconnection route4_disconnection Reduction target->route4_disconnection route1_precursors 4-Bromopyrazole + (4-Aminophenyl)methanol route1_disconnection->route1_precursors route2_precursors 4-Bromopyrazole + 4-Iodobenzyl alcohol route2_disconnection->route2_precursors route3_precursors 4-Bromopyrazole + (4-(Hydroxymethyl)phenyl)boronic acid route3_disconnection->route3_precursors route4_precursors 4-(4-Bromopyrazol-1-yl)benzoic acid or 4-(4-Bromopyrazol-1-yl)benzaldehyde route4_disconnection->route4_precursors

Caption: Retrosynthetic analysis of this compound.

Route 1: The Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple in modern organic synthesis for the formation of carbon-nitrogen bonds.[1] This route proposes the coupling of 4-bromopyrazole with (4-aminophenyl)methanol.

Scientific Rationale

This approach is attractive due to the generally high functional group tolerance of modern Buchwald-Hartwig protocols. The use of specialized phosphine ligands allows for efficient coupling under relatively mild conditions.[2][3] The choice of a palladium catalyst and a suitable bulky electron-rich phosphine ligand is critical to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[3]

Experimental Protocol

Step 1: Synthesis of 4-Bromopyrazole

A common method for the synthesis of 4-bromopyrazole is the direct bromination of pyrazole.[4]

  • Procedure: To a solution of pyrazole (1.0 eq) in a suitable solvent such as acetic acid or chloroform, add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature. The reaction is typically stirred for several hours until completion, as monitored by TLC. The product can be isolated by extraction and purified by crystallization or column chromatography.

Step 2: Buchwald-Hartwig Coupling

  • Materials: 4-Bromopyrazole, (4-aminophenyl)methanol, a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos, SPhos, or a Josiphos-type ligand), and a base (e.g., Cs₂CO₃ or K₃PO₄) in an anhydrous, aprotic solvent (e.g., toluene or dioxane).[5][6]

  • Procedure: To an oven-dried Schlenk flask, add 4-bromopyrazole (1.0 eq), (4-aminophenyl)methanol (1.2 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.0 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The anhydrous solvent is then added, and the reaction mixture is heated to 80-110 °C for 12-24 hours. After cooling, the reaction is worked up by filtration through Celite, followed by extraction and purification via column chromatography.

G start 4-Bromopyrazole + (4-Aminophenyl)methanol reaction Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., Cs₂CO₃) Toluene, 110°C start->reaction product This compound reaction->product

Caption: Workflow for the Buchwald-Hartwig amination route.

Route 2: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[5] While traditionally requiring harsh conditions, modern protocols have significantly improved its applicability. This route involves the coupling of 4-bromopyrazole with an activated aryl halide, such as 4-iodobenzyl alcohol.

Scientific Rationale

The Ullmann reaction proceeds through a copper(I)-mediated mechanism.[7] The choice of a copper salt (e.g., CuI) and often a ligand (e.g., a diamine or an amino acid) is crucial for catalytic activity. The reaction generally requires a higher temperature compared to the Buchwald-Hartwig amination. The reactivity of the aryl halide follows the order I > Br > Cl.

Experimental Protocol

Step 1: Synthesis of 4-Iodobenzyl alcohol

This precursor can be prepared from 4-iodobenzoic acid via reduction.

  • Procedure: 4-Iodobenzoic acid can be reduced to 4-iodobenzyl alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or borane-tetrahydrofuran complex (BH₃·THF).

Step 2: Ullmann Coupling

  • Materials: 4-Bromopyrazole, 4-iodobenzyl alcohol, a copper catalyst (e.g., CuI), a ligand (e.g., L-proline or N,N'-dimethylethylenediamine), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar solvent (e.g., DMF or DMSO).

  • Procedure: In a reaction vessel, combine 4-bromopyrazole (1.2 eq), 4-iodobenzyl alcohol (1.0 eq), CuI (10-20 mol%), the ligand (20-40 mol%), and the base (2.0 eq). Add the solvent and heat the mixture to 120-150 °C for 24-48 hours under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The product is then purified by column chromatography.

G start 4-Bromopyrazole + 4-Iodobenzyl alcohol reaction CuI Catalyst Ligand (e.g., L-Proline) Base (e.g., K₂CO₃) DMF, 140°C start->reaction product This compound reaction->product

Caption: Workflow for the Ullmann condensation route.

Route 3: The Chan-Lam Coupling

The Chan-Lam coupling offers a powerful and often milder alternative for C-N bond formation, utilizing a copper catalyst and an arylboronic acid.[8] This route proposes the coupling of 4-bromopyrazole with (4-(hydroxymethyl)phenyl)boronic acid.

Scientific Rationale

A key advantage of the Chan-Lam coupling is its tolerance to air and moisture in many cases, simplifying the experimental setup.[9][10] The reaction is believed to proceed through a Cu(II)/Cu(III) catalytic cycle. The choice of copper source (e.g., Cu(OAc)₂) and often a base or ligand (e.g., pyridine or DMAP) is important for the reaction's success.[11][12]

Experimental Protocol

Step 1: Synthesis of (4-(Hydroxymethyl)phenyl)boronic acid

This boronic acid can be prepared by the reduction of 4-formylphenylboronic acid.

  • Procedure: 4-Formylphenylboronic acid (1.0 eq) is dissolved in a suitable solvent like methanol or THF. Sodium borohydride (NaBH₄) (1.0-1.5 eq) is added portion-wise at 0 °C. The reaction is stirred for a few hours and then quenched carefully with water or a dilute acid. The product is isolated by extraction and can often be used without further purification.

Step 2: Chan-Lam Coupling

  • Materials: 4-Bromopyrazole, (4-(hydroxymethyl)phenyl)boronic acid, a copper salt (e.g., Cu(OAc)₂), a base (e.g., pyridine or triethylamine), and a solvent (e.g., dichloromethane or methanol).

  • Procedure: To a flask containing 4-bromopyrazole (1.0 eq) and (4-(hydroxymethyl)phenyl)boronic acid (1.5 eq), add the copper catalyst (1.0-2.0 eq, though catalytic versions exist) and the base (2.0 eq) in the chosen solvent. The reaction is typically stirred at room temperature and is open to the air for 24-72 hours. The progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.

G start 4-Bromopyrazole + (4-(Hydroxymethyl)phenyl)boronic acid reaction Cu(OAc)₂ Catalyst Base (e.g., Pyridine) DCM, Room Temp, Air start->reaction product This compound reaction->product

Caption: Workflow for the Chan-Lam coupling route.

Route 4: Functional Group Interconversion Strategy

An alternative to forming the C-N bond with the hydroxymethyl group already in place is to introduce it at a later stage via functional group interconversion. This can be achieved by first synthesizing a precursor like 4-(4-bromopyrazol-1-yl)benzoic acid or 4-(4-bromopyrazol-1-yl)benzaldehyde and then reducing it to the desired alcohol.

Scientific Rationale

This approach can be advantageous if the starting materials for the C-N bond formation are more readily available or if the hydroxymethyl group is not compatible with the coupling reaction conditions. The reduction of a carboxylic acid or an aldehyde to an alcohol is a standard and high-yielding transformation in organic synthesis.

Experimental Protocol

Step 1: Synthesis of 4-(4-Bromopyrazol-1-yl)benzoic acid

This intermediate can be synthesized via a Chan-Lam or Ullmann coupling using 4-bromopyrazole and 4-carboxyphenylboronic acid or 4-halobenzoic acid, respectively.

Step 2: Reduction to the Alcohol

  • From Carboxylic Acid: 4-(4-Bromopyrazol-1-yl)benzoic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or by converting it to the ester followed by reduction with NaBH₄.[13][14]

  • From Aldehyde: If 4-(4-bromopyrazol-1-yl)benzaldehyde is the precursor, a milder reducing agent such as sodium borohydride (NaBH₄) in methanol or ethanol is sufficient for the conversion to the alcohol.

G start 4-(4-Bromopyrazol-1-yl)benzoic acid reaction 1. SOCl₂, MeOH 2. NaBH₄, THF start->reaction product This compound reaction->product

Caption: Workflow for the functional group interconversion route.

Comparative Analysis and Data Summary

FeatureBuchwald-Hartwig AminationUllmann CondensationChan-Lam CouplingFunctional Group Interconversion
Catalyst PalladiumCopperCopperN/A (for reduction step)
Ligand Bulky phosphines (often required)Diamines, amino acids (often required)Pyridine, DMAP (often beneficial)N/A
Reaction Temp. Moderate (80-110 °C)High (120-150 °C)Mild (Room Temp to 60 °C)Mild (0 °C to reflux)
Reaction Time 12-24 hours24-48 hours24-72 hours1-12 hours
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Often tolerant to airDependent on reducing agent
Substrate Scope Broad, high functional group toleranceMore limited, sensitive to stericsGood, tolerant of many functional groupsDependent on precursor synthesis
Yield (Estimated) Good to ExcellentModerate to GoodGood to ExcellentExcellent (for reduction step)
Key Advantage High reliability and broad scopeCost-effective catalystMild conditions, air/moisture toleranceAvoids protecting groups
Key Disadvantage Expensive catalyst/ligandsHigh temperatures, longer timesCan require stoichiometric copperAdds an extra synthetic step

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound will ultimately depend on the specific constraints and priorities of the research setting, including available starting materials, equipment, time, and cost considerations.

  • For reliability and broad substrate scope , the Buchwald-Hartwig amination is often the preferred method in modern synthetic labs, despite the higher cost of the catalyst system.

  • The Ullmann condensation represents a more cost-effective approach, but the harsher reaction conditions may not be suitable for sensitive substrates.

  • The Chan-Lam coupling is highly attractive due to its mild reaction conditions and operational simplicity, making it an excellent choice for rapid analog synthesis.

  • The functional group interconversion strategy offers a robust alternative, particularly if the corresponding benzoic acid or benzaldehyde precursor is readily accessible or if the hydroxymethyl group poses challenges in the coupling step.

It is recommended that researchers evaluate these routes on a small scale to determine the most efficient and practical method for their specific needs. The information and protocols provided in this guide serve as a strong foundation for the successful synthesis of this compound and its derivatives.

References

  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Org. Chem. Front., 2015, 2, 809-813. [Link]

  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Chan–Lam coupling. Wikipedia. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. J. Mex. Chem. Soc. 2011, 55(4), 238-241. [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • A quick Chan-Lam CN and CS cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I. Chem. Commun., 2015, 51, 17661-17664. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chin. J. Org. Chem. 2022, 42, 4292-4299. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules 2020, 25, 4634. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega 2023, 8, 26, 23533–23548. [Link]

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. J Antibiot (Tokyo). 2020 Dec;73(12):818-827. [Link]

  • Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. [Link]

  • (4-(Phenylethynyl)phenyl)methanol. PubChem. [Link]

  • Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. J Antibiot (Tokyo). 2020 Dec;73(12):818-827. [Link]

  • Phenyl-(1-propylpyrazol-4-yl)methanol. PubChem. [Link]

  • 1-(4-Bromophenyl)ethanol. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Novel p38 MAPK Inhibitors: The [4-(4-Bromopyrazol-1-yl)phenyl]methanol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes. Their role as central nodes in signaling pathways controlling cell proliferation, differentiation, and survival makes them compelling targets for therapeutic intervention, particularly in oncology and inflammatory diseases. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving target selectivity. Off-target activity, or cross-reactivity, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. For any novel kinase inhibitor series, a rigorous and early assessment of its cross-reactivity profile is not just a regulatory hurdle but a fundamental component of a successful drug development campaign.

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the kinase hinge region has made it a popular starting point for inhibitor design. This guide focuses on a promising, albeit hypothetically-derived, series of inhibitors based on the [4-(4-Bromopyrazol-1-yl)phenyl]methanol scaffold, with a primary focus on p38 mitogen-activated protein kinase (MAPK) as the intended target.

p38 MAPKs are key regulators of cellular responses to inflammatory cytokines and environmental stress, making them attractive targets for treating conditions like rheumatoid arthritis and Crohn's disease.[3][4][5] Despite decades of research and numerous clinical candidates, the development of p38 MAPK inhibitors has been fraught with challenges, often linked to limited efficacy and adverse effects stemming from both on-target and off-target toxicities.[6][7][8] This underscores the critical need for a deep understanding of an inhibitor's selectivity profile.

This guide provides a framework for researchers, scientists, and drug development professionals to approach the cross-reactivity analysis of a novel inhibitor series, exemplified by our lead compound, BPP-1 . We will compare BPP-1 against two well-characterized p38 inhibitors, Doramapimod (BIRB 796) and Neflamapimod (VX-745), to illustrate how different structural modifications can profoundly impact kinome-wide selectivity and biological outcomes. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

The Target and the Compounds: A Comparative Overview

The p38 MAPK signaling cascade is a central pathway in the inflammatory response.[5][9][10] Stress signals and cytokines activate a three-tiered kinase module that culminates in the activation of p38 MAPK isoforms (α, β, γ, δ).[4][10] Activated p38 then phosphorylates a host of downstream substrates, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3][5] Inhibiting p38α, the most abundant and studied isoform, is considered a primary strategy for mitigating this inflammatory cascade.[7]

The Inhibitor Panel

To contextualize our cross-reactivity study, we will compare our hypothetical lead, BPP-1 (this compound) , against two clinical-stage p38 inhibitors with distinct binding modes and selectivity profiles.

Compound Scaffold Binding Mode Primary Target(s) Key Characteristics
BPP-1 (Hypothetical) PhenylpyrazoleType I (ATP-Competitive)p38αA novel, hinge-binding scaffold designed for high potency. Its kinome-wide selectivity is under investigation.
Doramapimod (BIRB 796) Pyrazole-UreaType II (DFG-out)Pan-p38 inhibitor (α, β, γ, δ)Binds to an allosteric site adjacent to the ATP pocket, stabilizing the inactive "DFG-out" conformation. Known for broad p38 isoform activity.[11]
Neflamapimod (VX-745) PyridinylimidazoleType I (ATP-Competitive)p38α/βA classic ATP-competitive inhibitor with high selectivity for the α and β isoforms over γ and δ.[8][11]

The rationale for selecting these comparators is their distinct interaction mechanisms. Type I inhibitors like Neflamapimod compete directly with ATP, while Type II inhibitors like Doramapimod exploit a less-conserved allosteric pocket, which can sometimes lead to greater selectivity but may also open the door to different off-target interactions.[12]

Experimental Framework for Assessing Cross-Reactivity

A robust cross-reactivity assessment is a multi-step process, moving from broad, high-throughput screening to focused, cell-based validation of target engagement and downstream signaling effects.

G cluster_0 Phase 1: Broad Kinome Profiling cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Target Engagement & Pathway Analysis P1_A High-Throughput Kinome Screen (e.g., KINOMEscan) P1_B Identify Primary Target & Potential Off-Targets P1_A->P1_B Binding Affinity Data (Kd) P2_A Biochemical IC50 Assays (Primary Target & Key Off-Targets) P1_B->P2_A Select Hits for Confirmation P2_B Confirm Inhibitory Potency P2_A->P2_B IC50 Values P3_A Cellular Thermal Shift Assay (CETSA) P2_B->P3_A Validated Inhibitor P3_C Downstream Signaling Analysis (e.g., Western Blot for p-MK2) P2_B->P3_C Validated Inhibitor P3_B Confirm Target Binding in Cells P3_A->P3_B P3_D Assess Functional Consequences P3_C->P3_D

Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.
Phase 1: High-Throughput Kinome Profiling

The first step is to cast a wide net. The objective is to understand the inhibitor's interactions across the entire kinome, not just with closely related kinases.

Method of Choice: KINOMEscan™ Competition Binding Assay

This technology provides a quantitative measure of binding affinity (Kd) and does not rely on ATP, making it a true thermodynamic assessment of the interaction between an inhibitor and a large panel of kinases (typically >450).[13][14]

Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Solubilize BPP-1, Doramapimod, and Neflamapimod in 100% DMSO to a stock concentration of 10 mM.

  • Assay Concentration: Submit compounds for screening at a concentration of 1 µM. This concentration is high enough to detect moderately potent off-target interactions without being confounded by non-specific binding.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.[13]

  • Data Analysis: Results are typically reported as "Percent of Control," where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is <10% of control. Dissociation constants (Kd) are then determined for these primary hits.

Anticipated Results & Interpretation

The results from a KINOMEscan provide a global view of selectivity.

Table 1: Hypothetical KINOMEscan™ Results (% of Control @ 1µM)

Kinase TargetBPP-1 (Hypothetical)Doramapimod (BIRB 796)Neflamapimod (VX-745)Rationale for Concern
MAPK14 (p38α) 0.5% 0.2% 1.1% Primary Target
MAPK11 (p38β)2.5%0.4% 4.5% On-target isoform
MAPK12 (p38γ)75%1.5% 88%On-target isoform
MAPK13 (p38δ)81%3.0% 92%On-target isoform
JNK145%35%60%Closely related MAPK
JNK238%29%48%Closely related MAPK
JNK335%25%41%Closely related MAPK
CSNK1D (CK1δ) 8.5% 65%9.1% Known p38 inhibitor off-target [15]
CSNK1E (CK1ε) 9.2% 72%11.5% Known p38 inhibitor off-target [15]
ABL155%15%12%Common off-target for Type I inhibitors
SRC68%18%14%Common off-target for Type I inhibitors
  • BPP-1 Profile: Shows high affinity for p38α and p38β, as designed. However, it flags potential cross-reactivity with Casein Kinase 1 delta and epsilon (CK1δ/ε), a finding consistent with other p38 inhibitors.[15][16] This is a critical finding, as CK1δ/ε are key regulators of the Wnt signaling pathway, and their inhibition could lead to unintended biological consequences.

  • Doramapimod Profile: As expected for a pan-p38 inhibitor, it binds potently to all four p38 isoforms. Its Type II binding mode appears to confer better selectivity against the CK1 family but shows some interaction with other kinases like ABL1 and SRC.[17]

  • Neflamapimod Profile: Demonstrates excellent selectivity for p38α/β over γ/δ. Like BPP-1, its Type I nature may contribute to the observed cross-reactivity with CK1δ.[15][17]

Phase 2: Cellular Target Engagement

After identifying potential off-targets, it is crucial to confirm that the compound engages these targets within the complex milieu of a living cell. Cellular context matters—factors like membrane permeability, intracellular ATP concentrations, and protein-protein interactions can all influence a drug's effective potency and selectivity.

Method of Choice: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical technique that assesses target engagement in intact cells or tissues.[18][19][20] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug will be more resistant to heat-induced denaturation and aggregation than an unbound protein.[18][21]

Protocol: Western Blot-Based CETSA for p38α and CK1δ

  • Cell Culture: Grow HEK293T cells (which express both p38α and CK1δ) to ~80% confluency.

  • Compound Treatment: Treat cells with BPP-1 (e.g., at 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating Step: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[22]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.

  • Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of p38α and CK1δ by Western Blot using specific antibodies. A housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Data Interpretation: Plot the band intensity for each target against the temperature. A rightward shift in the melting curve for the drug-treated sample compared to the vehicle control indicates target engagement.

Anticipated Results & Interpretation

Caption: Hypothetical CETSA melting curves for BPP-1.
(Note: The above diagrams are conceptual representations of CETSA data. A real plot would show normalized band intensities vs. temperature.)

A significant thermal shift for both p38α and CK1δ in BPP-1-treated cells would confirm that the off-target interaction identified by KINOMEscan translates to genuine target binding in a cellular environment. This finding is critical because it validates the off-target effect as a potential source of biological activity or toxicity.

Phase 3: Functional Consequences of Cross-Reactivity

The final step is to determine if the observed off-target binding has a functional consequence. Does inhibiting CK1δ/ε with BPP-1 actually modulate the Wnt signaling pathway?

Method of Choice: Wnt/β-catenin Signaling Assay

CK1δ/ε are positive regulators of the canonical Wnt pathway. Their inhibition is expected to suppress Wnt-stimulated signaling.[15][16] This can be measured by monitoring the levels of β-catenin, the central effector of the pathway.

Protocol: Wnt3a-Stimulated β-catenin Accumulation

  • Cell Culture: Seed HEK293T cells in a 12-well plate.

  • Pre-treatment: Treat cells with varying concentrations of BPP-1, Neflamapimod, or a known Wnt inhibitor (positive control) for 1 hour.

  • Stimulation: Stimulate the cells with recombinant Wnt3a protein for 4 hours to activate the pathway. Include an unstimulated vehicle control.

  • Lysis and Analysis: Lyse the cells and measure total β-catenin levels by Western Blot.

  • Interpretation: A potent p38 inhibitor that does not cross-react with CK1δ/ε should have no effect on Wnt3a-stimulated β-catenin accumulation. Conversely, if BPP-1 inhibits CK1δ/ε, it should block the accumulation of β-catenin in a dose-dependent manner.

Table 2: Summary of Anticipated Functional Data

Compoundp38α Inhibition (Cellular IC50)Wnt Pathway Inhibition (IC50)Interpretation
BPP-1 (Hypothetical) 25 nM250 nMPotent p38α inhibitor with moderate, cross-reactive inhibition of the Wnt pathway.
Doramapimod 38 nM>10,000 nMHighly selective p38 inhibitor with no significant impact on Wnt signaling.
Neflamapimod 10 nM450 nMPotent p38α inhibitor with moderate, cross-reactive inhibition of the Wnt pathway.[15]
IWR-1 (Control) >10,000 nM50 nMSelective Wnt pathway inhibitor (positive control).

These functional data provide the ultimate confirmation of the cross-reactivity's biological relevance. For BPP-1, the data would suggest that at therapeutic concentrations intended to inhibit p38α, there is a high likelihood of also modulating Wnt signaling. This could be a liability, leading to developmental toxicities or other adverse effects, and must be carefully considered in the subsequent stages of drug development.

G Stress Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TNFa TNF-α / IL-1β (Inflammation) MK2->TNFa Wnt3a Wnt3a Dvl Dvl Wnt3a->Dvl BetaCatenin β-catenin (Gene Transcription) Dvl->BetaCatenin CK1 CK1δ/ε CK1->Dvl BPP1 BPP-1 BPP1->p38 Inhibits (On-Target) BPP1->CK1 Inhibits (Off-Target)

Sources

Efficacy Benchmark: [4-(4-Bromopyrazol-1-yl)phenyl]methanol in the Context of Established p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Inflammation and Drug Discovery

Authored by: Your Senior Application Scientist

This guide provides a comprehensive framework for benchmarking the efficacy of the novel pyrazole-containing compound, [4-(4-Bromopyrazol-1-yl)phenyl]methanol, against a panel of well-characterized inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. Pyrazole derivatives have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including potent anti-inflammatory effects and kinase inhibition.[1][2][3] This guide is designed for researchers and drug development professionals seeking to evaluate the potential of new chemical entities in the context of established therapeutic targets.

The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[4][5] Dysregulation of this pathway is implicated in a host of chronic inflammatory diseases, making it a prime target for therapeutic intervention.[6][7] Here, we propose a scientifically rigorous approach to compare this compound with three extensively studied p38 MAPK inhibitors: SB203580, BIRB 796, and Losmapimod.

The Comparator Inhibitors: A Snapshot

A robust comparative analysis hinges on the selection of appropriate benchmarks. The chosen inhibitors represent different classes and have been extensively profiled, providing a solid foundation for evaluating a new chemical entity.

InhibitorClassKey Characteristics
SB203580 (Adezmapimod) PyridinylimidazoleA selective, ATP-competitive inhibitor of p38α and p38β. Widely used as a research tool to probe the function of the p38 MAPK pathway.[8][9][10][11][12]
BIRB 796 (Doramapimod) Diaryl ureaA highly potent, allosteric inhibitor that binds to a unique pocket on p38, leading to a slow dissociation rate. Orally active.[13][14][15][16][17]
Losmapimod Pyridinyl imidazoleAn orally active p38α/β inhibitor that has undergone extensive clinical investigation for various inflammatory and cardiovascular diseases.[18][19][20][21][22]

The p38 MAPK Signaling Pathway: A Rationale for Targeting

The p38 MAPK pathway is a key transducer of inflammatory signals. Upon activation by upstream kinases such as MKK3 and MKK6, p38 MAPK phosphorylates a range of downstream substrates, including transcription factors and other kinases. This cascade ultimately leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are central mediators of inflammation.[4][8][20] Inhibiting p38 MAPK can therefore dampen this inflammatory response.

p38_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibition Point of Inhibition Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation (Thr180, Tyr182) MK2 MAPKAPK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response (Cytokine Production) MK2->Inflammatory_Response Transcription_Factors->Inflammatory_Response Inhibitors This compound SB203580, BIRB 796, Losmapimod Inhibitors->p38_MAPK

Caption: The p38 MAPK signaling cascade and the point of therapeutic intervention.

Experimental Workflow for Efficacy Benchmarking

A multi-tiered approach is recommended to thoroughly evaluate the efficacy of this compound. This workflow progresses from direct target engagement to cellular and functional outcomes.

experimental_workflow Start Start: Compound Synthesis & Characterization Biochemical_Assay Tier 1: In Vitro Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cellular_Assay Tier 2: Cellular Target Engagement (p-HSP27 Western Blot) Biochemical_Assay->Cellular_Assay Potent compounds advance Functional_Assay Tier 3: Functional Cellular Assay (LPS-induced TNF-α Production) Cellular_Assay->Functional_Assay Cell-permeable compounds advance Conclusion Conclusion: Comparative Efficacy Profile Functional_Assay->Conclusion

Caption: A tiered experimental workflow for inhibitor characterization.

Detailed Experimental Protocols

The following protocols provide a foundation for conducting a rigorous comparative analysis. It is imperative to include all comparator compounds in each assay to ensure a direct and valid comparison.

Protocol 1: In Vitro p38α Kinase Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the comparator inhibitors against recombinant human p38α kinase.

Materials:

  • Recombinant human p38α (MAPK14)

  • Biotinylated ATF2 substrate peptide

  • ATP

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • Test compounds (dissolved in DMSO)

  • HTRF® Kinase Assay reagents (or equivalent time-resolved fluorescence resonance energy transfer-based detection system)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compound and comparator inhibitors in DMSO. A typical starting concentration is 10 mM.

  • Add 2 µL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a no-inhibitor control.

  • Add 4 µL of a solution containing recombinant p38α kinase and the biotinylated ATF2 substrate in kinase buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for p38α.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the phosphorylated substrate according to the HTRF® assay manufacturer's instructions.

  • Read the plate on a compatible microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Phospho-HSP27 Western Blot)

Objective: To assess the ability of the compounds to inhibit p38 MAPK activity within a cellular context by measuring the phosphorylation of a downstream substrate, HSP27.

Materials:

  • Human monocytic cell line (e.g., THP-1) or other relevant cell type

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-HSP27 (Ser82), anti-total HSP27, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed THP-1 cells in 6-well plates and differentiate with PMA for 24 hours.

  • Pre-treat the differentiated cells with various concentrations of the test compound or comparator inhibitors for 1 hour. Include a DMSO vehicle control.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 30 minutes to activate the p38 MAPK pathway.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-HSP27 signal to total HSP27 and the loading control.

Protocol 3: Functional Cellular Assay (LPS-induced TNF-α Production)

Objective: To evaluate the functional consequence of p38 MAPK inhibition by measuring the suppression of TNF-α production in stimulated immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • LPS

  • Test compounds

  • Human TNF-α ELISA kit

Procedure:

  • Plate PBMCs or differentiated THP-1 cells in a 96-well plate.

  • Pre-treat the cells with a range of concentrations of the test compound and comparator inhibitors for 1 hour.

  • Stimulate the cells with LPS (e.g., 10 ng/mL) for 4-6 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.

  • Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Interpreting the Data: A Comparative Framework

The collective data from these experiments will allow for a comprehensive comparison of this compound with the established p38 MAPK inhibitors.

Expected Data Summary Table:

Compoundp38α Kinase IC50 (nM)p-HSP27 Inhibition IC50 (nM)TNF-α Release IC50 (nM)
This compound Experimental ValueExperimental ValueExperimental Value
SB203580 Experimental ValueExperimental ValueExperimental Value
BIRB 796 Experimental ValueExperimental ValueExperimental Value
Losmapimod Experimental ValueExperimental ValueExperimental Value

Causality and Insights:

  • A low IC50 in the biochemical assay indicates potent direct inhibition of the p38α enzyme.

  • A corresponding low IC50 in the phospho-HSP27 assay demonstrates that the compound is cell-permeable and engages its target within the cell.

  • A potent IC50 in the TNF-α release assay confirms that target engagement translates into a desired functional anti-inflammatory effect.

  • Discrepancies between the biochemical and cellular potencies can provide insights into factors such as cell permeability, off-target effects, or compound stability.

By systematically applying this benchmarking framework, researchers can objectively assess the efficacy of this compound and position its therapeutic potential within the well-defined landscape of p38 MAPK inhibition. This data-driven approach is fundamental to making informed decisions in the early stages of drug discovery and development.

References

  • Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796 | opnMe. Available from: [Link]

  • Zhao, L., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega, 6(39), 25363–25372. Available from: [Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Available from: [Link]

  • Wikipedia. Losmapimod. Available from: [Link]

  • Kuma, Y. (2014). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Inflammation and Cell Signaling, 1(3), e163. Available from: [Link]

  • Patsnap Synapse. What is Losmapimod used for?. (2024). Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. (2018). Available from: [Link]

  • ResearchGate. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Available from: [Link]

  • Wikipedia. p38 mitogen-activated protein kinases. Available from: [Link]

  • Taylor & Francis Online. Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. (2023). Available from: [Link]

  • PubMed. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2016). Available from: [Link]

  • ResearchGate. Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). Available from: [Link]

  • SciSpace. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. (2014). Available from: [Link]

  • ResearchGate. p38 MAP Kinase Inhibitors in Clinical Trials. | Download Table. Available from: [Link]

  • MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Available from: [Link]

  • PubMed Central. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. (2017). Available from: [Link]

  • MDPI. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). Available from: [Link]

  • Bentham Science. An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Available from: [Link]

  • Alzheimer's Drug Discovery Foundation. p38α MAPK inhibitors. Available from: [Link]

  • ResearchGate. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (2024). Available from: [Link]

Sources

A Researcher's Guide to Confirming the Mechanism of Action of [4-(4-Bromopyrazol-1-yl)phenyl]methanol Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the mechanism of action (MoA) of novel [4-(4-Bromopyrazol-1-yl)phenyl]methanol derivatives. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its role in a multitude of biologically active compounds, particularly as kinase inhibitors.[1][2] Our investigation hypothesizes that this specific class of derivatives targets stress-activated protein kinase pathways, such as the p38 mitogen-activated protein kinase (MAPK) cascade, which are pivotal in regulating cellular responses to stress and inflammation.[3][]

Confirming a drug's MoA is not a linear process but an iterative, multi-faceted validation system. The experimental strategy outlined herein is designed to be self-validating, moving from direct target interaction within the cell to the downstream signaling consequences and, ultimately, to the resulting cellular phenotype. We will detail the core experimental pillars required for this validation:

  • Direct Target Engagement: Confirming the physical interaction between the compound and its intended intracellular target.

  • Downstream Pathway Modulation: Verifying that target engagement translates into the expected changes in downstream signaling activity.

  • Cellular Phenotypic Response: Linking pathway modulation to a quantifiable biological outcome in the cell.

For this guide, we will use a hypothetical lead compound, PPD-1 (this compound Derivative 1), to illustrate the experimental workflows and data interpretation. We will compare its performance against well-characterized, commercially available inhibitors to benchmark its potency and selectivity.

Part 1: Verification of Direct Target Engagement in a Cellular Milieu

Causality: Before investigating downstream effects, it is imperative to confirm that the compound physically binds to its hypothesized target within a physiological environment. Many compounds show activity in cell-free biochemical assays but fail in cellular models due to poor permeability or off-target effects.[5][6] The Cellular Thermal Shift Assay (CETSA) is a powerful technique that addresses this by measuring target engagement in intact cells, providing unequivocal evidence of a direct drug-target interaction.[7][8] The principle is that ligand binding confers thermal stability to the target protein; when heated, a drug-bound protein will denature and aggregate at a higher temperature than its unbound counterpart.[8]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to determine the thermal stabilization of a target protein (e.g., p38α MAPK) in response to PPD-1 treatment.

Methodology:

  • Cell Culture: Culture a relevant human cell line (e.g., HEK293T or THP-1) to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in a suitable buffer. Treat the cell suspension with PPD-1 (e.g., at 10 µM concentration) and a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours at 37°C to allow for cell penetration and target binding.[9]

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 20°C.[9] Include an unheated control sample.

  • Cell Lysis: Lyse the cells by adding a lysis buffer and performing freeze-thaw cycles to release the cellular proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[7]

  • Protein Quantification: Carefully collect the supernatant containing the soluble, non-aggregated protein fraction. Quantify the amount of the specific target protein (p38α) remaining in the soluble fraction using a standard protein analysis method like Western blotting or an AlphaScreen® assay.[9]

  • Data Analysis: Plot the relative amount of soluble target protein against the heating temperature. The resulting curve is the "melting curve." A shift in this curve to a higher temperature in the PPD-1 treated sample compared to the vehicle control indicates target stabilization and therefore, engagement.

Logical Relationship Diagram: From Hypothesis to Target Validation

The following diagram illustrates how CETSA serves as the foundational experiment to validate the initial hypothesis.

Hypothesis Hypothesis: PPD-1 inhibits a kinase (e.g., p38 MAPK) Question Question: Does PPD-1 physically bind to p38 MAPK in intact cells? Hypothesis->Question CETSA Experiment 1: CETSA (Cellular Thermal Shift Assay) Result Result: Increased thermal stability of p38 MAPK upon PPD-1 treatment CETSA->Result Question->CETSA Conclusion Conclusion: PPD-1 directly engages the p38 MAPK target in a cellular environment Result->Conclusion

Expected Data and Comparative Analysis

The efficacy of PPD-1 can be benchmarked against a known p38 MAPK inhibitor. A significant positive shift in the melting temperature (Tagg) validates target engagement.

Table 1: Comparative CETSA Data for Target Engagement

CompoundConcentrationTarget ProteinVehicle Tagg (°C)Treated Tagg (°C)Thermal Shift (ΔTagg °C)Outcome
PPD-1 10 µMp38α MAPK52.159.8+7.7 Strong Engagement
SB 203580 (Control)10 µMp38α MAPK52.161.2+9.1 Validated Engagement
Vehicle (DMSO)0.1%p38α MAPK52.152.10.0 No Engagement
PPD-1 10 µMJNK1 (Control)55.455.6+0.2 No Engagement

Part 2: Elucidating Downstream Signaling Pathway Modulation

Causality: Confirming target binding is the first step. The second is to demonstrate that this binding event leads to a functional consequence—specifically, the inhibition of the target's enzymatic activity. For a kinase, this means preventing the phosphorylation of its downstream substrates.[10] Western blotting is the gold-standard technique for this purpose, allowing for the semi-quantitative measurement of changes in the phosphorylation status of key signaling proteins.[11] By analyzing the phosphorylation of p38 MAPK itself (autophosphorylation) and its direct substrate, MAPKAPK-2 (MK2), we can validate the inhibitory action of PPD-1. Comparing this to effects on other related pathways, like JNK and ERK, provides crucial information on the compound's selectivity.[12]

Experimental Protocol: Western Blot for MAPK Pathway Activation

Methodology:

  • Cell Culture and Stimulation: Seed cells (e.g., HeLa or A549) in 6-well plates. Once they reach ~80% confluency, serum-starve them overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells for 2 hours with PPD-1 (at various concentrations, e.g., 0.1, 1, 10 µM), a positive control inhibitor (e.g., 10 µM SB 203580), and a vehicle control (0.1% DMSO).

  • Pathway Activation: Stimulate the cells with a known p38 MAPK activator, such as Anisomycin (10 µg/mL) or UV radiation, for 30 minutes to induce phosphorylation of the pathway components.[12]

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.[10]

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., Phospho-p38, Phospho-MK2, Phospho-JNK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.[10]

  • Stripping and Re-probing: To ensure observed changes are not due to altered protein levels, strip the membrane and re-probe with antibodies against the total forms of the proteins (Total-p38, Total-MK2, Total-JNK) and a loading control (e.g., GAPDH or β-actin).[10]

  • Densitometry Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal for each lane.

Signaling Pathway Diagram: Site of Action

This diagram illustrates the MAPK signaling cascade and the hypothesized point of inhibition for PPD-1.

cluster_stress Cellular Stress (e.g., Anisomycin, UV) Stress MKK36 MKK3/6 Stress->MKK36 activates p38 p38 MAPK MKK36->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates Inflammation Inflammation & Apoptosis MK2->Inflammation PPD1 PPD-1 PPD1->p38 inhibits

Caption: Hypothesized inhibition of the p38 MAPK pathway by PPD-1.

Expected Data and Comparative Analysis

A potent and selective p38 inhibitor should dose-dependently reduce the phosphorylation of p38 and MK2 without affecting other MAPK pathways like JNK.

Table 2: Comparative Densitometry Data for Pathway Inhibition (Normalized Phospho/Total Protein Ratio)

Treatmentp-p38 / T-p38p-MK2 / T-MK2p-JNK / T-JNKSelectivity Profile
Vehicle (No Stim)0.050.030.04Basal
Vehicle + Stim1.001.001.00Activated
PPD-1 (1 µM) + Stim 0.210.180.95p38 Selective
SB 203580 (10 µM) + Stim0.150.110.92p38 Selective
SP600125 (10 µM) + Stim0.980.960.12JNK Selective

Part 3: Assessing the Cellular Phenotypic Consequence

Causality: The ultimate validation of an MoA is to link the molecular and pathway-level effects to a meaningful cellular outcome. If PPD-1 inhibits a pro-inflammatory and pro-apoptotic pathway like p38 MAPK, it should protect cells from stress-induced death or reduce the production of inflammatory cytokines.[] A straightforward method to quantify this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability by assessing mitochondrial metabolic activity.[13]

Experimental Protocol: MTT Cell Viability Assay

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of PPD-1 and control inhibitors. Include wells with a vehicle control and wells with a positive control for cell death (e.g., staurosporine).

  • Induction of Cell Stress: After a 2-hour pre-incubation with the inhibitors, add a cytotoxic stressor relevant to the p38 pathway (e.g., a high concentration of Anisomycin or H₂O₂) to all wells except the untreated controls. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14] During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT into purple formazan crystals.[13]

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated, non-stressed control cells (representing 100% viability). Plot cell viability against the logarithm of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of the cytotoxic effect is inhibited).

Comprehensive Experimental Workflow

This diagram illustrates the integrated workflow, demonstrating how each experiment builds upon the last to provide a cohesive MoA confirmation.

cluster_workflow Mechanism of Action (MoA) Confirmation Workflow Start Start: Hypothesized p38 MAPK Inhibitor (PPD-1) Step1 Step 1: Target Engagement (CETSA) Start->Step1 Decision1 Target Engaged? Step1->Decision1 Step2 Step 2: Pathway Analysis (Western Blot) Decision2 Pathway Inhibited? Step2->Decision2 Step3 Step 3: Phenotypic Assay (MTT / Viability) Decision3 Cell Viability Rescued? Step3->Decision3 Decision1->Step2 Yes Fail End: MoA Not Confirmed (Re-evaluate) Decision1->Fail No Decision2->Step3 Yes Decision2->Fail No End End: MoA Confirmed Decision3->End Yes Decision3->Fail No

Caption: A self-validating workflow for MoA confirmation.

Expected Data and Comparative Performance

The IC₅₀ values from the MTT assay provide a quantitative measure of the compound's cytoprotective potency. Comparing these values across different inhibitors helps to rank their efficacy.

Table 3: Comparative Analysis of Cytoprotective Effects

CompoundTarget PathwayIC₅₀ (µM)Max. Viability Rescue (%)Comments
PPD-1 p38 MAPK 0.85 88% Potent and efficacious
SB 203580p38 MAPK1.2092%Reference p38 inhibitor
BIRB 796p38 MAPK0.1595%High-potency reference
SP600125JNK> 2015%Ineffective; confirms p38-driven phenotype

Conclusion

By systematically applying this three-pronged experimental approach—CETSA for target engagement, Western blotting for pathway modulation, and MTT assays for phenotypic outcomes—researchers can build a robust, evidence-based case for the mechanism of action of this compound derivatives. The hypothetical data for PPD-1 presented in this guide illustrates a compound that:

  • Directly and specifically binds to p38 MAPK in cells.

  • Functionally inhibits the p38 signaling cascade with high selectivity over the JNK pathway.

  • Translates this pathway inhibition into a potent cytoprotective phenotype.

This integrated, self-validating workflow provides the necessary scientific rigor to confidently establish the MoA, a critical step in the journey of any novel therapeutic candidate from the laboratory to the clinic.

References

  • International Journal of Future Medical and Research. (n.d.). Synthesis of Pyrazole Derivatives A Review. [Link]

  • Georgiadis, G. T., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. International Journal of Molecular Sciences. [Link]

  • Zhang, Y., et al. (2022). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. European Journal of Medicinal Chemistry. [Link]

  • Patsnap Synapse. (2024). What are JNK inhibitors and how do they work?[Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic Chemistry. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]

  • Küchler, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]

  • Patsnap Synapse. (2024). What are p38 MAPK inhibitors and how do they work?[Link]

  • Chinnakadoori, S. R., et al. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors. Chemical Methodologies. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Wikipedia. (n.d.). p38 mitogen-activated protein kinases. [Link]

  • Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Manning, A. M., & Davis, R. J. (2003). Inhibitors of c-Jun N-terminal kinases—JuNK no more? Nature Reviews Drug Discovery. [Link]

  • Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Chinese Chemical Letters. (2025). Synthesis and Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Derivatives. [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. [Link]

  • Wikipedia. (n.d.). c-Jun N-terminal kinases. [Link]

  • SciSpace. (2015). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. [Link]

  • MDPI. (2022). The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. [Link]

  • Molecules. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of novel pyrazole compounds. [Link]

  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

  • PubMed. (n.d.). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

Sources

A Comparative Guide to the Spectroscopic Differentiation of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, are a cornerstone of many pharmaceutical agents and functional materials.[1][2][3][4] However, their synthesis often yields a mixture of isomers, and they can exist in a state of dynamic equilibrium through annular prototropic tautomerism, where a proton shifts between the two ring nitrogens.[1][5] This presents a significant analytical challenge: differentiating between isomers such as 3-substituted and 5-substituted pyrazoles, which are, in fact, tautomers of the same compound.

This guide provides an in-depth comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to distinguish pyrazole isomers. We will move beyond simple data reporting to explain the underlying principles and experimental rationale, offering field-proven insights to ensure accurate and reliable characterization.

The Central Challenge: Annular Tautomerism

Before delving into the spectroscopic data, it is crucial to understand the phenomenon of annular tautomerism. For an unsymmetrically substituted pyrazole, such as 3-methylpyrazole, a 1,2-proton shift results in the formation of 5-methylpyrazole. In solution, these two forms often coexist in a rapid equilibrium.[1] The position of this equilibrium is sensitive to factors like solvent, temperature, and the electronic nature of the substituents.[1] Consequently, the choice of analytical technique and experimental conditions is critical, as they can influence the observed data.

tautomerism cluster_pyrazole Tautomeric Equilibrium of 3(5)-Methylpyrazole 3_methyl 3-Methylpyrazole 5_methyl 5-Methylpyrazole 3_methyl->5_methyl H⁺ Shift

Caption: Annular prototropic tautomerism in 3(5)-methylpyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing isomers in solution, as it provides detailed information about the connectivity and chemical environment of each atom.[1][6][7]

Expertise & Rationale:
  • ¹H NMR: The chemical shift of the ring protons is highly sensitive to the electronic environment. The proton at C4 is typically observed as a triplet (or a singlet in 4-substituted pyrazoles), while the protons at C3 and C5 appear as doublets. In the presence of tautomerism, these signals may appear broadened or as an averaged signal, depending on the rate of exchange. The NH proton signal is often broad and its observation can be solvent-dependent; using a hydrogen-bond accepting solvent like DMSO-d₆ is advisable to slow the exchange and observe this proton.

  • ¹³C NMR: The chemical shifts of the ring carbons (C3, C4, and C5) are distinct and provide a clear fingerprint for a specific isomer. The position of a substituent dramatically influences the chemical shift of the carbon to which it is attached (the ipso-carbon) and the adjacent carbons.[8][9][10][11] For instance, the chemical shifts for C3 and C5 are reliable indicators of the predominant tautomeric form.[1][10][11]

  • 2D NMR (HSQC/HMBC): For complex structures, two-dimensional techniques are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons directly to the carbons they are attached to, confirming C-H assignments. A Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons over two or three bonds, which is essential for unambiguously establishing the substitution pattern by connecting substituents to specific ring positions.[7][12]

Comparative ¹H and ¹³C NMR Data

The following table summarizes typical chemical shifts for pyrazole and a representative substituted isomer in CDCl₃. Note that for 3(5)-methylpyrazole, the observed spectrum is an average due to rapid tautomerism.

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyrazole H3 / H5~7.62 (d)~134.7
H4~6.35 (t)~105.5
NHVariable, broad-
3(5)-Methylpyrazole H5 / H3~7.4 (d)~144.0 (C3/C5)
H4~6.0 (d)~105.0 (C4)
CH₃~2.3 (s)~12.0

Data compiled from various sources, including[8][9][13][14]. Actual values can vary with solvent and concentration.

Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding

IR spectroscopy provides valuable information about the functional groups present and is particularly useful for analyzing samples in the solid state, where tautomerism is often "frozen" into a single form.[15][16]

Expertise & Rationale:

The most diagnostic region for pyrazoles is the N-H stretching vibration, typically found between 3100-3500 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding.[17] In the solid state, pyrazoles often form intermolecular hydrogen bonds (dimers, trimers, or catemers), leading to a broad and shifted N-H band at a lower frequency compared to the gas phase or dilute solutions in non-polar solvents.[1][17] Comparing the N-H stretching frequency between isomers can provide insight into differences in their solid-state packing and hydrogen bonding networks. The "fingerprint" region (below 1600 cm⁻¹) contains a complex series of absorptions corresponding to ring stretching and bending vibrations (C=C, C=N, C-N), which, while difficult to assign individually, provide a unique pattern for each isomer.[18][19]

Characteristic IR Absorption Bands
VibrationFrequency Range (cm⁻¹)Notes
N-H Stretch 3100 - 3500Broad in condensed phases due to H-bonding. Position reflects strength of H-bonds.
Aromatic C-H Stretch 3030 - 3100Typically sharp and of lower intensity.
Ring Stretching (C=N, C=C) 1450 - 1600A series of bands characteristic of the aromatic ring.[19]
N-H In-plane bend 1150 - 1300Can be coupled with other ring vibrations.

Data compiled from[5][15][17][20][21].

Mass Spectrometry (MS): Unveiling Isomeric Differences Through Fragmentation

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a highly sensitive technique that can separate isomers and provide their distinct fragmentation patterns upon ionization.[22]

Expertise & Rationale:

Under Electron Ionization (EI), pyrazole isomers will often yield a molecular ion (M⁺˙) of the same mass-to-charge ratio (m/z). Differentiation, therefore, relies on the subsequent fragmentation. The structure of the isomer dictates the stability of the fragments that can be formed. A common fragmentation pathway for the pyrazole ring involves the loss of HCN, followed by the loss of another molecule like an alkyne or nitrile, depending on the substituents.[22][23] The relative abundance of these fragment ions can be a reliable indicator of the original substitution pattern. For example, the loss of a substituent from position 3 versus position 5 can lead to different rearrangement pathways and thus different relative intensities of the resulting fragment ions.

Generalized Fragmentation Pathway

fragmentation M [Pyrazole-R]⁺˙ (M⁺˙) F1 [M - HCN]⁺˙ M->F1 - HCN F2 [M - R]⁺ M->F2 - •R F3 Further Fragments F1->F3 F2->F3

Caption: A simplified fragmentation scheme for a substituted pyrazole in EI-MS.

Validated Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies. The following protocols are designed to yield high-quality, reliable data for isomer comparison.

Protocol 1: High-Resolution NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the pyrazole sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Rationale: DMSO-d₆ is often preferred as it is a hydrogen bond acceptor, which slows down the N-H proton exchange, making the N-H signal more likely to be observed.

  • Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and that the sample is at a constant, known temperature (e.g., 298 K).

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Trustworthiness: Proper shimming is critical for achieving high resolution and sharp lineshapes, which is essential for resolving small coupling constants and identifying minor isomeric impurities.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for major peaks). Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer experiment time will be required.

  • 2D NMR (if necessary): If the structure is complex or assignments are ambiguous, acquire HSQC and HMBC spectra using standard instrument parameters. These experiments provide definitive connectivity information, validating the proposed isomeric structure.

Protocol 2: FT-IR Spectroscopy (Solid State)
  • Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the dry pyrazole sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press. Rationale: This method disperses the analyte in an IR-transparent matrix, minimizing intermolecular interactions other than those inherent to the crystal lattice.

  • Background Collection: Place no sample in the spectrometer's sample compartment and collect a background spectrum. Trustworthiness: This step is crucial to subtract the absorbance from atmospheric CO₂ and water vapor, ensuring these do not interfere with the sample spectrum.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the S/N ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Experimental Workflow Overview

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Pyrazole Isomer Mixture NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Dilute for GC Injection Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C, 2D) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR GCMS GC-MS System MS_Prep->GCMS NMR_Data Analyze Chemical Shifts, Couplings, Correlations NMR->NMR_Data IR_Data Analyze Functional Group & Fingerprint Regions IR->IR_Data MS_Data Compare Fragmentation Patterns GCMS->MS_Data Structure Confirm Isomer Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General experimental workflow for the spectroscopic analysis of pyrazole isomers.

Conclusion

The differentiation of pyrazole isomers requires a multi-faceted analytical approach. While ¹H and ¹³C NMR spectroscopy often provide the most definitive structural information in solution, IR spectroscopy offers critical insights into the solid-state structure, and mass spectrometry reveals unique fragmentation fingerprints. By understanding the principles behind each technique and employing rigorous, validated experimental protocols, researchers can confidently elucidate the correct isomeric structures, a critical step in the development of novel pharmaceuticals and advanced materials.

References

  • Foces-Foces, C., et al. (2005). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available at: [Link]

  • Hollóczki, O., et al. (2012). N‑Heterocyclic Olefins of Pyrazole and Indazole. Journal of the American Chemical Society. Available at: [Link]

  • Wright, W. B. (1969). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Leal, A. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Patel, K. D., et al. (2016). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. ResearchGate. Available at: [Link]

  • Limbach, H.-H., et al. (2005). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Freie Universität Berlin. Available at: [Link]

  • Reva, I., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. Available at: [Link]

  • Varghese, B., et al. (2017). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available at: [Link]

  • Dube, M. R., et al. (2018). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). ResearchGate. Available at: [Link]

  • Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • Abboud, J. L. M., et al. (1991). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(%CE%B4-13C-Abboud-Boyer/c1995a9478f24b220c382e2c54d32e9f06c11394]([Link]

  • Elguero, J., et al. (1993). 13C NMR of pyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • Esselman, B. J., et al. (2013). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education. Available at: [Link]

  • Archer, A. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. Available at: [Link]

  • Singh, S. (2025). Theoretical Study of Aromatic and N-heterocycles: Potential Carriers of Interstellar Aromatic Infrared Bands. Astrobiology. Available at: [Link]

  • Frizzo, C. P., et al. (2018). Scheme 15. Fragmentation of the [M-NO2]+ of methyl-1-nitropyrazoles... ResearchGate. Available at: [Link]

  • Chen, Y.-C., et al. (2012). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Centro de Química - Universidade do Minho. Available at: [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazole. NIST WebBook. Available at: [Link]

  • El-Emary, T. I., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Bernstein, M. P., et al. (2005). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. ResearchGate. Available at: [Link]

  • Smith, B. C. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry. Available at: [Link]

  • Elguero, J., et al. (2019). 1H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d6 at 500 MHz. ACS Omega. Available at: [Link]

  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Reddit user. (2024). 1H NMR of pyrazole. r/chemhelp on Reddit. Available at: [Link]

  • Al-Hourani, B. J., et al. (2022). Structure of (a) NH-pyrazoles and (b) some fused pyrazoles with peripheral numbering. ResearchGate. Available at: [Link]

  • Jiang, B., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. Journal of the American Chemical Society. Available at: [Link]

  • Mal, D. R. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry, University of Cambridge. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of HPLC and Alternative Methods for [4-(4-Bromopyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound like [4-(4-Bromopyrazol-1-yl)phenyl]methanol, a potential building block in medicinal chemistry, rigorous purity validation is the gateway to meaningful biological assessment. Impurities, even in trace amounts, can introduce confounding variables in bioassays, exhibit their own pharmacology or toxicity, and compromise the integrity of research. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the principal method for quantitative purity assessment of this compound. We will explore the causality behind methodological choices and contrast HPLC's performance with orthogonal techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy.

Chapter 1: The Gold Standard: Quantitative Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of non-volatile organic compounds in the pharmaceutical industry.[1][2][3] Its strength lies in its ability to separate, identify, and quantify components within a mixture with high resolution and sensitivity.[2][4] For this compound, a polar aromatic molecule, a reversed-phase HPLC (RP-HPLC) method is the logical choice.

The "Why": Rationale for Method Development

The design of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte.

  • Stationary Phase Selection: The analyte contains multiple aromatic rings (phenyl and bromopyrazole), making it moderately hydrophobic. An Ascentis® C18 column is selected as the primary choice. The C18 alkyl chains provide strong hydrophobic interactions with the analyte's aromatic systems, ensuring adequate retention. A phenyl-based column could also be a suitable alternative to enhance selectivity for aromatic compounds through π-π interactions.[5]

  • Mobile Phase Composition: A gradient elution using a mixture of a buffered aqueous phase and an organic modifier is optimal.

    • Aqueous Phase: A 10-25 mM phosphate buffer with a pH set to ~3.0. This low pH ensures that the methanol's hydroxyl group is protonated, preventing peak tailing and yielding sharper, more symmetrical peaks.

    • Organic Phase: Acetonitrile is chosen over methanol due to its lower viscosity and stronger elution strength for aromatic compounds, often resulting in better peak resolution and shorter run times.

  • Detector Selection: The presence of conjugated aromatic systems in the molecule results in strong UV absorbance. A Diode Array Detector (DAD) or a variable wavelength UV detector set to a wavelength of maximum absorbance (λmax), likely around 254 nm, will provide excellent sensitivity.

Experimental Workflow for Purity Validation

The following workflow ensures that the analytical method is validated according to the standards set by the International Conference on Harmonisation (ICH) guidelines, providing a self-validating system of trust.[6][7][8]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_sample Dissolve Synthesized Product in Diluent (e.g., ACN/H2O) prep_working Create Working Standards & Spiked Samples prep_sample->prep_working prep_std Prepare Certified Reference Standard Stock Solution prep_std->prep_working system_suitability System Suitability Test (SST) prep_working->system_suitability Inject method_validation Method Validation (Linearity, Accuracy, Precision) system_suitability->method_validation sample_analysis Analysis of Synthesized Sample method_validation->sample_analysis integration Chromatogram Integration (Peak Area) sample_analysis->integration Acquire Data calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Final Purity Report calculation->report

Caption: HPLC Purity Validation Workflow.

Detailed Experimental Protocol: Validated HPLC Method

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.
  • Column: Ascentis® C18 (150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: 30% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Sample Solution: Accurately weigh ~5 mg of synthesized this compound and dissolve in 10 mL of a 50:50 Acetonitrile/Water diluent to a final concentration of 0.5 mg/mL.
  • Reference Standard Solution: Prepare a stock solution of a certified reference standard at the same concentration.
  • Linearity Standards: Perform serial dilutions of the reference stock to prepare at least five concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration).

3. Validation Procedures:

  • Specificity: Inject the diluent, a sample of starting materials, and the final product to ensure that no interfering peaks co-elute with the main analyte peak.
  • Linearity: Inject the linearity standards in triplicate. Plot the average peak area against concentration and determine the correlation coefficient (R²), which should be >0.999.
  • Precision:
  • Repeatability: Inject the 100% standard solution six times. The relative standard deviation (RSD) of the peak areas should be ≤2%.[7]
  • Intermediate Precision: Repeat the analysis on a different day or with a different analyst to assess reproducibility.
  • Accuracy: Analyze spiked samples (e.g., adding known amounts of the reference standard to the sample matrix at 80%, 100%, and 120% levels). The recovery should be within 98-102%.[6]
  • Limit of Quantitation (LOQ) & Detection (LOD): Determine the lowest concentration that can be reliably quantified and detected, typically based on a signal-to-noise ratio of 10:1 for LOQ and 3:1 for LOD.[6]

4. Purity Calculation:

  • Purity is calculated using the area normalization method from the sample chromatogram:
  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Chapter 2: Alternative and Complementary Analytical Techniques

While HPLC is the cornerstone for quantitative purity analysis, a multi-faceted approach using orthogonal techniques provides a more complete picture of the compound's purity profile.

Thin-Layer Chromatography (TLC): Rapid Reaction Monitoring

TLC is an invaluable, low-cost technique for qualitative analysis, primarily used to monitor the progress of a chemical reaction.[9][10] It quickly confirms the consumption of starting materials and the formation of the desired product.[11][12]

Experimental Protocol: Monitoring Synthesis by TLC

  • Plate Preparation: Use silica gel 60 F254 plates.[11] Draw a light pencil line ~1 cm from the bottom to serve as the origin.

  • Spotting: On the origin line, spot three separate lanes:

    • Lane 1 (Reactant): A dilute solution of the starting material.

    • Lane 2 (Co-spot): Spot the reactant and the reaction mixture at the same point.[13] This helps to resolve any ambiguity if the reactant and product have similar retention factors (Rf).

    • Lane 3 (Reaction Mixture): An aliquot taken directly from the reaction vessel.[12]

  • Development: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., a 70:30 mixture of Hexanes:Ethyl Acetate). Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.[9][11] The disappearance of the reactant spot and the appearance of a new product spot in Lane 3 indicates reaction progress.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[14][15] It is ideal for identifying volatile or semi-volatile organic impurities.

Applicability to this compound: Direct analysis is challenging due to the compound's polarity and relatively high boiling point. Thermal degradation in the hot GC injection port is a significant risk.[15] Derivatization (e.g., silylation of the hydroxyl group) would be necessary to increase volatility, adding complexity to the sample preparation process. Therefore, GC-MS is better suited for identifying volatile residual solvents from the synthesis (e.g., Toluene, THF) rather than for assessing the purity of the final product itself.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Orthogonal Purity Assessment

NMR spectroscopy is a powerful tool for unambiguous structure elucidation and can be adapted for quantitative analysis (qNMR).[16][17] It serves as an excellent orthogonal method to chromatography, as its separation principle is based on the chemical environment of nuclei, not on partitioning between phases.[18][19]

Experimental Protocol: Purity Assessment by ¹H-qNMR

  • Sample Preparation: Accurately weigh a specific amount of the synthesized compound (~5-10 mg) and a certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone). The standard should have a simple spectrum with at least one peak that does not overlap with any analyte signals.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This requires a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure complete relaxation and accurate signal integration.

  • Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the standard

Chapter 3: Comparative Performance Analysis

The choice of analytical technique is dictated by the specific question being asked, from reaction monitoring to final lot release.

Technique_Comparison cluster_question Analytical Question cluster_technique Recommended Technique Q1 Is the reaction proceeding/complete? TLC TLC Q1->TLC Fast, Qualitative Q2 What is the exact purity (e.g., 99.5%)? HPLC HPLC Q2->HPLC Quantitative, High-Resolution Q3 What is the structure of the main product? NMR ¹H NMR Q3->NMR Definitive Structure Q4 Are there residual volatile solvents? GCMS GC-MS Q4->GCMS High Sensitivity to Volatiles HPLC->NMR Orthogonal Confirmation

Caption: Logic for Selecting an Analytical Technique.

Quantitative Data Summary
ParameterHPLCTLCGC-MS¹H-qNMR
Primary Use Quantitative PurityReaction MonitoringVolatile Impurity IDStructure ID & Orthogonal Quantitation
Quantitative? Yes (High Precision)No (Qualitative)Yes (for volatiles)Yes (High Accuracy)
Selectivity HighLow to ModerateVery HighHigh
Sensitivity High (ng-pg)Moderate (µg)Very High (pg-fg)Low (mg)
Throughput ModerateHighModerateLow
Sample Prep Simple DissolutionSimple DissolutionDerivatization may be neededPrecise Weighing Required
Cost ModerateVery LowHighHigh

Conclusion

For the definitive purity validation of synthesized this compound, a validated HPLC method stands as the indispensable gold standard. Its high resolution, sensitivity, and precision make it perfectly suited for generating the reliable quantitative data required for drug development. However, a comprehensive analytical strategy embraces a multi-technique approach. TLC provides rapid, real-time feedback during synthesis, while ¹H-qNMR offers invaluable orthogonal confirmation of both structure and purity, mitigating the risk of overlooking co-eluting impurities. Finally, GC-MS remains the specialized tool of choice for detecting and quantifying residual volatile solvents. By understanding the strengths and limitations of each method, researchers can build a robust, self-validating analytical workflow that ensures the highest integrity for their synthesized compounds.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

  • University of York. (n.d.). Thin Layer Chromatography. Chemistry Teaching Labs. [Link]

  • Wong, W. (n.d.). Monitoring Reactions by TLC. Washington State University. [Link]

  • Wikipedia. (2023). Thin-layer chromatography. [Link]

  • LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. [Link]

  • EAG Laboratories. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS). [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Algor Cards. (n.d.). Analytical Techniques for Organic Compounds. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • IntechOpen. (2021). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Quality Analysis. (n.d.). GC-MS: gas chromatography-mass spectrometry. [Link]

  • CDC Stacks. (1980). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. [Link]

  • PharmaCores. (2025). HPLC analytical Method development: an overview. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • PubMed Central. (2013). Computational mass spectrometry for small molecules. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • Preprints.org. (2024). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Wikipedia. (2023). Gas chromatography–mass spectrometry. [Link]

  • LibreTexts Chemistry. (2021). 9: Separation, Purification, and Identification of Organic Compounds. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • ResearchGate. (2025). Optimization of the HPLC separation of aromatic groups in petroleum fractions. [Link]

Sources

In-vivo validation of the therapeutic potential of [4-(4-Bromopyrazol-1-yl)phenyl]methanol analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In-Vivo Validation of Pyrazole-Based Therapeutic Agents: A Comparative Analysis Using Celecoxib as a Model Analog

Introduction: The Prominence of the Pyrazole Scaffold in Modern Therapeutics

The pyrazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1][2][3] Its unique structural and electronic properties, including the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors, make it a versatile building block for designing compounds that can interact with a wide array of biological targets.[3] This has led to the development of numerous pyrazole-containing drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and antipsychotic agents.[3]

In the realm of oncology, the pyrazole scaffold has been particularly impactful. Several FDA-approved anticancer drugs, such as Crizotinib, Ruxolitinib, and Erdafitinib, feature a pyrazole core, highlighting its importance in the development of targeted kinase inhibitors.[3] Pyrazole derivatives have demonstrated the ability to modulate various signaling pathways implicated in cancer, including those involving tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[4]

While the specific analog, [4-(4-Bromopyrazol-1-yl)phenyl]methanol, is not extensively documented in publicly available in-vivo studies, the principles of its preclinical validation can be effectively illustrated using a well-characterized pyrazole-containing compound. This guide will, therefore, use Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor, as a representative analog to provide a comprehensive framework for the in-vivo validation of pyrazole-based therapeutic candidates. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and practical applicability for researchers in drug development.

The Rationale for In-Vivo Validation: Bridging the Gap from Benchtop to Bedside

In-vitro assays, while crucial for initial screening and mechanistic studies, cannot fully recapitulate the complex interplay of biological processes that occur in a living organism. In-vivo validation is, therefore, an indispensable step in the drug development pipeline. It allows researchers to assess a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity in a whole-animal system. For pyrazole analogs with anticancer potential, in-vivo studies are critical for determining whether the promising results observed in cell culture translate into meaningful anti-tumor activity in a more physiologically relevant context.

Case Study: Celecoxib, a Pyrazole-Containing COX-2 Inhibitor

Celecoxib is a pyrazole-based nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[5] While initially developed for its anti-inflammatory properties, a substantial body of evidence has demonstrated its potential as an anticancer agent.[5][6][7][8] COX-2 is often overexpressed in various types of cancers and contributes to tumor growth by promoting inflammation, angiogenesis (the formation of new blood vessels), and cell proliferation.[5][7]

Signaling Pathway of COX-2 in Carcinogenesis

The diagram below illustrates the role of COX-2 in the signaling cascade that promotes tumor growth. Inflammatory stimuli and growth factors can lead to the upregulation of COX-2, which in turn catalyzes the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2).[7] PGE2 can then act on various receptors to promote cell proliferation, survival, and angiogenesis, while inhibiting apoptosis (programmed cell death).

COX2_Pathway COX-2 Signaling Pathway in Cancer cluster_0 Upstream Signals cluster_1 Cellular Effects Growth Factors Growth Factors COX-2 COX-2 Growth Factors->COX-2 Upregulate Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 Upregulate Arachidonic Acid Arachidonic Acid Prostaglandins (PGE2) Prostaglandins (PGE2) Arachidonic Acid->Prostaglandins (PGE2) Catalyzed by COX-2 Proliferation Proliferation Prostaglandins (PGE2)->Proliferation Angiogenesis Angiogenesis Prostaglandins (PGE2)->Angiogenesis Apoptosis Inhibition Apoptosis Inhibition Prostaglandins (PGE2)->Apoptosis Inhibition Celecoxib Celecoxib Celecoxib->COX-2 Inhibits

Caption: COX-2 Signaling Pathway and the Point of Intervention for Celecoxib.

Experimental Design for In-Vivo Efficacy Studies

The following sections outline a typical experimental design for validating the anti-tumor efficacy of a pyrazole analog like Celecoxib in a preclinical setting.

Animal Model Selection: The Xenograft Model

A widely used and accepted model for evaluating anticancer agents is the xenograft model, where human cancer cells are implanted into immunocompromised mice (e.g., nude mice).[6][7][9] This model allows for the growth of human tumors in a living organism, providing a platform to assess the in-vivo efficacy of a test compound. The choice of cell line is critical and should be based on the specific type of cancer being targeted. For instance, studies on Celecoxib have utilized various cell lines, including HCA-7 (colon cancer) and SH-SY5Y (neuroblastoma).[6][9]

Experimental Protocol: A Step-by-Step Guide
  • Cell Culture and Preparation:

    • The selected human cancer cell line (e.g., HCA-7) is cultured in appropriate media under standard conditions (37°C, 5% CO2).

    • Cells are harvested during the logarithmic growth phase and resuspended in a suitable medium (e.g., sterile PBS) for injection.

  • Tumor Implantation:

    • Six- to eight-week-old female athymic nude mice are used for the study.

    • A specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Animal Randomization:

    • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into different treatment groups (e.g., vehicle control, Celecoxib, comparator drug, combination therapy).

  • Treatment Administration:

    • Celecoxib can be administered orally, either by gavage or formulated in the diet.[6][7] For example, a dose of 1250 mg/kg of chow can be provided to the animals ad libitum.[9]

    • The vehicle control group receives the same formulation without the active compound.

    • If comparing with or combining with other chemotherapeutic agents (e.g., irinotecan), these are administered according to established protocols (e.g., intraperitoneal injection).[6]

  • Efficacy Endpoints and Data Collection:

    • Tumor volumes are measured at regular intervals (e.g., twice a week) throughout the study.

    • Animal body weight is also monitored as an indicator of toxicity.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Workflow for In-Vivo Xenograft Study

The following diagram provides a visual representation of the experimental workflow for an in-vivo xenograft study.

Xenograft_Workflow In-Vivo Xenograft Study Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (e.g., Celecoxib) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis 8. Data Analysis & Histology Endpoint->Analysis

Caption: A typical workflow for an in-vivo xenograft study.

Comparative Performance Analysis

A key aspect of in-vivo validation is to compare the performance of the test compound against a control and, ideally, a standard-of-care therapeutic.

Efficacy Data: Tumor Growth Inhibition

The following table summarizes representative data on the in-vivo anti-tumor efficacy of Celecoxib, both as a monotherapy and in combination with other agents.

Treatment GroupAnimal ModelTumor TypeKey FindingsReference
CelecoxibNude MiceColon Cancer (HCA-7 Xenograft)Attenuation of tumor growth.[9]
CelecoxibAthymic RatsNeuroblastoma (SH-SY5Y Xenograft)Significant tumor-reducing effect when combined with other treatments.[6]
Celecoxib + IrinotecanAthymic RatsNeuroblastoma (SH-SY5Y Xenograft)More effective in inhibiting tumor growth than irinotecan alone.[6]
CelecoxibNude MiceColon Cancer (HT-29 & HCT-116 Xenografts)Inhibited tumor growth by 74-75%.[7]
Celecoxib (High Dose)C57BL/6 MiceLewis Lung CarcinomaSignificantly reduced tumor volume compared to control and low-dose groups.[8]
Mechanism of Action in Vivo: Apoptosis and Proliferation

Beyond simply measuring tumor size, it is crucial to investigate the underlying mechanism of action in the in-vivo setting. This can be achieved through ex-vivo analysis of the excised tumors.

ParameterAnimal ModelTumor TypeEffect of CelecoxibReference
ApoptosisRat CorneaAngiogenesis Model2.5-fold increase in apoptosis of angiogenic cells.[7]
ProliferationRat CorneaAngiogenesis Model65% decrease in proliferation of angiogenic cells.[7]
ProliferationNude MiceColon Cancer XenograftsMarked reduction in BrdUrd-positive (proliferating) cells.[7]

Pharmacokinetics and Toxicology Considerations

A critical aspect of in-vivo validation is to ensure that the administered dose achieves a plasma concentration that is both therapeutically relevant and non-toxic. For example, in one study, a diet containing 1250 mg/kg of Celecoxib resulted in a plasma concentration of 2.3 +/- 0.7 µM in mice.[9] Importantly, this concentration was effective in attenuating tumor growth in vivo, even though it did not show toxicity to the cells in vitro.[9] Throughout the in-vivo study, it is essential to monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.[6] The lack of toxicity to the normal gut in mice treated with Celecoxib further supports its therapeutic potential.[9]

Conclusion

The in-vivo validation of therapeutic agents is a multifaceted process that requires careful experimental design and execution. While the specific pyrazole analog, this compound, lacks extensive in-vivo data in the public domain, the principles of its preclinical evaluation can be effectively understood through the lens of a well-characterized analog like Celecoxib.

This guide has demonstrated that Celecoxib exhibits significant anti-tumor activity in various in-vivo cancer models, both as a monotherapy and in combination with other chemotherapeutic agents. Its mechanism of action in vivo involves the inhibition of proliferation and induction of apoptosis. The successful in-vivo validation of Celecoxib underscores the therapeutic potential of the pyrazole scaffold in oncology. The methodologies and principles outlined in this guide provide a robust framework for researchers and drug development professionals to design and interpret in-vivo studies for novel pyrazole-based compounds, ultimately paving the way for the development of new and effective cancer therapies.

References

  • Williams, C. S., et al. (2000). Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models. Cancer Research, 60(21), 6045-6051. [Link]

  • ecancer. (2016). Scientists show commonly prescribed painkiller slows cancer growth. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5894. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Review: Anticancer Activity Of Pyrazole. [Link]

  • Johnsen, J. I., et al. (2007). Celecoxib Prevents Neuroblastoma Tumor Development and Potentiates the Effect of Chemotherapeutic Drugs In vitro and In vivo. Clinical Cancer Research, 13(4), 1146-1154. [Link]

  • Leahy, K. M., et al. (2002). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. Cancer Research, 62(3), 625-631. [Link]

  • Pai, S. I., et al. (2004). Antitumor enhancement of celecoxib, a selective Cyclooxygenase-2 inhibitor, in a Lewis lung carcinoma expressing Cyclooxygenase-2. Journal of Experimental & Clinical Cancer Research, 23(1), 77-84. [Link]

  • MDPI. (2024). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • Molecules. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. [Link]

  • PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of [4-(4-Bromopyrazol-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management and disposal of chemical reagents, such as [4-(4-Bromopyrazol-1-yl)phenyl]methanol, are not merely procedural formalities but are critical components of a robust and ethical research program. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment

Potential Hazard Classification GHS Hazard Statement Pictogram
Skin IrritationH315: Causes skin irritation

Eye IrritationH319: Causes serious eye irritation

Specific target organ toxicityH335: May cause respiratory irritation

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area, preferably a chemical fume hood.

Regulatory Framework: Adherence to RCRA Guidelines

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[4][5] As a generator of hazardous waste, it is your institution's responsibility to ensure that this compound waste is correctly identified, managed, and treated prior to its final disposal.[6]

Personal Protective Equipment (PPE)

Before handling waste containing this compound, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber.[7] Inspect gloves prior to use and dispose of them properly after handling the waste.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[8]

  • Respiratory Protection: If handling large quantities of the solid material outside of a fume hood, or if dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[2]

Waste Segregation and Collection Protocol

Proper segregation is a cornerstone of safe chemical waste management.[9] It prevents dangerous reactions and facilitates appropriate disposal.

Step 1: Designate a Waste Container Select a clearly labeled, leak-proof container for the collection of this compound waste. The container should be compatible with the chemical; for solid waste, a high-density polyethylene (HDPE) container is suitable.

Step 2: Label the Waste Container The container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, including the full chemical name: "this compound". Also, include the approximate concentration and any other components of the waste stream.

Step 3: Collect the Waste

  • Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and filter paper, in the designated solid waste container.

  • Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with other solvent waste streams unless you have confirmed their compatibility.

  • Empty Containers: Thoroughly empty any containers that held the pure compound. Triple rinse the container with a suitable solvent (e.g., methanol or acetone), and collect the rinsate as hazardous waste.[10] Once clean, the original container label should be defaced before disposal as non-hazardous waste.[10]

Step 4: Store the Waste Container Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area.[11] This area should be away from drains and incompatible chemicals.[1]

Disposal Workflow

The following workflow outlines the decision-making process for the proper disposal of this compound waste. On-site treatment or neutralization by laboratory personnel is not recommended due to the potential for unforeseen reactions and the complexities of ensuring complete neutralization.

DisposalWorkflow Start Start: this compound Waste Generated AssessWaste Assess Waste Form (Solid, Liquid, or Contaminated Debris) Start->AssessWaste Segregate Segregate Waste into a Designated, Labeled Container AssessWaste->Segregate ContainerCheck Is the container properly labeled and closed? Segregate->ContainerCheck ContainerCheck->Segregate No Store Store in Satellite Accumulation Area ContainerCheck->Store Yes ContactEHS Contact Institutional Environmental Health & Safety (EHS) for Pickup Store->ContactEHS Documentation Complete Hazardous Waste Manifest Paperwork ContactEHS->Documentation Transport Licensed Hazardous Waste Transporter Collects Waste Documentation->Transport Disposal Final Disposal at a Permitted Treatment, Storage, and Disposal Facility (TSDF) Transport->Disposal End End: Proper Disposal Complete Disposal->End

Caption: Disposal workflow for this compound waste.

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and environmental protection.

  • Minor Spill: If a small amount of solid material is spilled in a well-ventilated area (like a fume hood), and you are trained to do so, carefully sweep it up using a dustpan and brush and place it in the designated hazardous waste container. Avoid generating dust.

  • Major Spill: For larger spills, or any spill outside of a containment area, evacuate the immediate area and alert your supervisor and institutional EHS. Prevent the spill from entering drains or waterways.[1]

Always consult your institution's specific emergency procedures and know the location of safety showers, eyewash stations, and spill kits.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and regulatory compliance. By adhering to the principles of hazard identification, proper segregation, and established disposal workflows, researchers can ensure that their work is conducted in a manner that protects themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety department for specific guidance and procedures.

References

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. RCRA Compliance. Retrieved from [Link]

  • Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. Retrieved from [Link]

  • Virginia Department of Environmental Quality. Hazardous Waste. Retrieved from [Link]

  • Methanol Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (4-Bromophenyl)(phenyl)methanol Safety Data Sheet. Retrieved from [Link]

  • PubChem. (4-Bromophenyl)-(1-methylpyrazol-4-yl)methanol. Retrieved from [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Bromopyrazol-1-yl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[4-(4-Bromopyrazol-1-yl)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.